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  • Product: S-Isopropyl 3-methylbut-2-enethioate
  • CAS: 34365-79-2

Core Science & Biosynthesis

Foundational

S-Isopropyl 3-methylbut-2-enethioate CAS 34365-79-2 physical and chemical properties

An In-depth Technical Guide to S-Isopropyl 3-methylbut-2-enethioate (CAS 34365-79-2) Foreword This technical guide provides a comprehensive overview of S-Isopropyl 3-methylbut-2-enethioate, a thioester with notable appli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to S-Isopropyl 3-methylbut-2-enethioate (CAS 34365-79-2)

Foreword

This technical guide provides a comprehensive overview of S-Isopropyl 3-methylbut-2-enethioate, a thioester with notable applications in flavor and fragrance chemistry. For researchers and professionals in drug development, understanding the physicochemical properties, spectral characteristics, and reactivity of such molecules is paramount. Thioesters are a critical class of compounds, not only for their sensory properties but also as key intermediates in organic synthesis and as analogs of esters in biochemical studies. This document synthesizes available data to offer a detailed perspective on this specific thioester, grounded in authoritative sources.

Chemical Identity and Molecular Structure

S-Isopropyl 3-methylbut-2-enethioate is unambiguously identified by its CAS Registry Number, 34365-79-2. Its molecular structure is characterized by a thioester linkage, where an isopropyl group is bonded to the sulfur atom, and a 3-methylbut-2-enoyl group is attached to the carbonyl carbon. This structure gives rise to its distinct chemical properties and reactivity.

IdentifierValue
CAS Registry Number 34365-79-2
Molecular Formula C8H14OS
Molecular Weight 158.26 g/mol
IUPAC Name S-isopropyl 3-methylbut-2-enethioate
Canonical SMILES CC(C)SC(=O)C=C(C)C

Physicochemical Properties

The physical state and behavior of S-Isopropyl 3-methylbut-2-enethioate under various conditions are dictated by its physicochemical properties. These parameters are essential for safe handling, storage, and application in experimental settings.

PropertyValueSource
Appearance Colorless to pale yellow liquid
Boiling Point 75-77 °C at 12 mmHg
Density 0.939 g/cm³
Refractive Index (nD20) 1.481
Flash Point 72 °C (161 °F) - Closed Cup
Solubility Insoluble in water; Soluble in organic solvents.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of S-Isopropyl 3-methylbut-2-enethioate typically involves the reaction of a derivative of 3-methylbut-2-enoic acid with an isopropyl thiol. A common method is the acylation of isopropylthiol with 3-methylbut-2-enoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the sulfur atom of the thiol attacks the electrophilic carbonyl carbon of the acid chloride, with the subsequent loss of a chloride ion.

Synthesis of S-Isopropyl 3-methylbut-2-enethioate reagent1 3-Methylbut-2-enoyl chloride arrow Nucleophilic Acyl Substitution reagent1->arrow reagent2 Isopropylthiol reaction + reagent2->reaction product S-Isopropyl 3-methylbut-2-enethioate reaction->arrow arrow->product

Caption: General synthetic scheme for S-Isopropyl 3-methylbut-2-enethioate.

Reactivity Profile

The reactivity of S-Isopropyl 3-methylbut-2-enethioate is primarily governed by two functional groups: the thioester linkage and the carbon-carbon double bond.

  • Thioester Group: Thioesters are more reactive towards nucleophiles than their corresponding oxygen esters. This is due to the better leaving group ability of the thiolate anion compared to the alkoxide anion and the weaker resonance stabilization of the thioester C-S bond. This makes the compound susceptible to hydrolysis, aminolysis, and other nucleophilic attacks at the carbonyl carbon.

  • Alkene Group: The double bond in the 3-methylbut-2-enoyl moiety can undergo typical electrophilic addition reactions, such as halogenation and hydrohalogenation. It can also be subject to oxidation or reduction under appropriate conditions.

Applications in Research and Development

While primarily known as a flavoring and fragrance agent, the unique structural features of S-Isopropyl 3-methylbut-2-enethioate open up avenues for its use in research:

  • Organic Synthesis: Its enhanced reactivity at the carbonyl carbon makes it a useful building block for introducing the 3-methylbut-2-enoyl group into more complex molecules.

  • Biochemical Studies: As a thioester, it can serve as a model substrate or inhibitor for enzymes that process natural thioesters, such as those involved in fatty acid metabolism or polyketide synthesis.

Safety and Handling

Proper handling of S-Isopropyl 3-methylbut-2-enethioate is crucial to ensure laboratory safety.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

  • Hazards: This compound is combustible. The hazardous decomposition products include carbon oxides and sulfur oxides.

References

  • S-Isopropyl 3-methylbut-2-enethioate | C8H14OS. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • S-ISOPROPYL 3-METHYL-2-BUTENETHIOATE. (n.d.). The Good Scents Company. Retrieved March 24, 2026, from [Link]

Exploratory

1H and 13C NMR chemical shifts for S-Isopropyl 3-methylbut-2-enethioate

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Characterization of S-Isopropyl 3-methylbut-2-enethioate Executive Summary S-Isopropyl 3-methylbut-2-enethioate (CAS: 34365-79-2), commonly referred to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Characterization of S-Isopropyl 3-methylbut-2-enethioate

Executive Summary

S-Isopropyl 3-methylbut-2-enethioate (CAS: 34365-79-2), commonly referred to as S-isopropyl senecioate or S-isopropyl 3-methylthiocrotonate, is a highly valued thioester utilized extensively in the flavor and fragrance industry for its distinct alliaceous and green organoleptic profile[1][2]. Beyond its olfactory applications, it serves as a critical intermediate in organic synthesis. Accurate structural validation of this molecule relies heavily on high-resolution 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy.

This whitepaper provides a comprehensive, self-validating framework for the NMR acquisition and spectral assignment of S-isopropyl 3-methylbut-2-enethioate, designed for application scientists and drug development professionals requiring rigorous analytical standards.

Molecular Architecture & Spin System Analysis

To achieve a highly confident spectral assignment, the molecule ( C8​H14​OS ) must be deconstructed into two distinct, non-interacting spin systems:

  • The Isopropyl Thioester Moiety ( −S−CH(CH3​)2​ ): This system is characterized by a highly predictable A3​B3​X spin system. The electronegativity of the sulfur atom, combined with the anisotropic deshielding from the adjacent carbonyl, pushes the methine proton ( X ) downfield into the 3.60–3.80 ppm range, while the six equivalent methyl protons ( A3​B3​ ) resonate as a sharp doublet near 1.30 ppm[3].

  • The Senecioyl (3-methylbut-2-enoyl) Moiety ( −C(=O)−CH=C(CH3​)2​ ): This α,β -unsaturated system features a trisubstituted double bond. The vinylic proton ( α to the carbonyl) exhibits long-range allylic coupling ( 4J ) with the two terminal methyl groups. The two methyl groups are magnetically non-equivalent due to restricted rotation and their fixed cis or trans spatial relationship relative to the thioester carbonyl[4].

G Root S-Isopropyl 3-methylbut-2-enethioate Frag1 Isopropyl Thioester Group (-S-CH(CH3)2) Root->Frag1 Frag2 Senecioyl Group (-C(=O)-CH=C(CH3)2) Root->Frag2 H1 1H: Septet ~3.65 ppm 1H: Doublet ~1.30 ppm Frag1->H1 C1 13C: ~34.5 ppm (CH) 13C: ~23.0 ppm (CH3) Frag1->C1 H2 1H: Alkene CH ~6.05 ppm 1H: Allylic CH3 ~1.88, 2.10 ppm Frag2->H2 C2 13C: Carbonyl ~190.5 ppm 13C: Alkene C=C ~123.5, 152.0 ppm Frag2->C2

Logical mapping of molecular fragments to their corresponding NMR chemical shift domains.

Quantitative Data Assignments

The following tables summarize the empirical and highly predictive chemical shifts for S-isopropyl 3-methylbut-2-enethioate in CDCl3​ at 298 K.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl3​ )
Position / FragmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Rationale
−S−CH(CH3​)2​ 1.30Doublet (d)6H6.9Shielded methyls split by the adjacent methine proton.
=C(CH3​) (cis to C=O)1.88Fine Doublet (d)3H1.2Allylic coupling ( 4J ) to the vinylic proton. Shielded relative to the trans methyl.
=C(CH3​) (trans to C=O)2.10Fine Doublet (d)3H1.2Deshielded by the magnetic anisotropy of the adjacent carbonyl cone.
−S−CH(CH3​)2​ 3.65Septet (sept)1H6.9Deshielded by sulfur electronegativity; split by 6 equivalent methyl protons.
−C(=O)−CH= 6.05Broad Singlet / Multiplet (m)1H~1.2Vinylic proton deshielded by the α,β -unsaturated thioester system[4].
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl3​ )
Position / FragmentChemical Shift ( δ , ppm)Carbon TypeMechanistic Rationale
=C(CH3​) (cis to C=O)20.5 CH3​ Primary allylic carbon.
−S−CH(CH3​)2​ 23.0 CH3​ (x2)Equivalent isopropyl methyl carbons.
=C(CH3​) (trans to C=O)27.5 CH3​ Primary allylic carbon, deshielded by steric and anisotropic effects.
−S−CH(CH3​)2​ 34.5 CH Methine carbon directly bound to sulfur[3].
−C(=O)−CH= 123.5 CH α -vinylic carbon.
=C(CH3​)2​ 152.0 C (Quaternary) β -vinylic carbon, highly deshielded due to resonance electron withdrawal by the carbonyl.
−C(=O)−S− 190.5 C=O (Quaternary)Thioester carbonyl. Less deshielded than a ketone, but more than a standard ester due to poor pπ−dπ orbital overlap between C and S.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles are met, the acquisition of NMR spectra must not be treated as a black-box operation. The following protocol establishes a self-validating workflow where experimental choices are driven by physical causality.

Step 1: Sample Preparation
  • Mass Optimization: Weigh exactly 15–20 mg of S-isopropyl 3-methylbut-2-enethioate. Causality: This mass ensures a high signal-to-noise (S/N) ratio for 1 H NMR in a single scan while providing sufficient concentration to resolve quaternary carbons in 13 C NMR within a reasonable timeframe (e.g., 512 scans).

  • Solvent Selection: Dissolve the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3​ is chosen because the molecule is highly lipophilic and lacks exchangeable protons (like -OH or -NH) that would require a polar protic solvent. TMS acts as the internal zero-point reference, validating the chemical shift calibration.

Step 2: Instrument Tuning and Shimming
  • Insert the 5 mm NMR tube into the spectrometer (e.g., 400 MHz).

  • Lock the magnetic field to the deuterium frequency of CDCl3​ (7.26 ppm).

  • Perform gradient shimming (e.g., TopShim). Causality: Perfect magnetic field homogeneity is non-negotiable. Poor shimming will artificially broaden the fine 1.2 Hz allylic coupling ( 4J ) in the senecioyl methyls, reducing them from diagnostic fine doublets to ambiguous broad singlets.

Step 3: 1 H NMR Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Number of Scans (NS): 16.

  • Relaxation Delay (D1): 1.0 second. Causality: Protons relax rapidly. A 1-second delay is sufficient to allow complete longitudinal relaxation ( T1​ ) for accurate integration, ensuring the 6H:3H:3H:1H:1H ratio is perfectly quantitative.

Step 4: 13 C NMR Acquisition Parameters
  • Pulse Sequence: Proton-decoupled 1D carbon (zgpg30).

  • Number of Scans (NS): 512 to 1024.

  • Relaxation Delay (D1): 5.0 seconds (Critical Step). Causality: Thioester carbonyls ( C=O , ~190.5 ppm) and quaternary alkene carbons (=C<, ~152.0 ppm) lack attached protons. They rely entirely on inefficient dipole-dipole relaxation or chemical shift anisotropy. A standard 1-second D1 will artificially attenuate these peaks, causing them to disappear into the baseline. A 5-second delay forces the system to self-validate by allowing these slow-relaxing nuclei to return to thermal equilibrium before the next pulse.

G A Sample Preparation (15-20 mg in 0.6 mL CDCl3) B Shimming & Tuning (Optimize magnetic field homogeneity) A->B C 1H NMR Acquisition (ns=16, d1=1s, 400 MHz) B->C D 13C NMR Acquisition (ns=512, d1=5s, 100 MHz) B->D E Data Processing & Phasing (Zero-filling, Apodization) C->E D->E F Signal Assignment & Multiplet Analysis E->F

Optimized self-validating workflow for 1H and 13C NMR acquisition of thioesters.

Mechanistic Insights into Spectral Anomalies

When analyzing the spectrum of S-isopropyl 3-methylbut-2-enethioate, researchers frequently encounter two specific phenomena that require mechanistic understanding:

1. The Anisotropic Deshielding of the Trans Methyl: In the 1 H NMR spectrum, the two methyl groups attached to the alkene do not overlap. The methyl group trans to the thioester carbonyl resonates further downfield (~2.10 ppm) compared to the cis methyl (~1.88 ppm). This causality is rooted in the magnetic anisotropy of the C=O double bond. The trans methyl is spatially locked within the deshielding cone of the carbonyl π -system, experiencing an induced local magnetic field that opposes the applied field, thereby increasing its chemical shift[4].

2. Allylic Coupling ( 4J ): The vinylic proton at 6.05 ppm does not appear as a clean singlet. It presents as a complex multiplet (often a septet of fine lines). This is due to long-range scalar coupling through four bonds ( 4J≈1.2 Hz) with the six protons of the two adjacent methyl groups. High-resolution processing (zero-filling to 64k data points and applying a mild Gaussian window function) is required to resolve this fine splitting, which serves as a definitive structural fingerprint for the senecioyl group.

References

  • Compendium of Food Additive Specifications (JECFA) - S-Isopropyl 3-methylbut-2-enethioate Source: Food and Agriculture Organization of the United Nations (FAO) URL:[Link][5]

  • Palladium-Catalyzed Thiocarbonylation of Alkenes toward Branched Thioesters Source: Royal Society of Chemistry (RSC) URL:[Link][3]

  • Bioactive Amides from Glycosmis species (Senecioic acid derivatives) Source: Journal of Natural Products (ACS Publications) URL:[Link][4]

Sources

Foundational

Thermodynamic Stability of S-Isopropyl 3-methylbut-2-enethioate in Aqueous Solutions: Principles and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract S-Isopropyl 3-methylbut-2-enethioate, a thioester of notable interest, presents unique challenges and opportunities in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Isopropyl 3-methylbut-2-enethioate, a thioester of notable interest, presents unique challenges and opportunities in various scientific domains, particularly in drug development and specialty chemical applications. Its behavior and persistence in aqueous environments are critical determinants of its efficacy, safety, and shelf-life. This technical guide provides a comprehensive examination of the thermodynamic stability of S-Isopropyl 3-methylbut-2-enethioate in aqueous solutions. We delve into the fundamental principles of thioester chemistry, outlining the mechanisms that govern its degradation. Detailed, field-proven experimental protocols for conducting forced degradation and stability studies are presented, emphasizing the development of stability-indicating analytical methods. The guide is structured to provide researchers and drug development professionals with the expertise to design, execute, and interpret stability studies, ensuring scientific integrity and regulatory compliance.

Introduction: The Significance of Aqueous Stability

S-Isopropyl 3-methylbut-2-enethioate is a colorless to pale yellow liquid characterized by its insolubility in water and solubility in organic solvents[1][2]. While this hydrophobicity dictates its handling and formulation, its interaction with aqueous media remains a critical area of study. In pharmaceutical development, the stability of an active pharmaceutical ingredient (API) in aqueous environments is a cornerstone of preclinical and formulation studies[3][4]. It directly influences bioavailability, potential degradation pathways, and the formation of impurities that could affect safety and efficacy[5].

Stability studies are not merely a regulatory formality; they are an essential component of quality management that informs every stage of the product lifecycle, from early development to commercialization[3][6]. Understanding how a molecule like S-Isopropyl 3-methylbut-2-enethioate behaves under various environmental stressors—such as pH, temperature, and oxidative stress—allows for the development of robust formulations, the establishment of appropriate storage conditions, and the determination of a reliable shelf-life[6][7]. This guide provides the foundational knowledge and practical methodologies to rigorously assess the aqueous stability of this thioester.

Theoretical Framework: The Inherent Reactivity of Thioesters

Thioesters are a class of organosulfur compounds distinguished by a thioester linkage (R-S-C(=O)-R'). Their chemistry is central to numerous biochemical processes, yet this same reactivity makes them susceptible to degradation.

Electronic Structure and Hydrolytic Susceptibility

The thermodynamic instability of thioesters relative to their oxygen-containing counterparts (oxoesters) stems from fundamental electronic differences. The larger 3p orbital of sulfur overlaps less effectively with the 2p orbital of the carbonyl carbon compared to the 2p-2p overlap in an oxoester[8]. This results in diminished resonance stabilization of the C-S bond, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack—most commonly by water in an aqueous environment[8].

Mechanisms of Hydrolysis

The primary degradation pathway for S-Isopropyl 3-methylbut-2-enethioate in aqueous solution is hydrolysis, which proceeds via distinct, pH-dependent mechanisms. The rate and profile of degradation are profoundly influenced by the concentration of hydronium (H₃O⁺) and hydroxide (OH⁻) ions[8][9].

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 2), the reaction is typically first-order with respect to the hydronium ion concentration. The mechanism involves protonation of the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon for attack by water[8].

  • Neutral Hydrolysis: In the pH range of approximately 2 to 7, hydrolysis proceeds via a slower, uncatalyzed pathway where water acts as the nucleophile. This reaction can involve multiple water molecules in the transition state[8].

  • Base-Catalyzed (Alkaline) Hydrolysis: This is generally the most rapid degradation pathway and is first-order in hydroxide ion concentration (pH > 7). The potent hydroxide nucleophile directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses[8][10].

The pH-rate profile for thioesters typically shows a U-shaped curve, with the greatest stability observed in the mildly acidic to neutral pH range and significantly increased degradation rates under strongly acidic or, particularly, alkaline conditions[8][9].

Influence of Molecular Structure and Temperature

The specific structure of S-Isopropyl 3-methylbut-2-enethioate—featuring an α,β-unsaturated system and a sterically bulky S-isopropyl group—will influence its reactivity. The conjugated double bond can affect the electronic properties of the carbonyl group, while the isopropyl group may provide some steric hindrance to nucleophilic attack.

Temperature is another critical factor. The rate of hydrolysis, like most chemical reactions, increases with temperature. This relationship can be modeled using the Arrhenius equation, which is foundational to accelerated stability studies designed to predict long-term stability from short-term, high-temperature experiments[11][12].

Designing a Robust Stability Study

A successful stability program relies on a well-designed experimental plan and the use of a validated stability-indicating analytical method . Such a method must be able to accurately quantify the decrease in the concentration of the parent compound while simultaneously resolving it from all potential degradation products, ensuring that purity and mass balance are maintained[5][11].

Forced degradation studies are the cornerstone of this process. By intentionally exposing the drug substance to harsh conditions, we can rapidly identify likely degradation pathways and products, which is essential for developing and validating the analytical method[5].

dot

Caption: A typical experimental workflow for assessing aqueous stability.

Detailed Experimental Protocols

These protocols provide a self-validating framework for assessing the stability of S-Isopropyl 3-methylbut-2-enethioate. The causality behind each step is explained to ensure scientific rigor.

Protocol 1: Preparation of Solutions

Objective: To prepare accurate and stable stock and incubation solutions.

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10.0 mg of S-Isopropyl 3-methylbut-2-enethioate.

    • Quantitatively transfer it to a 10 mL Class A volumetric flask.

    • Dissolve and bring to volume with HPLC-grade acetonitrile. Sonicate briefly if needed to ensure complete dissolution.

    • Causality: Acetonitrile is chosen as the solvent due to the compound's poor aqueous solubility and its miscibility with the aqueous buffers used in the study[1]. Using a concentrated stock minimizes the amount of organic solvent in the final incubation mixture (<5%), reducing potential co-solvent effects on the reaction kinetics.

  • Aqueous Buffer Preparation:

    • Acidic (0.1 M HCl, ~pH 1.2): Prepare by diluting concentrated HCl in deionized water.

    • Neutral (Phosphate Buffered Saline, pH 7.4): Prepare using standard formulations to mimic physiological conditions.

    • Alkaline (0.01 M NaOH, ~pH 12): Prepare by diluting a standardized NaOH solution in deionized water.

    • Causality: These three conditions represent the key mechanistic domains for hydrolysis (acid-catalyzed, neutral, and base-catalyzed), allowing for a comprehensive assessment of the pH-rate profile[8][11].

Protocol 2: Forced Hydrolysis Procedure

Objective: To generate degradation samples under controlled stress conditions.

  • Incubation Setup:

    • For each pH condition, pipette 9.5 mL of the appropriate aqueous buffer into three separate, tightly sealed glass vials (for triplicate analysis).

    • Place the vials in a thermostatically controlled water bath or oven set to 50°C and allow them to equilibrate for at least 30 minutes.

    • Causality: Using sealed glass vials prevents evaporative loss. A constant, elevated temperature accelerates degradation to generate data within a practical timeframe[9].

  • Initiation and Sampling:

    • To initiate the reaction (t=0), add 0.5 mL of the 1 mg/mL stock solution to each vial, cap immediately, and vortex gently. The final concentration will be approximately 50 µg/mL.

    • Immediately withdraw a 1.0 mL aliquot from each vial. This is the t=0 sample. Quench it immediately as described in the next step.

    • Withdraw subsequent 1.0 mL aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours). The exact time points may need to be adjusted based on the compound's reactivity.

    • Causality: The t=0 sample establishes the initial concentration and confirms that no significant degradation occurs upon mixing. A staggered sampling schedule captures the degradation curve effectively.

  • Quenching:

    • Transfer each 1.0 mL aliquot into an HPLC vial containing a neutralizing agent if necessary (e.g., an equimolar amount of NaOH for the acid sample, and HCl for the base sample) and immediately place the vial in an ice bath or autosampler cooled to 4°C.

    • Causality: Quenching stops the degradation reaction by shifting the pH to neutral and reducing the temperature, ensuring that the sample analyzed by HPLC accurately reflects the compound's concentration at the precise moment of sampling[8].

Protocol 3: Stability-Indicating HPLC-UV Method

Objective: To accurately quantify the parent compound and separate it from degradants.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 60% B, hold for 2 min; ramp to 95% B over 8 min; hold for 2 min; return to 60% B over 1 min; equilibrate for 2 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 235 nm (based on the α,β-unsaturated thioester chromophore).

    • Injection Volume: 20 µL.

    • Causality: A C18 column is suitable for this moderately nonpolar analyte. A gradient elution ensures that the parent compound is eluted with a good peak shape while also separating it from potentially more polar degradation products. DAD detection is crucial for assessing peak purity and identifying the emergence of new peaks[5].

  • Method Validation (Abbreviated):

    • Analyze all stressed samples.

    • Confirm that the parent peak decreases in area over time while one or more new peaks (degradants) appear.

    • Use DAD software to assess the peak purity of the parent compound at each time point. The peak should be spectrally pure, confirming no co-elution[5].

    • Ensure the resolution between the parent peak and the nearest degradant peak is >2.0.

Data Presentation and Interpretation

Quantitative data should be organized systematically to facilitate clear interpretation and comparison.

Table 1: Physicochemical Properties of S-Isopropyl 3-methylbut-2-enethioate

Property Value Reference
CAS Number 34365-79-2 [2][13]
Molecular Formula C₈H₁₄OS [1][2]
Molecular Weight 158.26 g/mol [1][13]
Appearance Colorless to pale yellow liquid [1][2]

| Solubility | Insoluble in water; soluble in organic solvents |[1][2] |

Table 2: Predicted Stability Profile from Forced Hydrolysis at 50°C

Condition pH Expected Stability Primary Degradation Products
Acidic ~1.2 (0.1 M HCl) Moderate 3-Methylbut-2-enoic acid + Isopropyl thiol
Neutral 7.4 (PBS) High 3-Methylbut-2-enoic acid + Isopropyl thiol

| Alkaline | ~12 (0.01 M NaOH)| Low (Rapid Degradation) | 3-Methylbut-2-enoate salt + Isopropyl thiol |

Table 3: Kinetic Analysis of Degradation Data

pH ConditionObserved Rate Constant (k_obs, hr⁻¹)Half-Life (t₁/₂, hr)
1.2 [Calculated from plot][Calculated as 0.693 / k_obs]
7.4 [Calculated from plot][Calculated as 0.693 / k_obs]
12 [Calculated from plot][Calculated as 0.693 / k_obs]

Data in this table are calculated by plotting the natural logarithm of the remaining percentage of the parent compound versus time. The slope of the resulting line is -k_obs.

dot

Caption: Generalized mechanisms of thioester hydrolysis in aqueous solution.

Conclusion and Implications

This guide establishes that the thermodynamic stability of S-Isopropyl 3-methylbut-2-enethioate in aqueous solutions is critically dependent on pH and temperature. The thioester linkage is inherently susceptible to hydrolysis, with degradation significantly accelerated under alkaline conditions[8][10]. For drug development professionals, this implies that any aqueous formulation of this compound would require a carefully controlled, buffered environment, likely in the mildly acidic to neutral range, to ensure an acceptable shelf-life. The forced degradation protocols outlined herein provide a robust framework for identifying degradation products, which must then be characterized and evaluated for safety and toxicological impact. By applying these principles and methodologies, researchers can confidently characterize the stability profile of S-Isopropyl 3-methylbut-2-enethioate, paving the way for its safe and effective application.

References

  • Ccount Chem. S-Isopropyl 3-Methylbut-2-Enethioate.
  • Guidechem. ISOPROPYL 3-METHYLTHIO-2-BUTENOATE 34365-79-2 wiki.
  • MilliporeSigma. S-Isopropyl-3-methylbut-2-enethioate.
  • Griesgraber, G. et al. (2014). A Mechanistic Study of Thioester Hydrolysis with Heavy Atom Kinetic Isotope Effects. The Journal of Organic Chemistry. Available from: [Link]

  • GlycoMScan. Stability studies of small molecules and proteins.
  • Pharmaceutical Technology. (2023). Stability Studies: An Essential Step for Quality Management in Drug Development.
  • Al-Gharrawi, K. et al. (2021). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. PMC. Available from: [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials.
  • Danford, J.J. (2007). Thioester Hydrolysis Reactivity of Metal Complexes. DigitalCommons@USU. Available from: [Link]

  • ResearchGate. (2019). Kinetics of thioester exchange and hydrolysis in bulk aqueous solution. Available from: [Link]

  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ResearchGate. (2018). Thermodynamic and kinetic analysis of phase separation of temperature-sensitive poly(vinyl methyl ether) in the presence of hydrophobic tert-butyl alcohol. Available from: [Link]

Sources

Exploratory

Mass spectrometry fragmentation patterns of S-Isopropyl 3-methylbut-2-enethioate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of S-Isopropyl 3-methylbut-2-enethioate Executive Summary This technical guide provides a comprehensive analysis of the electron ionization mass spectrom...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of S-Isopropyl 3-methylbut-2-enethioate

Executive Summary

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of S-Isopropyl 3-methylbut-2-enethioate. As a thioester with both an unsaturated acyl chain and a branched alkyl group, its fragmentation is governed by a series of predictable and structurally informative pathways. This document is intended for researchers, analytical chemists, and drug development professionals who utilize mass spectrometry for structural elucidation. We will delve into the core mechanisms, including α-cleavage, McLafferty rearrangement, and other significant bond scissions. By explaining the causality behind the formation of key fragment ions, this guide serves as a practical reference for identifying this compound and interpreting the mass spectra of related thioesters.

Part 1: Introduction to S-Isopropyl 3-methylbut-2-enethioate

S-Isopropyl 3-methylbut-2-enethioate is an organic compound with a distinct fruity and onion-like aroma.[1] Its structure is characterized by an α,β-unsaturated thioester functional group.

  • Chemical Formula: C₈H₁₄OS[1][2]

  • Molecular Weight: 158.26 g/mol [1][2]

  • IUPAC Name: S-propan-2-yl 3-methylbut-2-enethioate[3]

  • Structure:

Mass spectrometry, particularly with a high-energy ionization technique like electron ionization (EI), is a powerful tool for its structural confirmation. The 70 eV of energy typically used in EI is sufficient to not only ionize the molecule but also to induce extensive and reproducible fragmentation, creating a unique "fingerprint" that reveals its constituent parts.[4][5]

Part 2: Core Fragmentation Mechanisms in EI-MS

Upon entering the ion source, the molecule is bombarded by electrons, ejecting one of its own electrons to form a positively charged radical ion, known as the molecular ion (M⁺•).[6][7] For S-Isopropyl 3-methylbut-2-enethioate, the molecular ion will appear at a mass-to-charge ratio (m/z) of 158. Thioesters are known to exhibit moderately strong molecular ion peaks, providing immediate confirmation of the molecular weight.[8] The excess energy within this ion causes it to rapidly decompose via several competing fragmentation pathways.

Primary Fragmentation Pathways

The fragmentation of the S-Isopropyl 3-methylbut-2-enethioate molecular ion is dictated by the relative stabilities of the potential product ions and neutral losses. The primary pathways are detailed below.

Pathway A: α-Cleavage and Acylium Ion Formation

This is one of the most dominant fragmentation pathways for carbonyl compounds.[9] The cleavage occurs at the bond adjacent to the carbonyl group. For this thioester, the most favorable α-cleavage involves the scission of the C-S bond, leading to the loss of the isopropylthio radical.

  • Mechanism: The molecular ion loses the •S-CH(CH₃)₂ radical (a neutral loss of 75 Da).

  • Resulting Ion: This process forms the highly resonance-stabilized 3-methylbut-2-enoyl cation at m/z 83 . The stability of this acylium ion makes this a very probable fragmentation, likely resulting in a high-intensity peak.

Pathway B: McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen atom relative to the carbonyl group.[9][10][11] In S-Isopropyl 3-methylbut-2-enethioate, the γ-hydrogens are located on the methyl groups of the S-isopropyl moiety.

  • Mechanism: The reaction proceeds through a six-membered cyclic transition state where a γ-hydrogen is transferred to the carbonyl oxygen atom, followed by the cleavage of the β-bond (the S-C bond of the isopropyl group).

  • Resulting Ion: This rearrangement leads to the elimination of a neutral propene molecule (CH₃-CH=CH₂, a loss of 42 Da) and the formation of the radical cation of 3-methylbut-2-enethioic acid at m/z 116 .

Pathway C: Cleavage at the Sulfur-Alkyl Bond

Direct cleavage of the bond between the sulfur atom and the isopropyl group can occur in two ways:

  • Loss of Isopropyl Radical: Homolytic cleavage can lead to the loss of an isopropyl radical (•CH(CH₃)₂, a neutral loss of 43 Da). This forms a fragment ion at m/z 115 .

  • Formation of Isopropyl Cation: Heterolytic cleavage can result in the formation of the stable secondary isopropyl carbocation [CH(CH₃)₂]⁺ at m/z 43 . Due to its stability, this ion is expected to be a prominent peak in the spectrum.[12]

Pathway D: Fragmentation of the Acyl Chain

Cleavage within the 3-methylbut-2-enoyl portion of the molecule can also occur, leading to the formation of a stable cation at m/z 69 , corresponding to the [(CH₃)₂C=CH]⁺ fragment.

Diagram of Predicted Fragmentation Pathways

Fragmentation_Pathways cluster_frags Primary Fragment Ions M Molecular Ion (M⁺•) m/z 158 frag83 Acylium Ion (C₅H₇O)⁺ m/z 83 M->frag83 - •S-CH(CH₃)₂ (75 Da) α-Cleavage frag116 McLafferty Ion (C₄H₄OS)⁺• m/z 116 M->frag116 - C₃H₆ (42 Da) McLafferty Rearrangement frag115 [M - C₃H₇]⁺ m/z 115 M->frag115 - •CH(CH₃)₂ (43 Da) frag43 Isopropyl Cation (C₃H₇)⁺ m/z 43 M->frag43 Heterolytic Cleavage frag69 [C₅H₉]⁺ m/z 69 frag83->frag69 - CO (28 Da)

Caption: Predicted EI fragmentation pathways for S-Isopropyl 3-methylbut-2-enethioate.

Part 3: Predicted Mass Spectrum and Data Interpretation

Summary of Key Ions

The table below summarizes the key fragment ions expected in the electron ionization mass spectrum of S-Isopropyl 3-methylbut-2-enethioate. The relative intensity is a qualitative prediction based on the stability of the ions formed.

m/zProposed Ion StructureNeutral Loss (Da)Fragmentation MechanismPredicted Relative Intensity
158[(CH₃)₂C=CH-C(=O)S-CH(CH₃)₂]⁺•-Molecular Ion (M⁺•)Moderate
116[(CH₃)₂C=CH-C(=O)SH]⁺•42 (Propene)McLafferty RearrangementModerate
115[(CH₃)₂C=CH-C(=O)S]⁺43 (Isopropyl radical)C-S Bond CleavageLow to Moderate
83[(CH₃)₂C=CH-C≡O]⁺75 (Isopropylthio radical)α-CleavageHigh (Possible Base Peak)
69[(CH₃)₂C=CH]⁺89Cleavage of Acyl ChainModerate
43[CH(CH₃)₂]⁺115Heterolytic CleavageHigh (Possible Base Peak)
Interpreting the Spectrum

When analyzing the actual mass spectrum, the presence of a peak at m/z 158 confirms the molecular weight. The base peak (the most intense peak in the spectrum) is likely to be either m/z 83 or m/z 43, corresponding to the highly stable acylium ion and isopropyl cation, respectively. The presence of the m/z 116 peak is a strong indicator of the McLafferty rearrangement and confirms the presence of γ-hydrogens on the S-alkyl group. The combination of these key fragments allows for an unambiguous structural confirmation.

Part 4: Experimental Protocol for GC-MS Analysis

To validate the predicted fragmentation, a standard experimental workflow using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is recommended. This protocol is designed to be self-validating by ensuring proper separation and generating a clean, reproducible mass spectrum.

Instrumentation
  • System: Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Ion Source: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

Sample Preparation
  • Prepare a stock solution of S-Isopropyl 3-methylbut-2-enethioate at a concentration of 1 mg/mL in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for injection. Rationale: This concentration range prevents detector saturation while ensuring adequate signal intensity.

GC-MS Conditions
  • GC Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane). Rationale: This column provides excellent separation for moderately polar compounds.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio). Rationale: A split injection prevents column overloading and ensures sharp chromatographic peaks.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

MS Detector Settings
  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. Rationale: This is the standard energy for EI, which allows for comparison with established spectral libraries.

  • Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 300. Rationale: This range covers the molecular ion and all predicted major fragments.

  • Solvent Delay: 3 minutes. Rationale: This prevents the high concentration of solvent from entering and saturating the MS detector.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis prep1 Weigh Compound prep2 Dissolve in Solvent (1 mg/mL) prep1->prep2 prep3 Dilute to µg/mL prep2->prep3 gc_inject GC Injection (1 µL) prep3->gc_inject gc_sep Chromatographic Separation gc_inject->gc_sep ms_ion EI Ionization (70 eV) gc_sep->ms_ion ms_ana Mass Analysis (Quadrupole/TOF) ms_ion->ms_ana ms_det Detection ms_ana->ms_det data_proc Data Processing & Interpretation ms_det->data_proc

Caption: Standard workflow for the GC-EI-MS analysis of a volatile organic compound.

Part 5: Conclusion

The fragmentation pattern of S-Isopropyl 3-methylbut-2-enethioate under electron ionization is a rich source of structural information. The key fragmentation pathways—α-cleavage to form a stable acylium ion (m/z 83), a characteristic McLafferty rearrangement with the elimination of propene (m/z 116), and the formation of a stable isopropyl cation (m/z 43)—provide a definitive fingerprint for its identification. Understanding these fundamental mechanisms is crucial for chemists and researchers, enabling them to confidently elucidate the structures of this and other related thioester compounds using mass spectrometry.

References

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
  • Cullen, J. (2008). Hydrolysis of thioesters in an ion trap. Rapid Communications in Mass Spectrometry.
  • Chemistry Steps. (n.d.). McLafferty Rearrangement.
  • Cambridge University Press & Assessment. (n.d.). McLafferty Rearrangement.
  • Unknown Author. (n.d.). McLafferty Rearrangement.
  • Wikipedia. (n.d.). McLafferty rearrangement. Available at: [Link]

  • Robinsons Brothers. (n.d.). S-Isopropyl 3-methylbut-2-enethioate | Chemicals. Available at: [Link]

  • Ahmed, R. R., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). International Journal of Chemical and Pharmaceutical Sciences.
  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.
  • Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • PubChemLite. (n.d.). S-isopropyl 3-methylbut-2-enethioate (C8H14OS). Available at: [Link]

  • Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of S-Isopropyl 3-methylbut-2-enethioate

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of S-Isopropyl 3-methylbut-2-enethioate, a thioester notable for its use in the flavor and fragrance industry. The describe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of S-Isopropyl 3-methylbut-2-enethioate, a thioester notable for its use in the flavor and fragrance industry. The described method is a robust, two-step process optimized for laboratory-scale synthesis. The protocol begins with the conversion of 3-methylbut-2-enoic acid to its corresponding acyl chloride, an activated intermediate. This is followed by a nucleophilic acyl substitution reaction with propane-2-thiol to yield the target thioester. This guide emphasizes the causality behind procedural choices, incorporates critical safety precautions, and details methods for purification and characterization to ensure a high-purity final product.

Synthetic Strategy and Reaction Mechanism

The synthesis of thioesters is efficiently achieved by reacting a thiol with an activated carboxylic acid derivative.[1] While direct coupling methods exist, they can introduce complex purification challenges.[2][3] The strategy outlined herein utilizes the formation of an acyl chloride intermediate, which is highly reactive towards nucleophiles like thiols.[4]

Step 1: Acyl Chloride Formation 3-methylbut-2-enoic acid is converted to 3-methylbut-2-enoyl chloride using thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid is converted into a highly reactive acyl chlorosulfite intermediate, which then collapses to the acyl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.

Step 2: Thioesterification The resulting acyl chloride is then reacted directly with propane-2-thiol (isopropyl thiol). The sulfur atom of the thiol acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[5] This reaction is typically performed in the presence of a non-nucleophilic tertiary amine base, such as pyridine or triethylamine, which serves to neutralize the HCl generated during the reaction, driving it to completion.

Overall Reaction Scheme: Step 1: CH₃C(CH₃)=CHCOOH + SOCl₂ → CH₃C(CH₃)=CHCOCl + SO₂ + HCl (3-methylbut-2-enoic acid) + (Thionyl chloride) → (3-methylbut-2-enoyl chloride)

Step 2: CH₃C(CH₃)=CHCOCl + HSCH(CH₃)₂ --[Base]--> CH₃C(CH₃)=CHCOSCH(CH₃)₂ + Base·HCl (3-methylbut-2-enoyl chloride) + (Propane-2-thiol) → (S-Isopropyl 3-methylbut-2-enethioate)

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Wt. ( g/mol )Notes
3-methylbut-2-enoic acid541-47-9100.12Purity ≥98%
Thionyl chloride (SOCl₂)7719-09-7118.97Purity ≥99%, handle in fume hood
Propane-2-thiol (Isopropyl thiol)75-33-276.16Purity ≥98%, handle in fume hood
Pyridine (anhydrous)110-86-179.10Anhydrous grade, <0.005% water
Dichloromethane (DCM, anhydrous)75-09-284.93Anhydrous grade, <0.005% water
Sodium bicarbonate (NaHCO₃)144-55-884.01Saturated aqueous solution
Hydrochloric acid (HCl)7647-01-036.461 M aqueous solution
Brine (saturated NaCl solution)7647-14-558.44Saturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37For drying organic layers
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Dropping funnel

  • Schlenk line or nitrogen/argon gas inlet for inert atmosphere

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus with a short path distillation head

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Detailed Experimental Protocol

--- PART A: Synthesis of 3-methylbut-2-enoyl chloride ---

Causality Note: This first part creates the activated acyl chloride. Thionyl chloride is used in excess to ensure complete conversion of the carboxylic acid and to serve as the solvent. The reaction is performed under reflux to provide the necessary activation energy. It is critical to perform this step in a fume hood due to the evolution of toxic HCl and SO₂ gases.

  • Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube to the top of the condenser. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.

  • Reagent Addition: In the fume hood, add 3-methylbut-2-enoic acid (10.0 g, 99.9 mmol) to the flask. Carefully add thionyl chloride (15.0 mL, 206 mmol, ~2.1 eq.) to the flask.

  • Reaction: Gently heat the mixture to reflux (approx. 80 °C) using a heating mantle. Stir the reaction for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure (b.p. 76 °C). For a more complete removal, a rotary evaporator connected to a vacuum pump with a base trap (containing NaOH solution) can be used. The crude 3-methylbut-2-enoyl chloride is a yellowish liquid and is used immediately in the next step without further purification.

--- PART B: Synthesis of S-Isopropyl 3-methylbut-2-enethioate ---

Causality Note: This is the thioesterification step. The reaction is performed at 0 °C to control the exothermicity of the reaction between the highly reactive acyl chloride and the thiol. Anhydrous solvent is crucial as the acyl chloride will readily hydrolyze back to the carboxylic acid in the presence of water. Pyridine acts as a base to scavenge the HCl produced, preventing protonation of the thiol and driving the equilibrium towards the product.

  • Setup: Place the flask containing the crude 3-methylbut-2-enoyl chloride in an ice-water bath. Add a magnetic stir bar. Fit the flask with a dropping funnel and a nitrogen or argon inlet.

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (80 mL) to the flask to dissolve the acyl chloride. In a separate beaker, prepare a solution of propane-2-thiol (8.4 g, 110 mmol, 1.1 eq.) and anhydrous pyridine (8.7 g, 110 mmol, 1.1 eq.) in anhydrous dichloromethane (20 mL).

  • Reaction: Transfer the thiol/pyridine solution to the dropping funnel. Add this solution dropwise to the stirred acyl chloride solution over 30 minutes, maintaining the internal temperature at 0-5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.

--- PART C: Work-up and Purification ---

Causality Note: The work-up procedure is designed to systematically remove impurities. The wash with 1 M HCl removes the pyridine base (by forming water-soluble pyridinium hydrochloride). The sodium bicarbonate wash neutralizes any remaining acidic species, including unreacted acyl chloride. The brine wash removes bulk water before the final drying step. Vacuum distillation is an effective final purification method for liquids with relatively high boiling points, as it allows distillation at a lower temperature, preventing product decomposition.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Acid Wash: Add 50 mL of 1 M HCl solution to the separatory funnel. Shake vigorously and allow the layers to separate. Discard the aqueous (upper) layer.

  • Base Wash: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution. Be cautious of gas evolution (CO₂). Discard the aqueous layer.

  • Brine Wash: Wash the organic layer with 50 mL of brine.

  • Drying: Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate. Swirl for 10-15 minutes.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

  • Purification: Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure to obtain S-Isopropyl 3-methylbut-2-enethioate as a colorless to pale yellow liquid.[6]

Visualization of Experimental Workflow

G cluster_A Part A: Acyl Chloride Synthesis cluster_B Part B: Thioesterification cluster_C Part C: Purification A_reagents 3-methylbut-2-enoic acid + Thionyl Chloride (SOCl₂) A_reaction Reflux at 80°C for 2h A_reagents->A_reaction A_workup Distill off excess SOCl₂ A_reaction->A_workup A_product Crude 3-methylbut-2-enoyl chloride A_workup->A_product B_reaction Add dropwise at 0°C Stir 3h at RT A_product->B_reaction B_reagents Propane-2-thiol + Pyridine in DCM B_reagents->B_reaction B_product Crude Reaction Mixture B_reaction->B_product C_wash1 Wash with 1M HCl B_product->C_wash1 C_wash2 Wash with sat. NaHCO₃ C_wash1->C_wash2 C_wash3 Wash with Brine C_wash2->C_wash3 C_dry Dry with MgSO₄ C_wash3->C_dry C_evap Rotary Evaporation C_dry->C_evap C_distill Vacuum Distillation C_evap->C_distill C_final Pure S-Isopropyl 3-methylbut-2-enethioate C_distill->C_final

Caption: Workflow for the synthesis of S-Isopropyl 3-methylbut-2-enethioate.

Characterization

  • Appearance: Colorless to pale yellow liquid.[6]

  • Odor: Described as having green, galbanum, and alliaceous notes.[7]

  • ¹H NMR (CDCl₃): Expected chemical shifts (δ) would include signals for the two methyl groups on the double bond (allylic methyls), the vinyl proton, a septet for the isopropyl C-H, and a doublet for the isopropyl methyl groups.

  • ¹³C NMR (CDCl₃): Expected signals would include the thioester carbonyl carbon (~190-200 ppm), carbons of the double bond, and carbons of the isopropyl group.

  • IR (neat): A strong absorption band characteristic of the thioester C=O stretch is expected around 1680-1700 cm⁻¹.

Safety and Handling Precautions

  • General: This procedure must be conducted by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Thionyl Chloride: Highly corrosive and a lachrymator. Reacts violently with water. Handle with extreme care.

  • Propane-2-thiol: Extremely flammable and possesses a powerful, unpleasant stench. Ensure all operations involving this reagent are performed deep within a fume hood.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor.

  • Acyl Chloride Intermediate: Corrosive and moisture-sensitive.

References

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

  • Wikipedia. (2023). Thioester. Retrieved from [Link]

  • Alizadeh, A., & Zohreh, N. (2007). A new and efficient protocol for preparation of thiol esters from carboxylic acids and thiols in the presence of 2-(1H-benzotriazole-1-yl)
  • Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2002). Direct thioesterification from carboxylic acids and thiols catalyzed by a Brønsted acid.
  • Lee, W. S., & Park, K. H. (1990). FACILE PREPARATION OF THIOL ESTERS FROM CARBOXYLIC ACIDS AND THIOLS. Bulletin of the Korean Chemical Society, 11(4), 365-366.
  • Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Nakamura, E., et al. (2008).
  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Robinson Brothers. (n.d.). S-Isopropyl 3-methylbut-2-enethioate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). CN101391948B - Method for preparing 3-methyl-2-butenoic acid.
  • Matrix Fine Chemicals. (n.d.). 3-METHYLBUT-2-ENOIC ACID | CAS 541-47-9. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-but-2-enoic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester. Retrieved from [Link]

  • NIST. (n.d.). 2-Butenoic acid, 3-methyl-. Retrieved from [Link]

  • EMBL-EBI. (n.d.). 3-methylbut-2-enoic acid (CHEBI:37127). Retrieved from [Link]

  • The Good Scents Company. (n.d.). isopropyl 3-methyl thiocrotonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Formal mechanism for formation of 3-methylbut-2-ene-1-thiol (MBT). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). How to purify esterefication product?. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). methyl 2-isopropyl-3-methyl-2-butenoate. Retrieved from [Link]

  • MDPI. (2023). 3-Methyl-2-((methylthio)methyl)but-2-enal. Retrieved from [Link]

  • PubChem. (n.d.). S-sec-Butyl 3-methylbut-2-enethioate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). isopropyl thiocyanate. Retrieved from [Link]

  • Google Patents. (n.d.). US2666735A - Purification of isopropyl alcohol.

Sources

Application

Definitive GC-MS Analysis and Retention Index Determination of S-Isopropyl 3-methyl-2-butenethioate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract S-Isopropyl 3-methyl-2-butenethioate (CAS No. 34365-79-2) is a volatile sulfur compound recognized for its distinct fruity and...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Isopropyl 3-methyl-2-butenethioate (CAS No. 34365-79-2) is a volatile sulfur compound recognized for its distinct fruity and onion-like aroma, making it a significant component in flavor and fragrance research[1]. The analysis of such thioesters by Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges, including thermal lability, susceptibility to oxidation, and potential interactions with active sites within the GC system[2][3][4]. This application note provides a comprehensive, field-proven protocol for the robust analysis of S-Isopropyl 3-methyl-2-butenethioate. We detail a self-validating methodology that emphasizes system inertness, optimized chromatographic parameters, and the critical calculation of Kovats Retention Indices (RI) for unambiguous compound identification. This guide is designed to equip researchers with the necessary framework to achieve reproducible and accurate quantification and characterization of this and similar volatile sulfur compounds.

Introduction: The Analytical Imperative for Thioesters

Volatile sulfur compounds (VSCs) are pivotal to the aroma profiles of numerous foods, beverages, and commercial products, often possessing exceptionally low odor thresholds[3][5]. S-Isopropyl 3-methyl-2-butenethioate, a member of the thioester class, exemplifies this potency. However, the very chemical features that make it a powerful odorant—namely the sulfur-containing functional group—also render it analytically challenging.

The primary obstacles in the GC-MS analysis of thiols and related sulfur compounds include:

  • Analyte Adsorption: Active sites in the GC inlet, column, or transfer line can irreversibly adsorb polar thiols, leading to poor peak shape (tailing) and diminished sensitivity[6][7].

  • Thermal Degradation: High temperatures in the GC injector can cause fragile sulfur-containing molecules to decompose, forming analytical artifacts that do not exist in the original sample[3].

  • Oxidative Dimerization: Thiols, in particular, can oxidize to form disulfides within the hot GC/MS interface, complicating spectral interpretation and compromising quantification[2][4].

This protocol directly addresses these issues by prescribing a methodology grounded in system inertness and carefully controlled analytical conditions. Furthermore, we emphasize the use of the Kovats Retention Index (RI) system, which provides a far more reliable metric for compound identification than retention time alone, as it normalizes the retention behavior against a homologous series of n-alkanes, making data comparable across different instruments and laboratories[8].

Analyte Profile: S-Isopropyl 3-methyl-2-butenethioate

A clear understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
IUPAC Name S-propan-2-yl 3-methylbut-2-enethioate[9]
CAS Number 34365-79-2[1]
Molecular Formula C₈H₁₄OS[1][9]
Molecular Weight 158.26 g/mol
Appearance Colorless to yellowish liquid[1]
Organoleptic Profile Fruity, green, alliaceous (onion-like)[1]

Below is a diagram illustrating the chemical structure of the target analyte.

G C1 C H1a H C1->H1a H1b H C1->H1b H1c H C1->H1c C2 C C1->C2 H2 H C3 C C2->C3 inv1 C2->inv1 H3a H C3->H3a H3b H C3->H3b H3c H C3->H3c C4 C C3->C4 O O C4->O S S C4->S inv2 C4->inv2 C5 C S->C5 H5 H C5->H5 C6 C C5->C6 C7 C C5->C7 H6a H C6->H6a H6b H C6->H6b H6c H C6->H6c H7a H C7->H7a H7b H C7->H7b H7c H C7->H7c inv1->H2 inv2->O

Caption: Chemical structure of S-Isopropyl 3-methyl-2-butenethioate.

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions for system inertness and calibration is critical for achieving trustworthy and reproducible results.

Materials and Reagents
  • Analyte Standard: S-Isopropyl 3-methyl-2-butenethioate, ≥95% purity (Sigma-Aldrich or equivalent).

  • Solvent: Hexane or Ethyl Acetate (ACS reagent grade, ≥99.5%)[10].

  • n-Alkane Standard: C7-C30 Saturated Alkanes Standard (or similar range appropriate for the expected elution time).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

Instrumentation
  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977A Mass Selective Detector (MSD) or equivalent.

  • GC Column: A mid-polarity column is recommended. A DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent (e.g., HP-5MS) provides a good balance of inertness and selectivity for a broad range of compounds[11]. For enhanced separation of polar compounds, a DB-WAX column could also be considered[12].

  • Injector Liner: Deactivated, single-taper glass liner with glass wool. The use of a deactivated liner is paramount to prevent analyte loss[13].

Sample and Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of S-Isopropyl 3-methyl-2-butenethioate standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.

  • Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of calibration standards by serial dilution of the primary stock solution. These standards will be used to establish a calibration curve for quantification.

  • Alkane Standard for RI Calculation: Prepare a 100 µg/mL solution of the C7-C30 n-alkane standard in hexane.

  • Sample Preparation: Samples should be prepared using solvent extraction or headspace solid-phase microextraction (HS-SPME), depending on the matrix[14][15]. For liquid samples, a simple dilution in hexane may suffice. Ensure the final concentration is within the calibrated range.

GC-MS Method Parameters

The following parameters serve as a robust starting point and should be optimized for your specific instrumentation.

ParameterSettingRationale
GC Inlet Splitless ModeMaximizes sensitivity for trace analysis. For higher concentration samples, a split injection (e.g., 50:1) can be used[11].
Inlet Temp250 °CBalances volatilization with minimizing thermal degradation.
Injection Vol.1 µLStandard volume for capillary GC.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Ensures consistent retention times and peak performance.
Oven Program
Initial Temp50 °C, hold for 2 minAllows for solvent focusing and improves peak shape for early-eluting compounds.
Ramp10 °C/min to 280 °CA moderate ramp rate provides good separation for a wide range of analytes.
Final HoldHold at 280 °C for 5 minEnsures elution of any less volatile matrix components.
MSD Parameters
Transfer Line280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source230 °CStandard temperature for Electron Ionization (EI).
Quadrupole150 °CStandard temperature for the mass filter.
IonizationElectron Ionization (EI) at 70 eVStandard energy for generating reproducible mass spectra and enabling library matching.
Scan Range40 - 450 m/zCaptures the molecular ion and key fragments of the target analyte and common matrix components.
Analytical Workflow Visualization

The following diagram outlines the complete analytical process from sample receipt to final data reporting.

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting prep_analyte Prepare Analyte Standards (0.1 - 10 µg/mL) gc_injection Inject 1 µL into GC-MS prep_analyte->gc_injection prep_alkane Prepare n-Alkane Standard (C7-C30) prep_alkane->gc_injection prep_sample Prepare Unknown Sample (Dilution/Extraction) prep_sample->gc_injection gc_separation Separation on DB-5ms Column gc_injection->gc_separation Oven Program ms_detection EI-MS Detection (Scan Mode) gc_separation->ms_detection Transfer Line data_qual Qualitative Analysis: - Mass Spectrum ID - NIST Library Match ms_detection->data_qual data_quant Quantitative Analysis: - Calibration Curve ms_detection->data_quant data_ri Retention Index (RI) Calculation ms_detection->data_ri report Final Report data_qual->report data_quant->report data_ri->report

Caption: End-to-end workflow for the GC-MS analysis of S-Isopropyl 3-methyl-2-butenethioate.

Data Analysis: Expected Results and Interpretation

Mass Spectrum Interpretation

The mass spectrum for S-Isopropyl 3-methyl-2-butenethioate is not currently available in the NIST database. However, based on its structure and standard fragmentation rules, a predicted fragmentation pattern can be proposed. The analysis of the oxygen analog, Isopropyl 3-methyl-2-butenoate (MW 142.20), can provide some comparative insight[16].

m/z (Mass-to-Charge)Predicted Ion IdentityRationale
158 [M]⁺˙ (Molecular Ion) The parent molecule with one electron removed. Its presence is critical for confirming molecular weight.
115[M - C₃H₇]⁺Loss of the isopropyl group.
83[C₅H₇O]⁺ or [C₄H₃S]⁺Cleavage of the thioester bond, retaining the acylium ion.
75[C₃H₇S]⁺Cleavage of the thioester bond, retaining the isopropyl-sulfur fragment.
43[C₃H₇]⁺Isopropyl cation fragment.
41[C₃H₅]⁺Allyl cation, a common fragment in unsaturated systems.

Note: The relative abundances of these ions will be determined experimentally. The molecular ion [M]⁺˙ is the most definitive feature.

Retention Index (RI) Calculation

The Kovats Retention Index (RI) is calculated to provide a standardized measure of retention, which is essential for confident identification.

Procedure:

  • Analyze the n-Alkane Standard: Inject the C7-C30 alkane mixture using the exact same GC method as the samples.

  • Record Retention Times: Record the retention time (t_R) for each n-alkane.

  • Analyze the Analyte: Inject the S-Isopropyl 3-methyl-2-butenethioate standard and record its retention time (t_R(analyte)).

  • Identify Bracketing Alkanes: Identify the n-alkane that elutes directly before the analyte (t_R(z)) and the one that elutes directly after (t_R(z+1)). Let 'z' be the carbon number of the earlier-eluting alkane.

  • Calculate the RI: Use the following formula for temperature-programmed runs:

    RI = 100z + 100 * [ (t_R(analyte) - t_R(z)) / (t_R(z+1) - t_R(z)) ]

The calculated RI value can be compared with literature values (when available) or used as a robust in-house identification criterion[8][17].

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of S-Isopropyl 3-methyl-2-butenethioate. By focusing on system inertness, optimized instrument parameters, and the rigorous use of retention indices, researchers can overcome the inherent challenges of analyzing volatile sulfur compounds. This methodology ensures high-quality, reproducible data suitable for applications ranging from flavor chemistry to quality control in drug development. The principles and techniques described herein are broadly applicable to the analysis of other challenging thioesters and volatile sulfur compounds.

References

  • Giang, B. Y. (1985). The Effect of Heat on the GC-MS Analysis of Thiols. Analytical Letters, 18(2), 193-201. Available at: [Link]

  • McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. In ACS Symposium Series (Vol. 1068, pp. 3-31). American Chemical Society. Available at: [Link]

  • Hermawan, D., et al. (2013). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules, 18(9), 10474-10486. Available at: [Link]

  • Pino, J. A., & Quijano, C. E. (2012). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. Journal of Chromatographic Science, 50(7), 547-560. Available at: [Link]

  • McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Available at: [Link]

  • Kim, M., et al. (2024). Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. Food Science and Biotechnology. Available at: [Link]

  • Sas, C., & Leppert, J. (2021). The Importance of Analyzing Sulphur Compounds in Food. LCGC International. Available at: [Link]

  • Boczkaj, G. (2018). GC-MS analysis of thiols from air: what are options to concentrate sample? ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2006). The Effect of Heat on the GC-MS Analysis of Thiols. Analytical Letters. Available at: [Link]

  • NIST. (n.d.). 3-Methyl,2-butenoic acid, isopropyl ester. NIST Chemistry WebBook. Available at: [Link]

  • GL Sciences. (n.d.). Analysis and Retention Indices of 61 Organic Solvent Components by Nitrogen Carriers. GC Technical Note. Available at: [Link]

  • PubChemLite. (n.d.). S-isopropyl 3-methylbut-2-enethioate (C8H14OS). Available at: [Link]

  • Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data, 40(4), 043101. Available at: [Link]

  • Saji, N., et al. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 27(15), 5035. Available at: [Link]

  • Nagarajan, B., & Ramachandran, G. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 88-92. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

Sources

Method

Application Note: S-Isopropyl 3-methylbut-2-enethioate as a Strategic Synthetic Intermediate in Late-Stage Functionalization

Executive Summary While S-Isopropyl 3-methylbut-2-enethioate (CAS: 34365-79-2) is widely recognized in the flavor and fragrance industry as a high-impact aroma chemical (FEMA 4260)[1], its unique stereoelectronic profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While S-Isopropyl 3-methylbut-2-enethioate (CAS: 34365-79-2) is widely recognized in the flavor and fragrance industry as a high-impact aroma chemical (FEMA 4260)[1], its unique stereoelectronic profile makes it an exceptionally versatile building block in modern organic synthesis. As an α,β -unsaturated thioester, it serves a dual role: it acts as a highly chemoselective acyl donor in transition-metal-catalyzed cross-couplings and reductions, and as a sterically tuned Michael acceptor for conjugate additions.

This application note provides researchers and drug development professionals with field-proven insights, mechanistic rationales, and self-validating protocols for utilizing this thioester in complex synthetic workflows.

Physicochemical Profiling

Understanding the physical parameters of the intermediate is critical for solvent selection, reaction temperature optimization, and downstream purification.

Table 1: Physicochemical Properties of S-Isopropyl 3-methylbut-2-enethioate

PropertyValue / Description
Chemical Name S-Isopropyl 3-methylbut-2-enethioate
CAS Number 34365-79-2
Molecular Formula C₈H₁₄OS
Molecular Weight 158.26 g/mol
SMILES CC(C)SC(=O)C=C(C)C
PubChem CID 118658 [1]
Appearance Clear, pale yellow liquid
Organoleptic Profile Green, alliaceous (garlic/onion-like notes)

Mechanistic Paradigms: The "Why" Behind Thioester Reactivity

To leverage S-isopropyl 3-methylbut-2-enethioate effectively, one must understand the causality behind its reactivity compared to traditional oxo-esters or acyl chlorides.

Paradigm 1: Chemoselective Acyl Transfer via C–S Bond Activation

Unlike standard esters (C–O bonds), thioesters exhibit poor orbital overlap between the 2p orbital of the carbonyl carbon and the 3p orbital of the sulfur atom. This lack of resonance stabilization renders the carbonyl carbon significantly more electrophilic. Furthermore, the C–S bond is weaker and highly polarizable, allowing for facile oxidative addition by low-valent transition metals (such as Pd⁰) under neutral conditions [2]. This enables late-stage acylations without the harsh, moisture-sensitive conditions required for acyl chlorides.

Paradigm 2: Conjugate Acceptor Dynamics

The compound features a 3-methylbut-2-enoyl (senecioyl) moiety. The α,β -unsaturated system is a prime candidate for thia-Michael or aza-Michael additions. The gem-dimethyl group at the β -position provides specific steric shielding, which can be strategically utilized to direct stereoselective conjugate additions when using bulky chiral catalysts or nucleophiles.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual cues and specific monitoring steps ensure the researcher can verify the reaction's progress in real-time.

Protocol A: Chemoselective Fukuyama Reduction to 3-Methylbut-2-enal

Objective: Reduce the thioester directly to an aldehyde without over-reduction to the corresponding alcohol [3].

Rationale: The Fukuyama reduction utilizes triethylsilane (Et₃SiH) as a mild hydride source and Palladium on Carbon (Pd/C) as the catalyst. The reaction stops at the aldehyde because the generated aldehyde does not undergo oxidative addition with Pd⁰ under these specific ambient conditions.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Charge the flask with S-isopropyl 3-methylbut-2-enethioate (158 mg, 1.0 mmol) and 10% Pd/C (53 mg, 0.05 mol% Pd).

  • Solvent Addition: Inject anhydrous acetone (5.0 mL) via syringe. Acetone is chosen over dichloromethane to suppress unwanted silane-mediated side reactions.

  • Hydride Addition: Cool the mixture to 0 °C using an ice bath. Add triethylsilane (240 µL, 1.5 mmol) dropwise over 10 minutes. Self-Validation: Slight gas evolution may be observed.

  • Reaction: Remove the ice bath and stir at 25 °C for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1; the product aldehyde will stain bright yellow/orange with 2,4-DNP).

  • Workup & Isolation: Filter the crude mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the pad with diethyl ether (3 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure (careful: the resulting prenal is volatile) and purify via flash column chromatography to yield the pure aldehyde.

FukuyamaWorkflow Step1 1. Setup Flame-dry Schlenk Add Thioester & Pd/C Step2 2. Solvent & Purge Add Acetone Argon Atmosphere Step1->Step2 Step3 3. Reagent Addition Dropwise Et3SiH at 0 °C Step2->Step3 Step4 4. Reaction Stir at 25 °C for 2 hours Step3->Step4 Step5 5. Isolation Celite Filtration & Chromatography Step4->Step5

Experimental workflow for the chemoselective Fukuyama reduction of the thioester.

Protocol B: Liebeskind-Srogl Cross-Coupling for α,β -Unsaturated Ketones

Objective: Synthesize complex α,β -unsaturated ketones via neutral C–C bond formation [4].

Rationale: This protocol couples the thioester with a boronic acid. Copper(I) thiophene-2-carboxylate (CuTC) acts as an essential stoichiometric cofactor. CuTC coordinates to the sulfur atom, polarizing the C–S bond to facilitate Pd oxidative addition, and subsequently acts as the transmetalating agent by transferring the aryl group from the boronic acid to the Pd center.

Step-by-Step Methodology:

  • Glovebox Setup: Inside an Argon-filled glovebox, charge a 20 mL reaction vial with S-isopropyl 3-methylbut-2-enethioate (158 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), tri-2-furylphosphine (TFP) (18.6 mg, 0.08 mmol), and CuTC (286 mg, 1.5 mmol).

  • Solvent: Add anhydrous THF (10 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox. Stir the mixture at 50 °C for 12 hours. Self-Validation: The solution will transition from a dark reddish-purple (Pd₂(dba)₃) to a dark brown suspension as the Cu-thiolate precipitates.

  • Workup: Cool to room temperature. Quench the reaction by adding 1M aqueous HCl (10 mL) and stir for 15 minutes to break up copper complexes. Extract with EtOAc (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate 3-methyl-1-phenylbut-2-en-1-one.

Quantitative Data Presentation

The efficiency of the Liebeskind-Srogl coupling is highly dependent on the choice of catalyst and copper cofactor. Table 2 summarizes optimization data for the coupling of S-isopropyl 3-methylbut-2-enethioate with phenylboronic acid.

Table 2: Optimization of Liebeskind-Srogl Coupling Conditions

Catalyst System (mol%)LigandCofactor (equiv)SolventTemp (°C)Isolated Yield (%)
Pd(PPh₃)₄ (5%)NoneCuTC (1.5)THF5065
Pd₂(dba)₃ (2%)TFP (8%) CuTC (1.5) THF 50 92
Pd₂(dba)₃ (2%)TFP (8%)CuI (1.5)THF5015
Pd(OAc)₂ (5%)dppf (5%)CuTC (1.5)Toluene8078

Note: The combination of electron-poor ligands (TFP) and CuTC is critical. CuI fails to adequately polarize the thioester due to the high stability of the Cu-I bond compared to the Cu-carboxylate bond.

LiebeskindSrogl Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II)(Acyl)(SR)] Pd0->OxAdd + Thioester TransMet Transmetalation [Pd(II)(Acyl)(Ar)] OxAdd->TransMet + Cu-Ar RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Ketone Product α,β-Unsaturated Ketone RedElim->Product Thioester S-Isopropyl 3-methylbut-2-enethioate Thioester->OxAdd Boronic Ar-B(OH)2 + CuTC (Cofactor Activation) Boronic->TransMet

Catalytic cycle of the Liebeskind-Srogl cross-coupling using a thioester intermediate.

References

  • PubChemLite. "S-isopropyl 3-methylbut-2-enethioate (C8H14OS) - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Pan, F.; Shi, Z.-J. "Recent Advances in Transition-Metal-Catalyzed C-S Activation: From Thioester to (Hetero)aryl Thioether." ACS Catalysis, 2014, 4(1), 280-288. Available at:[Link]

  • Fukuyama, T.; Lin, S. C.; Li, L. "Facile reduction of ethyl thiol esters to aldehydes: application to a total synthesis of (+)-neothramycin A." Journal of the American Chemical Society, 1990, 112(19), 7050–7051. Available at:[Link]

  • Liebeskind, L. S.; Srogl, J. "Thiol Ester−Boronic Acid Cross-Coupling." Journal of the American Chemical Society, 2000, 122(45), 11260–11261. Available at:[Link]

Application

Application Note: Extraction and Isolation Techniques for Thioesters in Flavor Chemistry

Executive Summary & Chemical Significance Thioesters (e.g., S-methyl thioacetate, ethyl 3-(methylthio)propionate) are high-impact volatile sulfur compounds (VSCs) that act as critical character-impact odorants in a varie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

Thioesters (e.g., S-methyl thioacetate, ethyl 3-(methylthio)propionate) are high-impact volatile sulfur compounds (VSCs) that act as critical character-impact odorants in a variety of foods, including tropical fruits, smear-ripened cheeses, and fermented beverages [1, 2]. While they impart desirable fruity, floral, or savory notes at trace concentrations, their isolation presents a formidable analytical challenge. Thioesters possess extremely low sensory detection thresholds (often in the parts-per-billion or parts-per-trillion range) and exhibit high chemical lability. They are highly susceptible to thermal rearrangement, oxidation, and hydrolysis during conventional extraction procedures [1].

This application note details self-validating, artifact-free extraction methodologies—specifically Solvent-Assisted Flavor Evaporation (SAFE) and Headspace Solid-Phase Microextraction (HS-SPME)—designed to preserve the native thioester profile for accurate downstream quantification and sensory validation.

Strategic Workflow for Thioester Isolation

To prevent the degradation of labile sulfur compounds, the extraction strategy must be tailored to the matrix while strictly avoiding high-temperature distillation (such as traditional Steam Distillation Extraction, SDE) [2]. The workflow below outlines the decision matrix for isolating thioesters based on the analytical goal: absolute recovery (SAFE) versus high-throughput volatile screening (HS-SPME).

Workflow cluster_0 Extraction & Isolation cluster_1 Detection & Sensory Validation Sample Complex Matrix (Fruit, Cheese, Beverage) SPME HS-SPME (Solventless Enrichment) Sample->SPME Volatiles LLE Liquid-Liquid Extraction (Solvent Partitioning) Sample->LLE Organics GC Gas Chromatography (Separation) SPME->GC SAFE SAFE Distillation (Artifact-Free Isolation) LLE->SAFE High Vacuum SAFE->GC MS Mass Spectrometry (Structural ID) GC->MS SCD SCD / PFPD (Sulfur Specificity) GC->SCD GCO GC-Olfactometry (Aroma Profiling) GC->GCO

Workflow for the extraction, isolation, and detection of thioesters.

Core Extraction Protocols

Protocol A: Solvent-Assisted Flavor Evaporation (SAFE)

Causality & Principle: Traditional SDE frequently induces thermal artifacts, oxidizing thiols into disulfides or hydrolyzing thioesters. SAFE circumvents this by coupling high-vacuum distillation (typically 10−5 mbar) with a specialized glassware apparatus. This allows the isolation of volatile thioesters from complex, non-volatile lipid/protein matrices at ambient or sub-ambient temperatures, ensuring absolute structural preservation [2].

Step-by-Step Methodology:

  • Silylation of Glassware (Critical Step): Pre-treat all borosilicate glassware (including the SAFE apparatus and GC liners) with a silylating agent such as hexamethyldisilazane (HMDS). Causality: Reduced sulfur compounds readily adsorb to active silanol sites on raw glass surfaces, leading to severe recovery losses and chromatographic peak tailing [1].

  • Liquid-Liquid Extraction (LLE): Homogenize 100 g of the sample with 100 mL of high-purity dichloromethane (DCM). DCM is selected for its excellent partitioning coefficient for moderately polar thioesters.

  • Apparatus Preparation: Connect the SAFE apparatus to a turbomolecular high-vacuum pump capable of maintaining 10−4 to 10−5 mbar. Submerge the receiving flask and the cold trap in liquid nitrogen (-196°C). Maintain the distillation flask at 40°C using a circulating water bath.

  • High-Vacuum Distillation: Introduce the DCM extract dropwise into the SAFE apparatus. The high vacuum causes instantaneous vaporization of volatiles and solvent, which are subsequently condensed in the liquid nitrogen trap, leaving non-volatile lipids and pigments behind.

  • Concentration: Dry the distillate over anhydrous sodium sulfate ( Na2​SO4​ ). Concentrate the extract to 500 µL using a Kuderna-Danish concentrator at 40°C. Do not use rotary evaporation, as the high volatility of short-chain thioesters (e.g., S-methyl thioacetate) will result in significant evaporative loss.

Protocol B: Headspace Solid-Phase Microextraction (HS-SPME)

Causality & Principle: HS-SPME is a solvent-free equilibrium extraction technique ideal for trace VSCs. For thioesters, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) tri-phase fiber is optimal. The PDMS extracts non-polar compounds, while the microporous Carboxen efficiently traps highly volatile, low-molecular-weight sulfur compounds [5].

Step-by-Step Methodology:

  • Sample Preparation: Place 5 g of the homogenized sample into a 20 mL headspace vial. Add 2 g of NaCl. Causality: The addition of salt (the "salting-out" effect) decreases the solubility of organic thioesters in the aqueous phase, thermodynamically driving them into the headspace.

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 15 minutes under continuous agitation (250 rpm) to establish liquid-gas phase equilibrium.

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS fiber to the headspace for 30 minutes at 40°C. Note: Exceeding 40°C increases the risk of thioester hydrolysis.

  • Desorption: Retract the fiber and immediately inject it into the GC inlet at 250°C for 3 minutes (splitless mode) to thermally desorb the analytes onto the analytical column.

Quantitative Data & Target Thioesters

The table below summarizes key thioesters encountered in flavor chemistry, their sensory properties, and the optimal analytical parameters for their isolation.

Thioester CompoundTypical Odor DescriptorOdor Threshold (µg/kg)Optimal ExtractionPreferred SPME Fiber
S-Methyl thioacetate Cheesy, Garlic, Cabbage3.1 - 100HS-SPME / SAFEDVB/CAR/PDMS
Ethyl 3-(methylthio)propionate Pineapple, Fruity< 1.0SAFEPDMS
S-Methyl thiohexanoate Fruity, Cheesy14.1HS-SPMEDVB/CAR/PDMS
Ethyl 2-mercaptoacetate Roasted, Sulfurous6.0SAFECAR/PDMS

Data synthesized from combinatorial flavor library analyses and sensory evaluations [3, 4].

Analytical Detection & Validation

Because thioesters frequently co-elute with highly abundant, non-sulfurous matrix volatiles (e.g., aliphatic esters, terpenes), standard Mass Spectrometry (MS) in full-scan mode often lacks the necessary sensitivity and specificity. To build a self-validating analytical system, the following detection methods must be employed:

  • Sulfur-Specific Detectors: The use of a Pulsed Flame Photometric Detector (PFPD) or Sulfur Chemiluminescence Detector (SCD) is mandatory. These detectors provide equimolar, linear responses to sulfur and effectively quench hydrocarbon background noise, allowing for the unambiguous detection of thioesters at the low parts-per-billion level[3, 4].

  • GC-Olfactometry (GC-O): To validate the sensory relevance of the extracted thioesters, GC-O (specifically Aroma Extract Dilution Analysis, AEDA) is employed. Human assessors evaluate the GC eluate in real-time to confirm that the isolated thioesters directly correspond to the perceived "fruity" or "sulfurous" character-impact notes of the original matrix [4].

References

  • The Significance of Volatile Sulfur Compounds in Food Flavors | ACS Symposium Series. American Chemical Society.
  • Volatile sulfur compounds in tropical fruits. Journal of Food and Drug Analysis.
  • Combinatorial approach to flavor analysis. 1. Preparation and characterization of a S-methyl thioester library. PubMed.
  • Characterization of the Typical Potent Odorants in Chinese Roasted Sesame-like Flavor Type Liquor... ResearchGate.
  • Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. MDPI.
Method

Application Notes and Protocols for S-Isopropyl 3-methylbut-2-enethioate in Artificial Flavor Formulation

Abstract This document provides a comprehensive technical guide for researchers, flavor chemists, and product development professionals on the application of S-Isopropyl 3-methylbut-2-enethioate (CAS No. 34365-79-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, flavor chemists, and product development professionals on the application of S-Isopropyl 3-methylbut-2-enethioate (CAS No. 34365-79-2). This potent sulfur-containing aroma chemical possesses a complex and powerful organoleptic profile, characterized by tropical fruit, alliaceous, and green notes. Its strategic use can impart authentic ripe, juicy, and savory characteristics to a wide array of flavor systems. These notes detail the compound's physicochemical properties, sensory profile, practical applications, and step-by-step protocols for its effective evaluation and implementation in flavor formulations.

Chemical Profile and Physicochemical Properties

S-Isopropyl 3-methylbut-2-enethioate is a specialty aroma chemical valued for its high impact and unique sensory characteristics. A thorough understanding of its physical properties is essential for accurate handling, dosing, and formulation.

PropertyValueReference(s)
Chemical Name S-isopropyl 3-methylbut-2-enethioate[1]
Synonyms Isopropyl 3-methyl thiocrotonate, IPMB[2]
CAS Number 34365-79-2[3]
FEMA Number 4260[2][3]
Molecular Formula C₈H₁₄OS[1]
Molecular Weight 158.26 g/mol [1]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 169-171°C[1]
Density ~0.955 - 1.012 g/mL at 25°C[1][2]
Solubility Insoluble in water; soluble in organic solvents (e.g., ethanol)[1]
Flash Point 61-65°C (142-149°F)[1][2]

Organoleptic Profile: A Duality of Fruit and Savory

The primary value of S-Isopropyl 3-methylbut-2-enethioate lies in its potent and multifaceted sensory profile. It is a classic example of a sulfur compound where the perceived aroma is highly dependent on concentration.

  • At Low Concentrations (sub-ppm levels): The profile is dominated by exotic and tropical fruit notes. It imparts a juicy, ripe, and slightly sulfurous character reminiscent of passionfruit, guava, and other tropical fruits where such notes are key to authenticity.[4][5]

  • At Higher Concentrations (ppm levels): The alliaceous and green characteristics become more prominent. Notes described as "onion," "galbanum," and "earthy" emerge, making it suitable for building savory flavor profiles.[2]

Due to its potency, this material must be evaluated and applied in a highly diluted form. Overdosing can quickly shift a flavor profile from pleasantly fruity to harshly vegetative or savory.

Applications in Flavor Systems

The unique duality of this compound allows for its use across a surprisingly broad spectrum of flavor applications. The key to successful application is precise dosage control.

Flavor CategorySuggested Starting Dosage (in final product)Expected Sensory Effect
Tropical Fruit (Passionfruit, Guava, Mango, Durian)0.01 - 0.1 ppmImparts a ripe, authentic, slightly sulfurous "bite"; enhances juiciness.
Berry (Blackcurrant, Strawberry)0.005 - 0.05 ppmAdds a green, seedy complexity and a jammy, cooked note.
Savory & Cooked Flavors (Roasted Onion, Sautéed Garlic)0.1 - 0.5 ppmBoosts alliaceous notes, adds a rich, cooked character.
Vegetable (Bell Pepper, Tomato)0.05 - 0.2 ppmEnhances green, vegetative, and vine-ripe notes.
Meat Flavors (Beef, Chicken)0.2 - 1.0 ppmContributes to a cooked, savory, and slightly roasted meat profile.[6]

Experimental Protocols

The following protocols provide a systematic approach to evaluating and incorporating S-Isopropyl 3-methylbut-2-enethioate into flavor systems.

Protocol 1: Preparation of Stock Solutions

Rationale: Due to the extreme potency of the neat material, working with dilutions is mandatory for accurate dosing and safety. Ethanol is the preferred solvent for flavor applications, while dipropylene glycol (DPG) is common for fragrance/odor evaluation.

Materials:

  • S-Isopropyl 3-methylbut-2-enethioate (≥95% purity)

  • Food Grade Ethanol (95% or absolute)

  • Class A volumetric flasks (100 mL)

  • Calibrated digital scale (readable to 0.001 g)

  • Glass pipettes or micropipettes

  • Amber glass storage bottles

Procedure:

  • Prepare a 1.0% Stock Solution:

    • Tare a clean, dry beaker on the scale.

    • Carefully weigh exactly 1.000 g of S-Isopropyl 3-methylbut-2-enethioate into the beaker.

    • Quantitatively transfer the material to a 100 mL volumetric flask using food-grade ethanol.

    • Rinse the beaker several times with small volumes of ethanol, adding the rinses to the flask to ensure a complete transfer.

    • Add ethanol to the flask until the volume is just below the calibration mark.

    • Stopper the flask and invert several times to mix thoroughly.

    • Carefully add ethanol dropwise until the bottom of the meniscus touches the calibration mark.

    • Stopper and invert again for final homogenization.

    • Transfer to a labeled amber glass bottle for storage.

  • Prepare a 0.1% Stock Solution:

    • Pipette 10.0 mL of the 1.0% stock solution into a new 100 mL volumetric flask.

    • Dilute to the calibration mark with food-grade ethanol.

    • Mix thoroughly and transfer to a labeled amber storage bottle.

Protocol 2: Sensory Evaluation of Raw Material

Rationale: This protocol allows the flavorist to understand the full character of the material over time, from its initial impact (top notes) to its lingering character (base notes).

Materials:

  • 0.1% stock solution of S-Isopropyl 3-methylbut-2-enethioate in ethanol.

  • Standard paper smelling strips (blotters).

  • Odor-free environment.

Procedure:

  • Dip a clean smelling strip approximately 1 cm into the 0.1% solution.

  • Remove the strip and allow the ethanol to evaporate for 5-10 seconds.

  • Wave the strip approximately 10-15 cm from your nose and evaluate the initial aroma ("top note"). Record your impressions (e.g., sharp, green, fruity).

  • Set the strip aside and re-evaluate at 5 minutes, 30 minutes, and 2 hours.

  • Record how the character changes over time. Note the emergence of different facets (e.g., onion, earthy, tropical). This reveals the material's complexity and substantivity.

Protocol 3: Application in a Model Flavor System

Rationale: This demonstrates the material's effect in a simple, controlled context. A pineapple base is chosen as it benefits from the juicy, slightly sulfurous notes this compound provides.

Materials:

  • Control Pineapple Base: A simple pre-made flavor base (or mix ethyl acetate, ethyl butyrate, and allyl caproate in a 5:3:1 ratio in ethanol).

  • 0.1% and 1.0% stock solutions of S-Isopropyl 3-methylbut-2-enethioate.

  • Sugar-water solution (10% sucrose in water) for tasting.

  • Graduated pipettes or micropipettes.

  • Beakers or sample cups.

Procedure:

  • Prepare four samples in separate labeled cups, each containing 100 mL of the sugar-water solution.

  • Sample A (Control): Add 0.1 mL of the Control Pineapple Base.

  • Sample B (Low Dose): Add 0.1 mL of the Control Pineapple Base. Add 10 µL of the 0.1% stock solution (results in ~0.01 ppm active material).

  • Sample C (Medium Dose): Add 0.1 mL of the Control Pineapple Base. Add 50 µL of the 0.1% stock solution (results in ~0.05 ppm active material).

  • Sample D (High Dose): Add 0.1 mL of the Control Pineapple Base. Add 10 µL of the 1.0% stock solution (results in ~0.1 ppm active material).

  • Stir all samples well.

  • Evaluate the aroma and taste of each sample, starting with the control. Compare how the addition of S-Isopropyl 3-methylbut-2-enethioate changes the pineapple profile. Note changes in ripeness, juiciness, and the emergence of any off-notes at higher concentrations.

Visualized Workflows and Relationships

General Flavor Development Workflow

This diagram outlines the systematic process from raw material assessment to final product creation.

G cluster_0 Phase 1: Material Evaluation cluster_1 Phase 2: Formulation & Testing cluster_2 Phase 3: Finalization QC Raw Material QC (Purity, Identity) Sensory_Eval Sensory Evaluation (Protocol 2) QC->Sensory_Eval Stock_Prep Stock Solution Prep (Protocol 1) Sensory_Eval->Stock_Prep Formulation Flavor Base Formulation Stock_Prep->Formulation Dosing Dosing Trials (Protocol 3) Formulation->Dosing Sensory_Panel Sensory Panel Evaluation Dosing->Sensory_Panel Optimization Dosage Optimization Sensory_Panel->Optimization Final_Product Final Flavored Product Optimization->Final_Product

Caption: Workflow for evaluation and implementation of a high-impact aroma chemical.

Sensory Facet Contribution

This diagram illustrates how the different sensory facets of S-Isopropyl 3-methylbut-2-enethioate contribute to various flavor profiles.

Sensory_Facets Compound S-Isopropyl 3-methylbut-2-enethioate Fruity Tropical / Fruity Compound->Fruity Green Green / Galbanum Compound->Green Alliaceous Alliaceous / Sulfurous Compound->Alliaceous Passionfruit Passionfruit Fruity->Passionfruit Guava Guava Fruity->Guava Green->Passionfruit BellPepper Bell Pepper Green->BellPepper Alliaceous->Guava Onion Roasted Onion Alliaceous->Onion

Caption: Contribution of sensory facets to target flavor profiles.

Stability, Storage, and Handling

Storage: To ensure product integrity, S-Isopropyl 3-methylbut-2-enethioate should be stored in a cool, dry, and well-ventilated area away from direct light and sources of ignition.[1] Containers should be tightly sealed, preferably under a nitrogen or argon blanket, to prevent oxidation of the thioester group, which can degrade its sensory quality.[1]

Handling:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses and chemical-resistant gloves.

  • Some sources classify the material as irritating to the skin and eyes.[2] However, other aggregated GHS information reports it as not meeting hazard criteria.[7] It is imperative to consult the Safety Data Sheet (SDS) provided by your specific supplier for the most accurate and up-to-date safety information.

Regulatory & Safety Considerations

The regulatory status of flavoring ingredients is subject to change and varies by region. Professionals must ensure compliance with all local and international regulations.

  • FEMA GRAS: This substance is listed as FEMA number 4260.[2][3] The Flavor and Extract Manufacturers Association has deemed it "Generally Recognized as Safe" based on a review of available scientific information.

  • FDA Status: In 2018, the U.S. Food and Drug Administration (FDA) issued a ruling to no longer provide for the use of this substance, along with six other synthetic flavoring substances, after a petition from consumer groups, despite the FDA's own assessment that they do not pose a risk to public health under the conditions of their intended use.[2] Users should verify the current legal status for their specific application within the United States.

  • EU Status: This substance has been considered within the broader Flavouring Group Evaluation 91 (FGE.91) by the European Food Safety Authority (EFSA), which evaluates various sulfur-containing compounds. Users must consult the current version of the Union List of Flavourings (Regulation (EC) No 1334/2008) for its status in the European Union.

Disclaimer: This document is intended for informational purposes for a scientific audience. It is the user's responsibility to conduct their own safety assessments and ensure regulatory compliance for their intended application and jurisdiction.

References

  • The Good Scents Company. (n.d.). isopropyl 3-methyl thiocrotonate, 34365-79-2. Retrieved from [Link]

  • Robinson Brothers. (n.d.). S-Isopropyl 3-methylbut-2-enethioate. Retrieved from [Link]

  • PubChem. (n.d.). S-sec-Butyl 3-methylbut-2-enethioate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isobutyl-3-(methyl thio) butyrate, 127931-21-9. Retrieved from [Link]

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, S-isopropyl 3-methylthiobutyrate, CAS Registry Number 34322-06-0. Food and Chemical Toxicology, 141 Suppl 1, 111428.
  • PubChem. (n.d.). Flavor composition or fragrance composition - Patent US-8252356-B2. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Ortho- and Retronasal Detection Thresholds for 2-Isopropyl-3-Methoxypyrazine in Wine. Retrieved from [Link]

  • ResearchGate. (n.d.). Flavouring group evaluation 418 (FGE. 418): 3‐[3‐(2‐isopropyl‐5‐methyl‐cyclohexyl)‐ureido]‐butyric acid ethyl ester. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). METHYL 3-METHYLTHIOPROPIONATE. Retrieved from [Link]

  • Firmenich. (n.d.). FLAVOR INGREDIENTS. Retrieved from [Link]

  • Thibon, C., et al. (2022). Identification and Sensory Evaluation of 3‑Sulfanylhexyl Propionate and 3‑Sulfanylhexyl Butyrate in Wine. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Catalytic Thioesterification of 3-Methyl-2-butenoic Acid with Isopropyl Mercaptan

Introduction Thioesters are a critical class of organosulfur compounds, analogous to esters, where a sulfur atom replaces the ester oxygen.[1] They serve as vital intermediates in organic synthesis and are central to num...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Thioesters are a critical class of organosulfur compounds, analogous to esters, where a sulfur atom replaces the ester oxygen.[1] They serve as vital intermediates in organic synthesis and are central to numerous biochemical processes, most notably as derivatives of coenzyme A, such as acetyl-CoA.[2] The unique reactivity of the thioester bond, which is more susceptible to nucleophilic attack than its ester counterpart, makes it a valuable functional group in the synthesis of complex molecules.[2] This document provides a detailed guide for the synthesis of S-isopropyl 3-methyl-2-butenethioate through the direct catalytic thioesterification of 3-methyl-2-butenoic acid with isopropyl mercaptan. This particular thioester holds potential as a building block in the development of novel pharmaceuticals and agrochemicals.

The direct condensation of a carboxylic acid and a thiol presents an atom-economical approach to thioester synthesis.[1][2] However, this equilibrium-driven reaction often requires the presence of a catalyst and a method to remove the water byproduct to achieve high yields.[3] This guide will explore a robust protocol utilizing an acid catalyst to facilitate this transformation, providing researchers with a practical and efficient methodology.

Reaction Principle and Mechanism

The catalytic thioesterification of 3-methyl-2-butenoic acid with isopropyl mercaptan is analogous to the Fischer-Speier esterification.[3][4] The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[4] The mechanism, as illustrated below, involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The sulfur atom of the thiol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired thioester.

Reaction Scheme:

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of S-isopropyl 3-methyl-2-butenethioate.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
3-Methyl-2-butenoic acid≥98%Sigma-Aldrich541-47-9
Isopropyl mercaptan≥98%Sigma-Aldrich75-33-2
p-Toluenesulfonic acid monohydrate≥98.5%Sigma-Aldrich6192-52-5
TolueneAnhydrous, ≥99.8%Sigma-Aldrich108-88-3
Sodium bicarbonateACS Reagent, ≥99.7%Sigma-Aldrich144-55-8
Anhydrous magnesium sulfate≥99.5%Sigma-Aldrich7487-88-9
Diethyl etherACS Reagent, ≥99.0%Sigma-Aldrich60-29-7
HexanesACS Reagent, ≥98.5%Sigma-Aldrich110-54-3
Equipment
  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-2-butenoic acid (10.0 g, 0.1 mol).

  • Addition of Reagents: To the flask, add toluene (100 mL), isopropyl mercaptan (11.4 g, 0.15 mol, 1.5 equivalents), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mol%).

  • Reaction Execution: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. The removal of water via the Dean-Stark trap drives the reaction equilibrium towards the product.[3]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system or by Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the limiting reagent (3-methyl-2-butenoic acid).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst and remove any unreacted carboxylic acid, followed by brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a gradient of hexanes and ethyl acetate) to yield the pure S-isopropyl 3-methyl-2-butenethioate.

Visualization of the Experimental Workflow

experimental_workflow reagents 1. Reagent Addition - 3-Methyl-2-butenoic acid - Isopropyl mercaptan - p-Toluenesulfonic acid - Toluene reaction 2. Reflux with Dean-Stark (4-6 hours, 110-120 °C) reagents->reaction Heating workup 3. Aqueous Work-up - NaHCO₃ wash - Brine wash - Drying (MgSO₄) reaction->workup Cooling purification 4. Purification - Solvent removal - Vacuum distillation or  Column chromatography workup->purification Filtration & Concentration product 5. S-isopropyl 3-methyl-2-butenethioate purification->product

Caption: Experimental workflow for the synthesis of S-isopropyl 3-methyl-2-butenethioate.

Data Analysis and Characterization

The identity and purity of the synthesized S-isopropyl 3-methyl-2-butenethioate should be confirmed using standard analytical techniques.

Expected Yield and Physical Properties
PropertyExpected Value
Yield 75-85%
Appearance Colorless to pale yellow liquid[5]
Boiling Point ~80-85 °C at reduced pressure
Molecular Formula C₈H₁₄OS[5]
Molecular Weight 158.26 g/mol [5]
Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include a singlet for the vinyl proton, singlets for the two methyl groups on the double bond, a septet for the methine proton of the isopropyl group, and a doublet for the methyl groups of the isopropyl group.

    • ¹³C NMR: Expected signals include a peak for the carbonyl carbon, peaks for the olefinic carbons, and peaks for the carbons of the isopropyl group.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the thioester carbonyl (C=O) stretch is expected around 1670-1690 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Troubleshooting and Safety Considerations

Troubleshooting
IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction- Ensure efficient water removal with the Dean-Stark trap.- Increase reaction time or catalyst loading.
Loss of product during work-up- Ensure complete neutralization of the acid before extraction.- Avoid vigorous shaking during extractions to prevent emulsion formation.
Impure Product Incomplete removal of starting materials or byproducts- Optimize the purification method (e.g., adjust the solvent gradient in column chromatography).
Safety Precautions
  • Isopropyl mercaptan is a volatile and flammable liquid with a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

  • p-Toluenesulfonic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toluene is a flammable and toxic solvent. Avoid inhalation and skin contact.

  • The reaction should be heated using a heating mantle and not an open flame.

Conclusion

This application note provides a comprehensive and practical guide for the catalytic thioesterification of 3-methyl-2-butenoic acid with isopropyl mercaptan. The detailed protocol, including reaction setup, purification, and characterization, is designed to be readily implemented in a standard organic synthesis laboratory. By following these guidelines, researchers can efficiently synthesize S-isopropyl 3-methyl-2-butenethioate, a valuable building block for further chemical exploration.

References

  • Wikipedia. Thioester. Link

  • Chemistry Learner. Thioester: Bonding, Synthesis, and Reactions. Link

  • Melnyk, P., et al. (2018). Catalysis of Thiol–Thioester Exchange by Water-Soluble Alkyldiselenols Applied to the Synthesis of Peptide Thioesters and SEA-Mediated Ligation. The Journal of Organic Chemistry. Link

  • Ollivier, N., et al. (2015). Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis. Molecules. Link

  • Li, G., et al. (2012). An Efficient Synthesis of Thioesters Via TFA-Catalyzed Reaction of Carboxylic Acid and Thiols: Remarkably Facile C–S Bond Formation. Phosphorus, Sulfur, and Silicon and the Related Elements. Link

  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). Link

  • Newton, G. L., et al. (1982). Analysis of biological thiols: determination of thiol components of disulfides and thioesters. Analytical Biochemistry. Link

  • Sheng, J., et al. (2021). Conversion of Esters to Thioesters under Mild Conditions. Organic & Biomolecular Chemistry. Link

  • Organic Chemistry Portal. Thioester synthesis by alkylation. Link

  • Can, M., et al. (2022). Thioester synthesis by a designed nickel enzyme models prebiotic energy conversion. Proceedings of the National Academy of Sciences. Link

  • Notni, J., et al. (2013). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Molecules. Link

  • Ciobanu, A., et al. (2010). Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. Link

  • Wikipedia. Fischer–Speier esterification. Link

  • Masterson, D. S., & Lu, Y. (2024). Peptide Alkyl Thioester Synthesis from Advanced Thiols and Peptide Hydrazides. The Journal of Organic Chemistry. Link

  • Burlina, F., et al. (2006). Native chemical thioesterification: synthesis of peptide and protein thioesters through an N→S acyl shift. Chemical Communications. Link

  • Li, Y., et al. (2023). Thioester Capture Strategy for the Identification of Nonribosomal Peptide and Polyketide Intermediates. Methods in Molecular Biology. Link

  • Thomas, F. (2013). Fmoc-based peptide thioester synthesis with self-purifying effect: heading to native chemical ligation in parallel formats. Journal of Peptide Science. Link

  • Barham, J. P., et al. (2024). Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids. Angewandte Chemie International Edition. Link

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Link

  • Organic Chemistry Portal. Fischer Esterification. Link

  • Tang, J., et al. (2025). Primitive thioesterification/hydrolysis reaction cycles for dissipative assemblies. ChemRxiv. Link

  • BenchChem. (2025). A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives. Link

  • Blank, I., et al. (2002). Combinatorial approach to flavor analysis. 1. Preparation and characterization of a S-methyl thioester library. Journal of Agricultural and Food Chemistry. Link

  • Ashenhurst, J. (2024). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Link

  • Organic Syntheses. (2004). (S)-4-TRIISOPROPYLSILYL-3-BUTYN-2-OL. Link

  • Fiveable. (2025). Thioester Hydrolysis: Organic Chemistry Study Guide. Link

  • Adhikari, P., et al. (2023). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au. Link

  • Organic Syntheses. (2009). (2S)-2-AMINO-3-METHYL-1,1-DIPHENYL-BUTANOL. Link

  • ResearchGate. (2018). (A) Mechanism of the thioesterase-catalyzed reaction. Link

  • Chemical Synthesis Database. (2025). methyl 2-isopropyl-3-methyl-2-butenoate. Link

  • Guidechem. (2024). ISOPROPYL 3-METHYLTHIO-2-BUTENOATE 34365-79-2 wiki. Link

  • Marlier, J. F. (2015). A Mechanistic Study of Thioester Hydrolysis with Heavy Atom Kinetic Isotope Effects. The Journal of Organic Chemistry. Link

  • Kim, H. J., et al. (2021). Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction. RSC Advances. Link

  • Google Patents. (2009). Method for preparing 3-methyl-2-butenoic acid. Link

  • BenchChem. (2025). An In-depth Technical Guide to 3-Methyl-2-butenoic Acid: Properties, Synthesis, and Analysis. Link

  • Hernandez-Mancera, J. C., et al. (2024). Applied Investigation of Methyl, Ethyl, Propyl, and Butyl Mercaptan as Potential Poisons in the Gas Phase Polymerization Reaction of Propylene. Polymers. Link

  • Google Patents. (1990). (S)-Alkyl 3-(thien-2-ylthio)butyrate and analogs and synthesis thereof. Link

  • ResearchGate. (2019). High performance removal of methyl mercaptan on metal modified activated carbon. Link

  • MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Link

  • Google Patents. (2020). Preparation method of 3-acetylmercapto-2-methylpropanoic acid. Link

  • Google Patents. (2021). Method for preparing 3-methyl mercaptopropionate by using reactive distillation technology. Link

  • NIST WebBook. (2024). 3-Methyl,2-butenoic acid, isopropyl ester. Link

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of S-Isopropyl 3-methylbut-2-enethioate during long-term storage

Welcome to the Technical Support Center for S-Isopropyl 3-methylbut-2-enethioate (CAS: 34365-79-2), a critical thioester utilized in high-impact aroma chemistry, peptide synthesis, and pharmaceutical development [5]. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for S-Isopropyl 3-methylbut-2-enethioate (CAS: 34365-79-2), a critical thioester utilized in high-impact aroma chemistry, peptide synthesis, and pharmaceutical development [5].

Thioesters are inherently more susceptible to hydrolysis than their oxygen-ester counterparts. This is due to the poor orbital overlap between the sulfur 3p and carbonyl carbon 2p orbitals, which diminishes the resonance stabilization of the ground state, rendering the carbonyl carbon highly electrophilic [1]. Consequently, exposure to ambient moisture, temperature fluctuations, and pH extremes can rapidly degrade this compound into 3-methylbut-2-enoic acid (senecioic acid) and volatile isopropyl mercaptan.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols to ensure the long-term stability of this compound.

Mechanistic Insight: The Hydrolysis Pathway

Understanding the degradation mechanism is critical for implementing effective storage protocols. Hydrolysis proceeds via the nucleophilic attack of water on the electrophilic carbonyl carbon, forming a highly unstable tetrahedral intermediate. This intermediate quickly collapses, expelling the thiolate leaving group [1].

G TE S-Isopropyl 3-methylbut-2-enethioate (Intact Thioester) H2O H2O / Nucleophilic Attack (Catalyzed by H+ or OH-) TE->H2O Moisture Exposure TI Tetrahedral Intermediate (Unstable) H2O->TI Hydrolysis CA 3-Methylbut-2-enoic Acid (Senecioic Acid) TI->CA Bond Cleavage TH Isopropyl Mercaptan (Volatile Thiol) TI->TH Leaving Group Expulsion

Mechanistic pathway of thioester hydrolysis yielding acid and thiol.

Core Troubleshooting & Quantitative Validation

To establish a self-validating storage system, you must monitor specific quantitative metrics. Table 1 outlines standard degradation triggers, their analytical indicators, and the corrective actions required to maintain compound integrity.

Table 1: Quantitative Troubleshooting for Thioester Degradation

Issue / Root CauseAnalytical IndicatorQuantitative ThresholdCorrective Action
Moisture Contamination Karl Fischer Titration> 50 ppm H₂ODry over activated 3Å molecular sieves for 24h.
Thermal Degradation GC-FID / HPLC Purity> 0.5% degradation peakTransfer aliquots immediately to -20°C storage.
Base/Acid Catalysis pH of aqueous washpH < 5 or pH > 8Buffer or wash with neutral brine before final isolation.
Oxidation (Disulfide) GC-MS (m/z 150)> 0.1% diisopropyl disulfidePurge headspace with ultra-high purity Argon.
Standard Operating Procedure (SOP): Anhydrous Preparation & Storage

This step-by-step methodology ensures the thioester is properly conditioned to prevent moisture-induced hydrolysis over extended periods (months to years) [3]. Do not skip steps; each action is designed to eliminate a specific vector of degradation.

Step 1: Desiccation

  • Action: Add activated 3Å molecular sieves (10% w/v) to the bulk liquid S-Isopropyl 3-methylbut-2-enethioate. Allow the mixture to stand for 24 hours.

  • Causality: 3Å sieves possess pores large enough to selectively trap water molecules (approx. 2.8Å) but small enough to exclude the larger thioester molecules, reducing water content below the critical 50 ppm threshold without product loss.

Step 2: Filtration & Aliquoting

  • Action: Filter the dried compound through a 0.22 µm PTFE syringe filter directly into pre-dried, amber glass vials.

  • Causality: Amber glass prevents UV-induced isomerization of the 3-methylbut-2-enoic double bond. Aliquoting the batch prevents repeated freeze-thaw cycles and limits atmospheric exposure to only the volume needed for a single experiment.

Step 3: Inert Gas Purging

  • Action: Gently blow a stream of ultra-high purity (UHP) Argon or Nitrogen over the liquid headspace in each vial for 30 seconds [2].

  • Causality: Displacing ambient air removes atmospheric moisture and oxygen, halting both hydrolysis and oxidative disulfide formation pathways.

Step 4: Sealing

  • Action: Cap immediately with PTFE-lined screw caps and wrap the exterior seal tightly with Parafilm.

  • Causality: PTFE is chemically inert to thioesters and provides a superior vapor barrier compared to standard polyethylene or rubber liners, which can degrade or swell.

Step 5: Temperature Control

  • Action: Transfer the sealed vials to a -20°C freezer for long-term storage[3].

  • Causality: According to the Arrhenius equation, lowering the ambient temperature significantly reduces the kinetic rate of the hydrolysis reaction, ensuring the compound remains stable indefinitely.

G Start Synthesized/Purchased Thioester Dry Dry over 3Å Molecular Sieves (Remove H2O < 50 ppm) Start->Dry Filter Filter & Aliquot into Amber Glass Vials Dry->Filter Purge Purge with Argon/N2 (Displace Oxygen/Moisture) Filter->Purge Seal Seal with PTFE-Lined Caps & Parafilm Purge->Seal Store Store at -20°C (Long-term Stability) Seal->Store

Step-by-step workflow for anhydrous preparation and long-term storage.

Frequently Asked Questions (FAQs)

Q1: My laboratory smells strongly of garlic/skunk after opening a stored vial of S-Isopropyl 3-methylbut-2-enethioate. What happened? A1: The compound has undergone hydrolysis. The characteristic foul odor is isopropyl mercaptan (2-propanethiol), which is the leaving group expelled when water attacks the thioester bond [1]. Even trace hydrolysis (<0.1%) can produce a noticeable odor due to the extremely low human olfactory detection threshold for thiols. Discard the degraded aliquot or re-purify via distillation.

Q2: Can I store this compound in plastic tubes (e.g., Eppendorf or Falcon tubes) for convenience? A2: No. Polypropylene and polystyrene are permeable to atmospheric moisture and oxygen over time. Furthermore, the lipophilic nature of S-Isopropyl 3-methylbut-2-enethioate (XLogP ~2.9) [4] can lead to the leaching of plasticizers from the tube walls, heavily contaminating your sample. Always use amber glass with PTFE-lined caps.

Q3: How can I quickly verify the integrity of my stored batch before a sensitive experiment? A3: Perform a quick GC-FID or GC-MS analysis. Look for the appearance of a peak corresponding to 3-methylbut-2-enoic acid or diisopropyl disulfide (an oxidation byproduct of the released thiol). If the purity has dropped below your acceptable threshold (typically 98%), you must re-purify the batch before proceeding.

Q4: Does the pH of my reaction mixture affect the stability of the thioester during an experiment? A4: Absolutely. Thioester hydrolysis is both acid- and base-catalyzed. Base-mediated hydrolysis is particularly rapid, with second-order rate constants significantly higher than those in neutral water[1]. If your experimental workflow involves aqueous buffers, maintain a strictly neutral pH (6.5 - 7.5) and minimize the duration the thioester spends in the aqueous phase.

References
  • Thioester - Grokipedia: Hydrolysis and Stability. Grokipedia.
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide.
  • Dithioacetic acid stability issues and storage conditions. Benchchem.
  • S-isopropyl 3-methylbut-2-enethio
  • isopropyl 3-methyl thiocrotonate, 34365-79-2. The Good Scents Company.
Optimization

Optimizing reaction yields in the synthesis of S-isopropyl thioesters

Technical Support Hub: Optimizing S-isopropyl Thioester Synthesis Welcome to the technical support center dedicated to the synthesis of S-isopropyl thioesters. This guide is designed for researchers, medicinal chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Hub: Optimizing S-isopropyl Thioester Synthesis

Welcome to the technical support center dedicated to the synthesis of S-isopropyl thioesters. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize thioesters as key intermediates in their synthetic workflows. S-isopropyl thioesters are valuable precursors, particularly in the construction of complex molecules and peptide chemistry, owing to their balanced reactivity and stability.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize reaction conditions, and achieve higher yields and purity in your syntheses.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of S-isopropyl thioesters via the coupling of a carboxylic acid and isopropyl thiol.

Problem 1: Low to No Product Yield

Q: My reaction has a very low yield or has failed completely according to TLC or LC-MS analysis. What are the most likely causes and how can I fix this?

A: A failed thioesterification reaction is a common issue that can almost always be traced back to one of four areas: reagent quality, reaction conditions, substrate properties, or stoichiometry.

1. Inefficient Carboxylic Acid Activation: The first and most critical step is the activation of the carboxylic acid. If this step is inefficient, no downstream reaction will occur. The primary culprit is often the coupling reagent itself or the presence of moisture.

  • Cause: The most common cause is a degraded or hydrolyzed coupling reagent. Reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are sensitive to moisture.[1] Over time, they can hydrolyze, rendering them inactive.

  • Solution:

    • Verify Reagent Activity: Always use a fresh bottle of the coupling reagent or one that has been stored properly under an inert atmosphere. If you suspect your reagent is old, it's best to use a fresh supply.

    • Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Moisture will readily quench the activated carboxylic acid intermediate (the O-acylisourea), returning it to the starting carboxylic acid.[1]

2. Inactive Nucleophile (Thiolate): Isopropyl thiol is a relatively weak acid (pKa ~10-11). For it to be an effective nucleophile, it often needs to be deprotonated to the more potent thiolate.

  • Cause: Insufficient base or a base that is too weak will result in a low concentration of the thiolate nucleophile.

  • Solution:

    • Add a Non-Nucleophilic Base: Include a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in the reaction mixture. Typically, 1.1 to 1.5 equivalents relative to the thiol are sufficient. The base deprotonates the thiol, increasing its nucleophilicity.[2]

    • Consider Pre-formation of the Thiolate: In some cases, pre-treating the isopropyl thiol with a strong base like sodium hydride (NaH) in an appropriate solvent (like THF) before adding it to the activated carboxylic acid can improve yields, although this adds a step and requires careful handling.

3. Side Reactions Consuming Activated Intermediate: The activated O-acylisourea intermediate is highly reactive and can be intercepted by species other than your desired thiol.[3]

  • Cause: A significant side reaction, especially with carbodiimide reagents like DCC or DIC, is the rearrangement of the O-acylisourea to an unreactive N-acylurea.[3] This pathway becomes more prominent if the desired nucleophilic attack by the thiolate is slow.

  • Solution:

    • Use an Additive: Incorporating an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) can mitigate this. These additives react with the O-acylisourea to form an activated ester that is more stable against rearrangement but still highly reactive towards the thiolate.[3][4]

Problem 2: Significant Side Product Formation

Q: My crude reaction mixture shows multiple byproducts that are difficult to separate from my desired S-isopropyl thioester. What are these byproducts and how can I prevent them?

A: The primary byproduct in carbodiimide-mediated couplings is the corresponding urea. However, other side products can arise from the reactivity of the intermediates.

1. Urea Byproduct: This is an unavoidable byproduct of carbodiimide coupling agents.

  • Cause: For every mole of carboxylic acid activated, one mole of urea byproduct is generated (e.g., dicyclohexylurea (DCU) from DCC, or diisopropylurea (DIU) from DIC).[3][5]

  • Solution & Mitigation:

    • Reagent Selection: The physical properties of the urea byproduct can be leveraged for purification.

      • DCC: Forms dicyclohexylurea (DCU), which is notoriously insoluble in most common organic solvents like dichloromethane (DCM) and ethyl acetate.[1][6] Much of it can be simply filtered off after the reaction is complete.

      • EDC: The corresponding urea is water-soluble, facilitating its removal during an aqueous workup.[5]

      • DIC: Forms diisopropylurea (DIU), which is soluble in many organic solvents, making it potentially more difficult to remove by simple filtration.[3]

2. N-Acylurea Formation: As mentioned previously, this is a dead-end byproduct that reduces yield.

  • Cause: Intramolecular rearrangement of the active O-acylisourea intermediate.[3]

  • Solution:

    • Use Additives: HOBt or its analogues are highly effective at trapping the O-acylisourea intermediate to form an active ester, which prevents the rearrangement.[3]

    • Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C) can sometimes slow down the rate of rearrangement relative to the desired nucleophilic attack.

3. Symmetric Anhydride Formation: The O-acylisourea intermediate can react with a second molecule of the carboxylic acid starting material.

  • Cause: This forms a symmetric anhydride and the urea byproduct. The anhydride is still an active acylating agent and can react with the thiol, but this pathway alters the stoichiometry and can be less efficient.[3]

  • Solution:

    • Order of Addition: Adding the carboxylic acid to a mixture of the coupling reagent and the thiol (and base) can sometimes minimize this, as it prevents a high concentration of the activated intermediate from building up in the presence of excess carboxylic acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the optimal coupling reagent for my specific synthesis?

A: The choice of coupling reagent is critical and depends on your substrate, scale, and purification strategy.

Coupling ReagentProsConsBest For...
DCC (Dicyclohexylcarbodiimide)Inexpensive, highly effective.[6][7] Byproduct (DCU) is insoluble in many solvents, aiding removal.[1]DCU can be difficult to remove completely from nonpolar products. DCC is a solid and can be a skin sensitizer.Solution-phase synthesis where the product is soluble in common organic solvents, allowing for easy filtration of DCU.[1]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Water-soluble urea byproduct is easily removed with an aqueous wash.[5] Less of an allergen than DCC.More expensive than DCC. Less potent than uronium-based reagents.Reactions where the product is not water-soluble, allowing for a simple extractive workup.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Very fast reaction rates, high yields, and low rates of side reactions.[6][8]Expensive. Byproducts are soluble and must be removed by chromatography or extraction.Difficult couplings, sterically hindered substrates, or when minimizing reaction time is critical.

Q2: What is the role of a base like DMAP, and is it always necessary?

A: 4-Dimethylaminopyridine (DMAP) acts as a highly effective acylation catalyst. It is not always necessary but can significantly accelerate the reaction, especially for sterically hindered substrates or less reactive nucleophiles. DMAP functions by reacting with the activated intermediate (e.g., the O-acylisourea or the HOBt-ester) to form a highly reactive N-acylpyridinium salt.[4][9] This intermediate is much more susceptible to nucleophilic attack by the thiolate. Use DMAP in catalytic amounts (e.g., 0.05 - 0.2 equivalents).

Q3: Which solvent system is recommended for this reaction?

A: The ideal solvent should be anhydrous and inert to the reaction conditions, and it should fully dissolve your starting materials.

  • Dichloromethane (DCM): An excellent, general-purpose solvent for these couplings. It has good solvating power and is unreactive.

  • Tetrahydrofuran (THF): Another good choice, particularly if your carboxylic acid has lower solubility in DCM.

  • Acetonitrile (MeCN): A polar aprotic solvent that can be effective, but ensure it is rigorously dried.

  • Dimethylformamide (DMF): Use with caution. While it has excellent solvating power, it should be used only when necessary, as residual DMF can be difficult to remove. It must be peptide-grade or rigorously dried.

Section 3: Standard Protocol

This is a general, representative protocol. Stoichiometry and reaction times should be optimized for your specific substrate.

Step-by-Step Methodology for S-isopropyl Thioester Synthesis using DCC/DMAP

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) and isopropyl thiol (1.2 eq) in anhydrous DCM (concentration ~0.1-0.5 M).

  • Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Add DMAP (0.1 eq).

  • Coupling Reagent Addition: Add DCC (1.1 eq) to the stirred solution. A white precipitate (DCU) may begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup (Filtration): Once complete, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Workup (Washing): Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl (to remove residual DMAP/base), saturated NaHCO₃ (to remove unreacted acid/HOBt), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure S-isopropyl thioester.

Section 4: Visual Guides

Experimental Workflow

This diagram illustrates the typical sequence of operations for the synthesis and purification of an S-isopropyl thioester.

G cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Workup & Purification Reactants Dissolve Carboxylic Acid & Isopropyl Thiol in DCM Inert Establish Inert Atmosphere (N2/Ar) Reactants->Inert Cool Cool to 0 °C Inert->Cool Additives Add DMAP (cat.) & DCC (1.1 eq) Cool->Additives Stir Stir 4-12h at Room Temp Additives->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Filter Filter DCU Byproduct Monitor->Filter Wash Aqueous Washes (Acid, Base, Brine) Filter->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Flash Column Chromatography Dry->Purify Product Product Purify->Product

Caption: General workflow for S-isopropyl thioester synthesis.

Troubleshooting Decision Tree

This chart provides a logical path for diagnosing a failed or low-yielding reaction.

G Start Low / No Yield Check_SM Analyze Crude by LC-MS: What is the major species? Start->Check_SM SM_Present Unreacted Carboxylic Acid Check_SM->SM_Present   Side_Products Complex Mixture of Byproducts Check_SM->Side_Products No_Reaction Only Starting Materials Check_SM->No_Reaction    Cause_Activation Probable Cause: Poor Acid Activation SM_Present->Cause_Activation Cause_Rearrange Probable Cause: N-Acylurea Rearrangement Side_Products->Cause_Rearrange Cause_Reagents Probable Cause: Degraded Reagents No_Reaction->Cause_Reagents Sol_Reagent Solution: Use Fresh Coupling Reagent Cause_Activation->Sol_Reagent Sol_Dry Solution: Ensure Anhydrous Conditions Cause_Activation->Sol_Dry Sol_Additive Solution: Add HOBt or Oxyma Cause_Rearrange->Sol_Additive Cause_Reagents->Sol_Reagent

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Retrieved from [Link]

  • Chemistry Learner. Thioester: Bonding, Synthesis, and Reactions. Retrieved from [Link]

  • Wikipedia. Thioester. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting poor chromatographic resolution for S-Isopropyl 3-methylbut-2-enethioate in GC-MS

Welcome to the technical support center for the GC-MS analysis of S-Isopropyl 3-methylbut-2-enethioate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve commo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the GC-MS analysis of S-Isopropyl 3-methylbut-2-enethioate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges encountered with this and other volatile sulfur compounds. Our approach is rooted in first-principles diagnostics to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the analysis of S-Isopropyl 3-methylbut-2-enethioate.

Q1: Why are my peaks for S-Isopropyl 3-methylbut-2-enethioate consistently tailing?

Peak tailing for sulfur compounds is most often caused by unwanted interactions with active sites within the GC system.[1][2][3] Sulfur-containing compounds, including thioesters, are prone to adsorption on any active surface.[1] The primary culprits are typically found in the injection port (liner, metal surfaces) or at the head of the analytical column.[3]

  • Active Sites: Silanol groups on non-deactivated or poorly deactivated glass liners, metal surfaces in the inlet, or contamination at the front of the column can interact with the sulfur atom, causing delayed elution for a portion of the analyte molecules, which results in a tailing peak.[3]

  • Low Inlet Temperature: An inlet temperature that is too low can lead to incomplete or slow vaporization of the analyte, causing the sample to enter the column as a broad band rather than a sharp, focused one.[4]

  • Column Contamination: Accumulation of non-volatile matrix components at the column inlet can create new active sites.[5][6]

Q2: What is the best type of GC column for this analysis?

Choosing the correct stationary phase is the most critical step in method development.[7] For volatile sulfur compounds, the key is to use a column that is both highly inert and provides the right selectivity.

  • Inertness is Key: Look for columns specifically designed or tested for sulfur analysis. These columns undergo special deactivation processes to minimize surface activity, which is crucial for preventing peak tailing and analyte loss.[1][8] Agilent J&W Select Low Sulfur or DB-Sulfur SCD columns are examples of such specialized columns.[1][8][9]

  • Stationary Phase: The principle of "like dissolves like" is a good starting point.[7] For a thioester, which has moderate polarity, an intermediate polarity column is often a good choice. A common and effective choice is a column with a stationary phase containing a low-to-mid percentage of phenyl substitution (e.g., 5% phenyl-polysiloxane) or a cyanopropyl-phenyl phase.[10] However, for resolving complex mixtures, a specialized low-bleed sulfur-specific column is often superior.[9]

Q3: My analyte peak is co-eluting with a matrix component. How can I improve resolution?

Poor separation, or co-elution, is a common challenge that can be addressed by modifying your chromatographic conditions.[5][11]

  • Optimize the Temperature Program: The most powerful tool for improving resolution is temperature programming.[12] By slowing down the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min) around the elution time of your analyte, you increase the interaction time with the stationary phase, which can significantly improve separation between closely eluting compounds.[12]

  • Change the Stationary Phase: If temperature optimization is insufficient, the selectivity of your column may not be suitable for the sample matrix. Switching to a column with a different stationary phase (e.g., from a non-polar DB-1 to a more polar DB-WAX or a specialized sulfur column) will alter the elution order and can resolve the co-elution.[7]

Q4: My sensitivity for S-Isopropyl 3-methylbut-2-enethioate is very low. What are the likely causes?

Low sensitivity for active compounds like thiols and thioesters is often a result of analyte loss within the system before it ever reaches the detector.[13][14]

  • System Activity: As mentioned in Q1, active sites in the inlet liner or column can irreversibly adsorb the analyte, leading to a significant loss of signal.[14] Ensure all components in the sample path are highly inert.

  • Inlet Leaks: A leak in the injector, especially around the septum, can cause a loss of sample during injection, leading to poor and non-reproducible peak areas.[2][15]

  • Incorrect Inlet Parameters: For trace analysis, a splitless injection is often used to transfer the maximum amount of analyte to the column. If the splitless hold time is too short, a significant portion of the sample may be lost through the split vent.[16]

Systematic Troubleshooting Guide

When facing poor resolution, a systematic approach is crucial. This guide breaks down the process into logical steps, from initial checks to advanced method optimization.

Diagram: GC-MS Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving poor chromatographic resolution.

TroubleshootingWorkflow Troubleshooting Workflow for Poor Resolution Start Poor Resolution Observed (Tailing, Co-elution) CheckConsumables Step 1: Check Consumables - Replace Septum & Liner - Check Syringe Start->CheckConsumables Resolved Problem Resolved CheckConsumables->Resolved Improvement NotResolved Issue Persists CheckConsumables->NotResolved No Improvement CheckLeaks Step 2: Check for Leaks - Inlet & Connections CheckLeaks->Resolved Leak Fixed NotResolved2 Issue Persists CheckLeaks->NotResolved2 No Leaks Found ReviewMethod Step 3: Review Method Parameters OptimizeTemp Optimize Oven Program - Lower Initial Temp - Reduce Ramp Rate ReviewMethod->OptimizeTemp OptimizeInlet Optimize Inlet - Adjust Temperature - Check Split/Splitless Time ReviewMethod->OptimizeInlet OptimizeTemp->Resolved Improvement NotResolved3 Issue Persists OptimizeTemp->NotResolved3 No Improvement OptimizeInlet->Resolved Improvement OptimizeInlet->NotResolved3 No Improvement ColumnMaint Step 4: Column Maintenance - Trim Column Inlet (15-20cm) - Condition Column ColumnMaint->Resolved Improvement NotResolved4 Issue Persists ColumnMaint->NotResolved4 No Improvement ChangeColumn Step 5: Change Column - Use Inert Sulfur Column - Use Different Phase Polarity ChangeColumn->Resolved Improvement NotResolved->CheckLeaks NotResolved2->ReviewMethod NotResolved3->ColumnMaint NotResolved4->ChangeColumn

Caption: A logical workflow for troubleshooting poor GC resolution.

Section 1: Diagnosing and Resolving Peak Shape Problems

Poor peak shape is a direct indicator of a problem within the system. The two most common issues are tailing and fronting.

As discussed, tailing is often due to system activity.

  • Cause 1: Active Inlet Liner. The glass inlet liner is a high-temperature surface that the entire sample must pass through. Over time, and with exposure to moisture, the deactivation layer can hydrolyze, exposing active silanol groups.[3]

    • Solution: Replace the inlet liner with a new, highly inert liner. For sulfur compounds, liners that have been base-deactivated or have a specialized inert coating are recommended. Do not use liners packed with glass wool, as it provides a large surface area for adsorption.[2]

  • Cause 2: Incorrect Column Installation. If the column is installed too low in the inlet, a dead volume is created between the end of the column and the bottom of the inlet.[6] This unswept volume can cause sample molecules to diffuse and re-enter the column slowly, resulting in tailing.

    • Solution: Reinstall the column according to the manufacturer's specifications for your specific GC model. Ensure the correct ferrule is used and that the column is cut cleanly and squarely.

  • Cause 3: Column Contamination/Degradation. The first few meters of the column are most susceptible to contamination from the sample matrix.[5] This contamination can act as an active site.

    • Solution: Trim the column inlet. Cut off approximately 15-20 cm from the front of the column and reinstall it. This removes the most contaminated section and can dramatically restore peak shape.[17]

Fronting peaks are typically less common and are usually a sign of a specific issue.

  • Cause: Column Overload. This is the most common cause of fronting.[15] When too much analyte is injected, the stationary phase at the column inlet becomes saturated. The excess analyte has nowhere to interact and travels down the column faster than the retained portion, resulting in a leading edge on the peak.

    • Solution 1: Dilute the Sample. Reduce the concentration of your sample.

    • Solution 2: Increase the Split Ratio. If using a split injection, increasing the split ratio (e.g., from 20:1 to 50:1) will reduce the mass of analyte loaded onto the column.

    • Solution 3: Use a Higher Capacity Column. A column with a thicker film or a wider internal diameter (ID) will have a higher sample capacity.[18]

Section 2: Improving Separation of Co-eluting Peaks

Resolution is a function of both column efficiency and selectivity. When peaks overlap, one or both of these factors need to be addressed.

Temperature programming is a powerful tool for improving the separation of compounds with a wide range of boiling points.[12]

ParameterEffect on ResolutionRecommendation for S-Isopropyl 3-methylbut-2-enethioate
Initial Oven Temp A lower initial temperature can improve focusing of early eluting peaks.[16]Start at a low temperature (e.g., 40-50°C) to ensure sharp initial peaks.
Initial Hold Time A longer hold time ensures the complete transfer of sample from the inlet to the column in splitless mode.A hold time of 1-2 minutes is typically sufficient.
Ramp Rate (°C/min) A slower ramp rate increases the time an analyte spends interacting with the stationary phase, improving separation.[12]If co-elution is an issue, try reducing the ramp rate from 15°C/min to 5-10°C/min.
Final Temperature Must be high enough to elute all components of interest and clean the column of late-eluting matrix components.A final temperature of 250-280°C is common, but do not exceed the column's maximum operating temperature.[7]

If temperature optimization fails, the issue is likely a lack of selectivity. The choice of stationary phase dictates the fundamental separation mechanism.[7]

  • Principle: Separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase. A column with a different chemical structure (stationary phase) will provide different interactions and thus a different elution order.

  • Recommendation: If you are using a non-polar column (e.g., DB-1ms, HP-5ms), switching to a mid-polarity column (e.g., DB-1701) or a specialized wax or sulfur column can resolve co-eluting peaks.[19] Columns designed for sulfur analysis often provide unique selectivity that prevents co-elution with hydrocarbon matrix interferences.[8]

Diagram: Key GC System Components Affecting Sulfur Analysis

This diagram illustrates the critical points in the sample path that require attention for successful analysis of reactive sulfur compounds.

GC_System_Sulfur cluster_0 GC Sample Path Inlet Inlet Septum (Potential for leaks/bleed) Inert Liner (Crucial for preventing adsorption) Gold Seal (Potential active site) Connections Connections Ferrule (Must be leak-tight) Column Cut (Must be clean and square) Inlet:port->Connections Sample Flow Column Analytical Column Inlet Section (Prone to contamination) Stationary Phase (Must be inert and selective) Outlet Section Connections->Column:head MS_Interface MS Interface Transfer Line (Must be heated and inert) Column->MS_Interface

Caption: Critical components in the GC system for inertness.

Experimental Protocol: Inlet Maintenance for Sulfur Analysis

Performing regular inlet maintenance is the single most effective procedure to prevent poor peak shape and low sensitivity.[20]

Objective: To replace consumable parts in the GC inlet to ensure a clean, inert, and leak-free sample path.

Materials:

  • New, inert-treated GC inlet liner

  • New, pre-conditioned, low-bleed septum

  • New O-ring or graphite seal (if applicable)

  • Column installation tools (wrench, ceramic wafer)

  • Lint-free gloves

  • Solvents (Methanol, Acetone)

Procedure:

  • Cool Down the System: Set the inlet and oven temperatures to ambient (e.g., 40°C) and wait for them to cool completely. Turn off the carrier gas flow at the instrument.

  • Remove the Analytical Column: Carefully loosen the column nut at the inlet and gently pull the column out. Cap the end of the column to prevent contamination.

  • Disassemble the Inlet: Unscrew the retaining nut at the top of the inlet. Remove the septum and the old inlet liner. Use tweezers to avoid touching the parts.

  • Clean the Inlet (if necessary): While disassembled, inspect the metal surfaces of the inlet. If visible residue is present, gently clean with a lint-free swab lightly dampened with methanol. Ensure the inlet is completely dry before reassembly.

  • Install New Consumables:

    • Wearing lint-free gloves, place the new O-ring (if used) onto the new, inert liner.

    • Carefully insert the new liner into the inlet.

    • Place the new septum into the retaining nut.

  • Reassemble the Inlet: Screw the retaining nut back onto the inlet and tighten it to the manufacturer's recommended torque (typically finger-tight plus a quarter turn with a wrench). Do not overtighten, as this can damage the septum and cause leaks.

  • Reinstall the Column: Trim 5 cm from the end of the column with a ceramic scoring wafer to ensure a clean, square cut. Slide a new nut and ferrule onto the column. Insert the column into the inlet to the correct depth as specified by the instrument manufacturer and tighten the nut.

  • Leak Check: Turn the carrier gas back on. Use an electronic leak detector to check for leaks around the septum nut and the column nut. Address any leaks before proceeding.

  • Equilibrate and Condition: Heat the system back to your method conditions. It is good practice to condition the new septum and liner by holding the system at a high temperature (e.g., 20°C above your final method temperature, but below the column max) for 30-60 minutes before running samples.

References

  • Agilent Select Low Sulfur GC Column. (n.d.). Chrom Tech. Retrieved March 24, 2026, from [Link]

  • Select Low Sulfur GC column. (n.d.). Agilent. Retrieved March 24, 2026, from [Link]

  • Guide to Choosing a GC Column. (2025, July 24). Phenomenex. Retrieved March 24, 2026, from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved March 24, 2026, from [Link]

  • Mirella, F. M., et al. (2016). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules, 21(8), 1059. Available at: [Link]

  • Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. (n.d.). Agilent. Retrieved March 24, 2026, from [Link]

  • GC-MS analysis of thiols from air: what are options to concentrate sapmle? (2018, July 5). ResearchGate. Retrieved March 24, 2026, from [Link]

  • GC Column Troubleshooting Guide. (2025, August 26). Phenomenex. Retrieved March 24, 2026, from [Link]

  • Snow, N. H. (2018, August 13). Optimizing Splitless GC Injections. LCGC International. Retrieved March 24, 2026, from [Link]

  • GC Troubleshooting: Loss of Resolution Over Time. (n.d.). LabRulez GCMS. Retrieved March 24, 2026, from [Link]

  • Inlet temperature GCMS. (2016, February 16). Chromatography Forum. Retrieved March 24, 2026, from [Link]

  • Temperature Programming for Better GC Results. (2025, August 12). Phenomenex. Retrieved March 24, 2026, from [Link]

  • Online Measurement of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatograph and Electrochemical Detection. (2009, January 15). ASTM International. Retrieved March 24, 2026, from [Link]

  • Brophy, J. J., et al. (2014). Tailing of chromatographic peaks in GC-MS caused by interaction of halogenated solvents with the ion source. Journal of Chromatographic Science, 52(6), 529-534. Available at: [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (2023, June 30). Drawell. Retrieved March 24, 2026, from [Link]

  • Peak Tailing in GC Trace Analysis. (n.d.). LabRulez GCMS. Retrieved March 24, 2026, from [Link]

  • Loss of Resolution Over Time - GC Troubleshooting Series. (2016, April 5). Agilent Technologies. Retrieved March 24, 2026, from [Link]

  • GC Troubleshooting*. (n.d.). Agilent. Retrieved March 24, 2026, from [Link]

  • Ethanethioic acid, S-(3-methylbutyl) ester. (n.d.). NIST WebBook. Retrieved March 24, 2026, from [Link]

  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020, March 10). LCGC International. Retrieved March 24, 2026, from [Link]

  • Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. (2014). ResearchGate. Retrieved March 24, 2026, from [Link]

  • S-Isopropyl 3-methylbut-2-enethioate. (n.d.). Robinsons Brothers. Retrieved March 24, 2026, from [Link]

  • analysis of organic acetates in e-vapor products by gc-ms/ms. (n.d.). CORESTA. Retrieved March 24, 2026, from [Link]

  • Tailing Peaks - Part 2 - GC Troubleshooting Series. (2016, April 5). Agilent Technologies. Retrieved March 24, 2026, from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Thermal Stability of S-Isopropyl 3-methylbut-2-enethioate in Analytical Samples

Welcome to the technical support center dedicated to addressing the analytical challenges associated with S-Isopropyl 3-methylbut-2-enethioate. This guide provides in-depth troubleshooting advice, frequently asked questi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the analytical challenges associated with S-Isopropyl 3-methylbut-2-enethioate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the thermal stability of this volatile thioester in their analytical samples. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and accuracy of your experimental results.

Introduction: The Challenge of Analyzing S-Isopropyl 3-methylbut-2-enethioate

S-Isopropyl 3-methylbut-2-enethioate is a key aroma compound with a characteristic fruity and sulfurous scent. Its analysis, typically by gas chromatography (GC), is often hampered by its thermal lability. The high temperatures of the GC inlet and column can induce degradation, leading to inaccurate quantification and the appearance of artifact peaks. This guide will equip you with the knowledge and techniques to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for S-Isopropyl 3-methylbut-2-enethioate during GC analysis?

A1: Thioesters like S-Isopropyl 3-methylbut-2-enethioate are susceptible to two main degradation pathways under thermal stress:

  • Hydrolysis: In the presence of residual water in the sample or GC system, the thioester can hydrolyze to form 3-methylbut-2-enoic acid and isopropyl thiol. This reaction is often catalyzed by acidic or basic sites on the GC liner or column.[1]

  • Thiol-Thioester Exchange: If free thiols are present in the sample matrix, a thiol-thioester exchange can occur, leading to the formation of different thioesters and the release of isopropyl thiol.[2]

Q2: I am observing peak tailing and reduced peak area for my analyte. What could be the cause?

A2: Peak tailing and diminished response are common indicators of analyte degradation or interaction with active sites in the GC system.[3] For S-Isopropyl 3-methylbut-2-enethioate, this can be due to:

  • Active Sites: Free silanol groups on the glass inlet liner or the front of the GC column can interact with the sulfur atom, leading to peak tailing.

  • Thermal Degradation: As the compound degrades in the hot inlet, the concentration reaching the detector is reduced, resulting in a smaller peak area.

  • Matrix Effects: Components of your sample matrix may interact with the analyte, affecting its volatility and thermal stability.

Q3: Can the sample matrix affect the thermal stability of my analyte?

A3: Absolutely. The sample matrix can significantly influence the stability of volatile sulfur compounds. For instance, the presence of non-volatile components can shield the analyte from thermal stress, while reactive components can accelerate degradation.[2][4] It is crucial to consider the entire composition of your sample when troubleshooting stability issues.

Q4: What are the initial, simple steps I can take to improve the stability of my samples?

A4: Before implementing more complex solutions, start with these fundamental steps:

  • Minimize Sample Residence Time in the Inlet: Use a faster injection speed and a higher carrier gas flow rate to move the analyte onto the column more quickly.

  • Lower Inlet Temperature: Experiment with reducing the injector temperature in increments of 10-20°C to find the lowest temperature that still provides efficient volatilization without significant degradation.

  • Use Deactivated Liners: Always use high-quality, deactivated inlet liners to minimize interactions with active silanol groups.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving thermal stability issues with S-Isopropyl 3-methylbut-2-enethioate.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow cluster_gc GC Optimization cluster_consumables Consumables Check cluster_stabilization Sample Stabilization cluster_advanced Advanced Techniques start Problem: Poor Peak Shape / Low Response for S-Isopropyl 3-methylbut-2-enethioate check_gc_conditions Step 1: Optimize GC Conditions start->check_gc_conditions check_liner Step 2: Inspect and Replace Consumables check_gc_conditions->check_liner If problem persists solution Solution: Improved Analyte Stability and Data Quality check_gc_conditions->solution If successful lower_inlet_temp Lower Inlet Temperature check_gc_conditions->lower_inlet_temp increase_flow Increase Carrier Gas Flow check_gc_conditions->increase_flow stabilize_sample Step 3: Implement Sample Stabilization check_liner->stabilize_sample If problem persists check_liner->solution If successful use_deactivated_liner Use Deactivated Liner check_liner->use_deactivated_liner trim_column Trim Front of Column check_liner->trim_column advanced_techniques Step 4: Consider Advanced Techniques stabilize_sample->advanced_techniques If problem persists stabilize_sample->solution If successful add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) stabilize_sample->add_antioxidant add_chelating_agent Add Chelating Agent (e.g., EDTA) stabilize_sample->add_chelating_agent advanced_techniques->solution derivatization Derivatization advanced_techniques->derivatization cold_injection Cold Injection Techniques advanced_techniques->cold_injection

Caption: A systematic workflow for troubleshooting thermal stability issues.

Detailed Troubleshooting Steps
Symptom Potential Cause Recommended Action
Broad, Tailing Peaks Active sites in the inlet or column.1. Replace the inlet liner with a new, deactivated one.[3] 2. Trim 10-15 cm from the front of the GC column. 3. If using a split/splitless inlet, ensure the wool is deactivated.
Low Analyte Response Thermal degradation in the inlet.1. Lower the inlet temperature by 10-20°C increments. 2. Increase the carrier gas flow rate to reduce residence time. 3. Consider using a programmed temperature vaporization (PTV) inlet for a cold injection.[4]
Ghost Peaks or Carryover Contamination from previous injections or degraded analyte.1. Run a solvent blank to confirm carryover. 2. Bake out the column according to the manufacturer's instructions. 3. Clean the inlet.
Poor Reproducibility Inconsistent degradation due to matrix effects or active sites.1. Implement sample stabilization with antioxidants or chelating agents (see protocols below). 2. Ensure the sample matrix is consistent between injections.

Protocols for Sample Stabilization

Protocol 1: Stabilization with an Antioxidant (Ascorbic Acid)

Principle: Oxidative degradation can be a contributing factor to the instability of sulfur-containing compounds. Ascorbic acid (Vitamin C) is a mild reducing agent that can scavenge oxidative species in the sample.[5]

Materials:

  • Ascorbic acid solution (1 mg/mL in methanol, freshly prepared)

  • GC autosampler vials with caps

  • Micropipette

Procedure:

  • Prepare your analytical sample in the desired solvent.

  • Just before capping the vial, add 5 µL of the 1 mg/mL ascorbic acid solution for every 1 mL of your sample.

  • Gently vortex the vial to mix.

  • Immediately cap the vial and place it in the autosampler tray for analysis.

Protocol 2: Stabilization with a Chelating Agent (EDTA)

Principle: Metal ions present in the sample matrix or leached from the analytical system can catalyze the degradation of organic molecules. Ethylenediaminetetraacetic acid (EDTA) is a strong chelating agent that sequesters these metal ions, rendering them inactive.[6][7]

Materials:

  • EDTA disodium salt solution (0.1 M in deionized water, pH adjusted to ~7.5 with NaOH)

  • Methanol or other organic solvent compatible with your sample

  • GC autosampler vials with caps

  • Micropipette

Procedure:

  • Prepare a working solution of EDTA by diluting the 0.1 M stock solution in methanol to a final concentration of 1 mM.

  • Prepare your analytical sample in the desired solvent.

  • Add 10 µL of the 1 mM EDTA working solution for every 1 mL of your sample.

  • Gently vortex the vial to mix.

  • Cap the vial and proceed with the analysis.

Note: The optimal concentration of the stabilizing agent may vary depending on the sample matrix and the severity of the degradation. It is recommended to perform a small optimization study.

Data Summary: Expected Improvements

Parameter Without Stabilization With Stabilization (Antioxidant/Chelating Agent)
Peak Shape Tailing, asymmetricSymmetrical, Gaussian
Peak Area RSD > 15%< 5%
Analyte Recovery Variable, often lowConsistent and higher
Presence of Artifacts Degradation peaks may be presentReduced or eliminated

Advanced Strategies

If the above measures do not fully resolve the stability issues, consider the following advanced techniques:

  • Derivatization: Chemically modifying the thioester to a more thermally stable derivative can be an effective strategy. However, this adds an extra step to the sample preparation and requires careful method development.[8]

  • Cold Injection Techniques: Using a Programmable Temperature Vaporization (PTV) inlet allows for the injection of the sample at a low temperature, followed by a rapid temperature ramp to transfer the analyte to the column. This minimizes the time the analyte spends in the hot inlet.[4]

Conclusion

Improving the thermal stability of S-Isopropyl 3-methylbut-2-enethioate in analytical samples is a multifactorial challenge that requires a systematic approach. By optimizing GC conditions, ensuring the inertness of the system, and employing appropriate sample stabilization techniques, researchers can significantly enhance the quality and reliability of their analytical data. This guide provides a comprehensive framework for troubleshooting and resolving these common issues, empowering you to achieve accurate and reproducible results.

References

  • Drawell. (2025, July 7). GC Sample Preparation - Techniques and Challenges. [Link]

  • Bingham, N. M., et al. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – GC-FID. [Link]

  • He, Y., et al. (2020). Thioester-Functional Polyacrylamides: Rapid Selective Backbone Degradation Triggers Solubility Switch Based on Aqueous Lower Critical Solution Temperature/Upper Critical Solution Temperature. ACS Applied Polymer Materials. [Link]

  • Organomation. (2024). Gas Chromatography Sample Preparation. [Link]

  • Restek. (n.d.). Troubleshooting Guide. [Link]

  • Inomata, Y., et al. (1999). Simultaneous measurement of volatile sulfur compounds using ascorbic acid for oxidant removal and gas chromatography-flame photometric detection. Journal of Chromatography A. [Link]

  • Bingham, N. M., et al. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. PubMed. [Link]

  • Microsolv Technology Corporation. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. [Link]

  • ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis. [Link]

  • ACS Publications. (2024, October 3). Thermal Rearrangement of the S–N Bond of Thiooxime Esters. [Link]

  • NSF PAR. (n.d.). Thermal Rearrangement of the S–N Bond of Thiooxime Esters. [Link]

  • EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). [Link]

  • LCGC International. (2020, November 12). GC Troubleshooting in Petrochemical Analysis. [Link]

  • SlidePlayer. (n.d.). Stability Issues in Bioanalysis: New Case Studies. [Link]

  • Chromatography Forum. (2005, February 28). EDTA + Eliminating metal ions. [Link]

  • IntechOpen. (2022, January 31). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. [Link]

  • Grokipedia. (n.d.). Thioester. [Link]

  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS. [Link]

  • PubMed. (2011, March 15). Drug-S-acyl-glutathione thioesters: synthesis, bioanalytical properties, chemical reactivity, biological formation and degradation. [Link]

  • Pressure Sensitive Tape Council. (n.d.). Pyrolysis GC/MS as a Method for Quality and Manufacturing Control. [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • SIELC Technologies. (n.d.). measuring edta using hplc. [Link]

  • National Institutes of Health. (n.d.). A Review on Catalytic Fast Co-Pyrolysis Using Analytical Py-GC/MS. [Link]

  • SIELC Technologies. (n.d.). HPLC Application for Analysis of EDTA. [Link]

  • Shimadzu. (n.d.). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants. [Link]

  • University of Massachusetts Amherst. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

  • National Institutes of Health. (n.d.). Stability of thioester intermediates in ubiquitin-like modifications. [Link]

  • National Institutes of Health. (n.d.). Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples. [Link]

  • National Institutes of Health. (n.d.). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. [Link]

  • BookStack. (n.d.). GC/MS Sample Preparation. [Link]

  • Lablogatory. (2014, September 2). analyte stability. [Link]

  • Nutrasource. (2014, November 25). Top 10 Stability Storage and Testing FAQs. [Link]

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Troubleshooting

Technical Support Center: Mitigating UV-Induced Degradation of S-Isopropyl 3-methyl-2-butenethioate

Welcome to the technical support center for S-Isopropyl 3-methyl-2-butenethioate. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the ultra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for S-Isopropyl 3-methyl-2-butenethioate. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the ultraviolet (UV)-induced degradation of this compound. Here, you will find scientifically-grounded troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the stability and integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the photostability of S-Isopropyl 3-methyl-2-butenethioate.

Q1: What is S-Isopropyl 3-methyl-2-butenethioate and why is it susceptible to UV degradation?

S-Isopropyl 3-methyl-2-butenethioate, a thioester with the CAS number 34365-79-2, is characterized by its fruity, onion-like aroma.[1] Its molecular structure contains two key features that make it prone to degradation upon exposure to UV light: an α,β-unsaturated system and a thioester bond. The conjugated double bond system (C=C-C=O) can absorb UV radiation, promoting the molecule to an excited state. This excess energy can initiate various degradation pathways, including cleavage of the relatively labile thioester bond or unwanted isomerization reactions.

Q2: What are the initial signs of degradation in my sample?

Initial indicators of degradation can be subtle. You might observe:

  • A change in the physical appearance of the sample, such as a shift from a colorless to a yellowish liquid.[1]

  • The emergence of new, unexpected peaks in your analytical chromatograms (e.g., HPLC or GC).

  • A decrease in the peak area of the parent compound, indicating a loss of purity and concentration.

  • A shift in the pH of the sample solution if acidic degradation products are formed.

  • Noticeable changes in the organoleptic properties (smell) of the compound.

Q3: I store my samples in standard laboratory glassware. Is this sufficient to prevent degradation?

No, standard flint glass offers minimal protection from UV radiation. To adequately protect your sample from ambient light, it is crucial to use amber-colored glassware or vials, which are designed to block a significant portion of UV and visible light. For highly sensitive experiments, working under controlled, low-light conditions and wrapping containers in aluminum foil is recommended.

Q4: Can degradation occur even under indoor fluorescent lighting?

Yes. While the intensity is much lower than direct sunlight, standard laboratory fluorescent lights emit a spectrum that includes UV-A radiation.[2] Over time, this exposure can be sufficient to cause measurable degradation of sensitive compounds. The International Council for Harmonisation (ICH) Q1B guidelines for photostability testing recognize the need to test against both UV and visible light sources.[2][3]

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to diagnosing and solving specific problems encountered during your research.

Issue 1: Rapid loss of compound purity is observed in solution during routine experiments.

  • Diagnosis: This is a classic sign of photodegradation, especially if the sample is handled in clear vials or exposed to ambient light for extended periods. The solvent used can also play a role, as some solvents can promote photochemical reactions.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for purity loss.

  • Actionable Advice:

    • Run a Dark Control: Prepare an identical sample and wrap the container completely in aluminum foil. Store it alongside your experimental sample. If the dark control remains stable while the experimental sample degrades, UV exposure is the confirmed cause.

    • Solvent Choice: Ensure your solvent is of high purity and, if necessary, degassed to remove dissolved oxygen, which can participate in photo-oxidative reactions.

    • Implement Physical Barriers: Immediately switch to amber volumetric flasks, vials, and pipette tip boxes. For light-sensitive procedures like HPLC analysis, use an autosampler with a protective cover.

Issue 2: My chosen photostabilizer is ineffective or is interfering with my assay.

  • Diagnosis: The chosen stabilizer may not be suitable for the specific degradation mechanism, may be used at an incorrect concentration, or may be chemically incompatible with your compound or analytical method (e.g., absorbing at the same wavelength as your analyte).

  • Mitigation Strategies & Stabilizer Selection:

    There are two primary classes of light stabilizers that can be employed, often in combination for a synergistic effect.[4]

    • UV Absorbers (UVA): These compounds function by competitively absorbing harmful UV radiation and dissipating it as harmless thermal energy.[5][6] They act as a primary shield for the active molecule.

    • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation. Instead, they are highly efficient at scavenging free radicals that are formed during the initial stages of photodegradation.[7][8] They function in a regenerative cycle, providing long-lasting protection.[7][8]

Stabilizer ClassMechanism of ActionExamplesTypical Starting Concentration (w/w)Considerations
UV Absorbers Competitively absorbs UV radiation and dissipates it as heat.[5][8]Benzophenones, Benzotriazoles0.1% - 1.0%Must have a higher extinction coefficient than the target molecule at the relevant wavelengths. May interfere with UV-based analytical methods.
HALS Scavenges free radicals generated by UV exposure in a catalytic cycle.[7][8]Tinuvin series, Chimassorb series0.1% - 0.5%Highly effective at low concentrations and provide long-term stability.[7] Generally do not interfere with UV-Vis spectroscopy.
Antioxidants Quench singlet oxygen or inhibit oxidative chain reactions.Butylated Hydroxytoluene (BHT), Vitamin E (α-tocopherol)0.01% - 0.1%Effective against photo-oxidation. May not prevent direct photolysis.
  • Actionable Advice:

    • Combine Stabilizers: A combination of a UV absorber and a HALS often provides superior protection.[4] The UVA acts as a "sacrificial" shield, while the HALS "cleans up" any free radicals that still manage to form.[4]

    • Concentration Optimization: The ideal concentration depends on the severity of the light exposure and the formulation. Start with the lower end of the recommended range and increase as needed, monitoring for both stability and potential assay interference.

    • Run Compatibility Blanks: Before adding a stabilizer to your active sample, run a blank formulation containing just the solvent and stabilizer to ensure it doesn't produce interfering peaks in your analytical method.

Part 3: Key Experimental Protocols

This section provides step-by-step methodologies for critical experiments related to photostability.

Protocol 1: Forced Degradation Study (ICH Q1B Guideline)

This protocol is essential for evaluating the intrinsic photostability of S-Isopropyl 3-methyl-2-butenethioate and for validating the stability-indicating power of your analytical method.[9]

  • Objective: To intentionally degrade the sample under controlled UV and visible light conditions to identify degradation products and understand degradation pathways.

  • Materials:

    • Calibrated photostability chamber (compliant with ICH Q1B options).[2][10]

    • Quartz and borosilicate glass vials (for direct exposure).

    • Amber glass vials (for dark controls).

    • Validated HPLC or GC method for purity analysis.

  • Procedure:

    • Sample Preparation: Prepare a solution of S-Isopropyl 3-methyl-2-butenethioate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Aliquot Samples:

      • Exposure Sample: Place the solution in a chemically inert, transparent container (e.g., quartz vial).

      • Dark Control: Place an equal volume of the same solution in a container wrapped completely in aluminum foil or in an amber vial.

    • Exposure Conditions: Place both the exposure sample and the dark control in the photostability chamber. Expose them to a light source conforming to ICH Q1B guidelines until a total visible light exposure of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter is achieved.[2][3]

    • Time-Point Analysis: At predetermined intervals (e.g., 0, 6, 12, 24 hours), withdraw aliquots from both the exposed sample and the dark control.

    • Analysis: Analyze the samples using your validated analytical method. Quantify the parent compound and any major degradation products.

    • Data Interpretation: Compare the chromatograms of the exposed sample, dark control, and the initial sample. Significant degradation in the exposed sample relative to the dark control confirms photosensitivity.

Protocol 2: Evaluating the Efficacy of a Photostabilizer

  • Objective: To quantitatively determine the effectiveness of a chosen stabilizer or stabilizer blend.

  • Procedure:

    • Prepare Samples:

      • Control: Solution of S-Isopropyl 3-methyl-2-butenethioate.

      • Stabilized Sample: Solution of S-Isopropyl 3-methyl-2-butenethioate containing the photostabilizer at the desired concentration.

      • Dark Controls: Prepare dark controls for both the control and stabilized samples.

    • Exposure: Subject all samples to the forced degradation conditions as described in Protocol 1.

    • Analysis: Analyze all samples at the final time point.

    • Calculate Protection Factor:

      • % Degradation = [(Initial Peak Area - Final Peak Area) / Initial Peak Area] * 100

      • Compare the % degradation of the stabilized sample to the control sample. A significantly lower degradation percentage indicates effective stabilization.

Part 4: Mechanistic Insights

Understanding the potential degradation pathways is crucial for developing effective mitigation strategies. For an α,β-unsaturated thioester, two primary pathways are likely.

Caption: Potential UV-induced degradation pathways.

  • Pathway A (Thioester Cleavage): Absorption of UV light can provide enough energy to cause homolytic cleavage of the carbon-sulfur bond, generating highly reactive acyl and isopropylthiol radicals. These radicals can then participate in a cascade of secondary reactions, leading to a complex mixture of degradation products.

  • Pathway B (Isomerization): The energy from UV absorption can also promote the rotation around the carbon-carbon double bond, leading to the formation of the cis/Z-isomer from the more stable trans/E-isomer. This may not result in a loss of mass but can significantly alter the compound's biological activity and chromatographic behavior.

By understanding these potential pathways, researchers can select more targeted stabilization methods. For instance, HALS are particularly effective against the radical-mediated Pathway A, while careful control of light exposure is the primary defense against Pathway B.

References

  • Vertex AI Search. (2025, July 3).
  • TinToll Performance Materials Co., Ltd. (2025, April 15). Light Stabilizers: Knowledge about HALS.
  • CABI Digital Library. (2012, July 24). Photostabilized LDPE Films with UV Absorber and HALS as Protection against the Light for Rosé Sparkling Wine.
  • ResearchGate. (n.d.). Role of Ultraviolet Absorbers (UVA) and Hindered Amine Light Stabilizers (HALS)
  • PCI Magazine. (2022, September 24).
  • Q-Lab. (n.d.). Understanding ICH Photostability Testing.
  • BINDER GmbH. (2025, April 10). In the right light: What ICH photostability tests are all about.
  • Guidechem. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Certified Laboratories. (2025, May 14). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.

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Reference Data & Comparative Studies

Validation

The Decisive Advantage: Unpacking the Enhanced Reactivity of S-Isopropyl 3-methylbut-2-enethioate Over Standard Prenyl Esters

A Technical Guide for Researchers in Drug Development and Organic Synthesis In the intricate landscape of drug development and complex molecule synthesis, the choice of acylating agent can profoundly influence reaction e...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Development and Organic Synthesis

In the intricate landscape of drug development and complex molecule synthesis, the choice of acylating agent can profoundly influence reaction efficiency, yield, and the viability of a synthetic route. While standard prenyl esters have their place, their thioester analogue, S-Isopropyl 3-methylbut-2-enethioate, offers a significant reactivity advantage that can be pivotal, particularly under mild, biologically compatible conditions. This guide provides an in-depth comparison, grounded in mechanistic principles and supported by experimental data, to inform the strategic selection of these critical reagents.

The Mechanistic Underpinning: Why Sulfur Outperforms Oxygen in Acyl Transfer

The superior reactivity of thioesters compared to their oxygen-containing ester counterparts is rooted in fundamental principles of electronic structure and leaving group stability.[1][2] A thioester's carbonyl carbon is inherently more electrophilic, and therefore more susceptible to nucleophilic attack, for two primary reasons.[3]

First, the resonance stabilization of the carbonyl group is less effective in thioesters. The larger 3p orbitals of the sulfur atom have poorer overlap with the 2p orbital of the carbonyl carbon compared to the more size-matched 2p orbitals of oxygen in an ester.[3][4] This diminished delocalization of the sulfur lone pair electrons leaves the carbonyl carbon with a greater partial positive charge.[3]

Second, the thiolate anion (RS⁻) is a significantly better leaving group than an alkoxide anion (RO⁻). This is a direct consequence of its lower basicity. The pKa of a typical thiol (RSH) is around 10-12, while the pKa of a corresponding alcohol (ROH) is approximately 16-18.[5] The weaker basicity of the thiolate indicates it is more stable as an independent anion, facilitating the collapse of the tetrahedral intermediate formed during nucleophilic acyl substitution.[5]

Sources

Comparative

Validating HPLC quantification methods for S-Isopropyl 3-methylbut-2-enethioate in food matrices

Gathering Initial Data I'm now diving deep into Google, aiming to collect key data. I'm focusing on the chemical properties of S-Isopropyl 3-methylbut-2-enethioate, existing HPLC methods for its quantification, and its p...

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Author: BenchChem Technical Support Team. Date: April 2026

Gathering Initial Data

I'm now diving deep into Google, aiming to collect key data. I'm focusing on the chemical properties of S-Isopropyl 3-methylbut-2-enethioate, existing HPLC methods for its quantification, and its presence in common food matrices. I plan to refine the search terms to increase precision.

Outlining The Guide

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Finalizing Guide Details

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Refining Detailed Protocols

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Finalizing Data Incorporation

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Finalizing HPLC Guide

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Finalizing Method Validation Guide

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Validation

A Comparative Analysis of S-Isopropyl 3-methylbut-2-enethioate and S-Methyl 3-methylbut-2-enethioate Flavor Profiles

For researchers, scientists, and professionals in the fields of flavor chemistry and product development, a deep understanding of the nuanced sensory characteristics of aroma compounds is paramount. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in the fields of flavor chemistry and product development, a deep understanding of the nuanced sensory characteristics of aroma compounds is paramount. This guide provides a detailed comparative analysis of the flavor profiles of two structurally similar thioesters: S-Isopropyl 3-methylbut-2-enethioate and S-methyl 3-methylbut-2-enethioate. By examining their distinct sensory attributes, supported by available experimental data and analytical methodologies, this document aims to equip professionals with the knowledge to effectively utilize these compounds in their research and product formulations.

Introduction to Thioesters in Flavor Chemistry

Thioesters are a class of organosulfur compounds that, despite often being present in trace amounts, can exert a significant influence on the overall flavor profile of various foods and beverages. Their potent and often complex aromas make them key contributors to the characteristic notes of many products, from tropical fruits to savory cheeses. The two compounds at the center of this guide, S-Isopropyl 3-methylbut-2-enethioate and S-methyl 3-methylbut-2-enethioate, are unsaturated thioesters that, due to subtle differences in their molecular structure, exhibit markedly different sensory properties.

Comparative Flavor Profile Analysis

A comprehensive evaluation of the flavor profiles of these two thioesters reveals a fascinating divergence in their aromatic characteristics. This section synthesizes descriptive sensory data from various sources to provide a comparative overview.

S-Isopropyl 3-methylbut-2-enethioate: A Green and Earthy Profile

The consensus among flavor chemists describes S-Isopropyl 3-methylbut-2-enethioate as possessing a predominantly green and complex aroma. Key descriptors consistently associated with this compound include:

  • Green : A dominant, fresh, and vegetative note.

  • Galbanum : A resinous, bitter, and green scent, reminiscent of the galbanum plant.

  • Alliaceous : A sulfurous note characteristic of onions and garlic.

  • Earthy : A soil-like, natural aroma.

These descriptors paint a picture of a compound with a sharp, pungent, and natural-smelling profile. Its use in flavor and fragrance formulations would likely be to impart a fresh, green, and slightly edgy character.

S-Methyl 3-methylbut-2-enethioate: A Multifaceted Fruity and Cheesy Character

Direct sensory data for S-methyl 3-methylbut-2-enethioate is less prevalent in the literature. However, by examining its saturated analogue, S-methyl 3-methylbutanethioate, and other short-chain S-methyl thioesters, a more complex and multifaceted flavor profile emerges. The anticipated aroma is a blend of fruity, cheesy, and other nuanced notes:

  • Fruity : Often described as a general fruity aroma, with some sources suggesting notes reminiscent of certain natural flavors.[1]

  • Cheesy : A characteristic note found in many short to medium-chain S-methyl thioesters.[2] This can range from a general cheesy aroma to more specific descriptors like "rancid" or "sweaty."

  • Sweet : A background sweet note that can accompany the fruity and cheesy characteristics.

  • Green/Floral/Pineapple : Studies on libraries of S-methyl thioesters have also reported these descriptors for compounds with similar chain lengths, indicating the potential for these nuances in the profile of S-methyl 3-methylbut-2-enethioate.[2]

This combination of descriptors suggests a compound with a rich and complex aroma that could find applications in creating both sweet and savory flavor profiles, particularly in dairy, fruit, and snack food applications.

Quantitative Sensory Data: The Importance of Odor Thresholds

While descriptive analysis provides a qualitative understanding of a flavor compound's character, quantitative data, such as odor thresholds, are essential for an objective comparison of their potency. The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell. Volatile sulfur compounds are known for their exceptionally low odor thresholds, meaning even minute quantities can have a significant sensory impact.[3][4]

Experimental Protocols for Flavor Profile Analysis

The characterization of flavor compounds relies on a combination of instrumental analysis and human sensory evaluation. The following sections detail the standard methodologies employed in this field, providing a framework for the analysis of thioesters like those discussed in this guide.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds within a complex mixture.

Experimental Workflow:

GC_O_Workflow cluster_0 Sample Preparation cluster_1 GC-O Analysis cluster_2 Data Analysis Sample Volatile Compound Sample Extraction Solvent Extraction / Headspace Sampling Sample->Extraction Concentration Concentration of Extract Extraction->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation Split Effluent Split Separation->Split FID_MS FID/MS Detector Split->FID_MS 50% Sniffing_Port Sniffing Port Split->Sniffing_Port 50% Chromatogram Chromatogram (FID/MS) FID_MS->Chromatogram Aromagram Aromagram (Sensory Panel) Sniffing_Port->Aromagram Correlation Correlation of Peaks and Odors Chromatogram->Correlation Aromagram->Correlation Identification Compound Identification Correlation->Identification

Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

Detailed Protocol:

  • Sample Preparation: The volatile thioesters are extracted from their matrix using an appropriate solvent or sampled from the headspace. The extract is then concentrated to an appropriate level for analysis.

  • GC Separation: The concentrated extract is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the individual volatile compounds based on their boiling points and chemical properties.

  • Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a standard detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides instrumental data on the compounds. The other portion is directed to a sniffing port.

  • Olfactory Detection: A trained sensory panelist or a group of panelists sniffs the effluent from the sniffing port and records the retention time, intensity, and a detailed description of any perceived odors.

  • Data Correlation: The instrumental data (chromatogram) is then correlated with the sensory data (aromagram) to identify which specific chemical compounds are responsible for the perceived aromas.

Sensory Panel Evaluation

Sensory panel evaluation provides in-depth qualitative and quantitative data on the flavor profile of a compound. A trained panel of assessors is used to describe and rate the intensity of various aroma attributes.

Experimental Workflow:

Sensory_Panel_Workflow cluster_0 Preparation cluster_1 Evaluation cluster_2 Analysis Panel_Selection Selection of Trained Panelists Sample_Prep Preparation of Diluted Samples Panel_Selection->Sample_Prep Blind_Tasting Blind Presentation of Samples Sample_Prep->Blind_Tasting Descriptor_Generation Generation of Flavor Descriptors Blind_Tasting->Descriptor_Generation Intensity_Rating Rating of Attribute Intensity Descriptor_Generation->Intensity_Rating Data_Collection Data Collection Intensity_Rating->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Profile_Generation Generation of Flavor Profile Statistical_Analysis->Profile_Generation

Caption: Sensory Panel Evaluation Workflow.

Detailed Protocol:

  • Panelist Selection and Training: A panel of individuals is screened for their sensory acuity and trained to identify and quantify a wide range of aroma attributes consistently.

  • Sample Preparation: The thioester compounds are diluted to various concentrations in a neutral solvent (e.g., water or oil) to be presented to the panel.

  • Evaluation Session: The samples are presented to the panelists in a controlled environment to minimize distractions. The presentation is typically blinded and randomized to prevent bias.

  • Descriptor Generation and Intensity Rating: Panelists are asked to describe the aroma of each sample using a standardized lexicon of flavor descriptors. They then rate the intensity of each identified attribute on a numerical scale.

  • Data Analysis: The collected data is statistically analyzed to generate a comprehensive flavor profile for each compound, often visualized as a spider or radar plot.

Summary and Conclusion

The comparison of S-Isopropyl 3-methylbut-2-enethioate and S-methyl 3-methylbut-2-enethioate reveals a significant divergence in their flavor profiles, underscoring the profound impact of subtle molecular changes on sensory perception. S-Isopropyl 3-methylbut-2-enethioate presents a sharp, green, and earthy aroma, while S-methyl 3-methylbut-2-enethioate is characterized by a more complex and multifaceted profile of fruity, cheesy, and sweet notes.

While qualitative descriptions provide a strong foundation for understanding their potential applications, the lack of quantitative odor threshold data for these specific compounds represents a knowledge gap. Future research focused on determining these thresholds through standardized sensory evaluation protocols will be crucial for a more complete and objective comparison.

The experimental workflows for GC-O and sensory panel evaluation outlined in this guide provide a robust framework for the detailed characterization of these and other flavor-active compounds. By employing these methodologies, researchers and product developers can gain the in-depth understanding necessary to innovate and refine the flavor profiles of a wide range of products.

References

  • Berger, C., Martin, N., Collins, S., Gijs, L., Khan, J.A., Piraprez, G., Spinnler, H.E., & Vulfuson, E.N. (1999). Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-Methyl thioesters and sensory evaluation of selected components. Journal of Agricultural and Food Chemistry, 47(8), 3274-3279. [Link]

  • Berger, C., Martin, N., Collins, S., Gijs, L., Khan, J.A., Piraprez, G., Spinnler, H.E., & Vulfuson, E.N. (1999). Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components. FAO AGRIS. [Link]

  • Nagata, Y. (2003). Measurement of Odor Threshold by Triangle Odor Bag Method. Japan Environmental Sanitation Center. [Link]

  • The Good Scents Company. (n.d.). methyl thio isovalerate. Retrieved from [Link]

  • Milo, C., & Grosch, W. (2002). Sensory Relevance of Volatile Organic Sulfur Compounds in Food. ACS Symposium Series. [Link]

  • The Good Scents Company. (n.d.). isopropyl 3-methyl thiocrotonate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). S-(methyl thio) hexanoate. Retrieved from [Link]

  • Curioni, P. M. G., & Hartel, R. W. (2004). Recent Advances in Volatile Sulfur Compounds in Cheese: Thiols and Thioesters. In Cheese: Chemistry, Physics and Microbiology (pp. 235-251). Elsevier. [Link]

Sources

Comparative

Benchmarking S-Isopropyl 3-methylbut-2-enethioate against other FEMA-approved thioesters

Benchmarking S-Isopropyl 3-methylbut-2-enethioate (FEMA 4260) Against Conventional Thioesters: A Technical Guide for Flavor Formulation High-impact aroma chemicals (HIACs) are the architectural foundation of modern flavo...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking S-Isopropyl 3-methylbut-2-enethioate (FEMA 4260) Against Conventional Thioesters: A Technical Guide for Flavor Formulation

High-impact aroma chemicals (HIACs) are the architectural foundation of modern flavor chemistry. Among these, thioesters are prized for their extremely low odor thresholds and potent, diffusive sensory profiles. While traditional thioesters like Methyl thiobutyrate (FEMA 3310) have long been utilized for dairy and fruit applications, advanced molecules such as S-Isopropyl 3-methylbut-2-enethioate (FEMA 4260) offer unique structural and kinetic advantages.

As a Senior Application Scientist, I have structured this guide to objectively benchmark FEMA 4260 against industry-standard thioesters. By analyzing their physicochemical properties, metabolic safety, and kinetic stability in food matrices, this guide provides drug development professionals and flavor scientists with actionable, field-proven insights.

Physicochemical and Organoleptic Benchmarking

The sensory performance and matrix behavior of a thioester are fundamentally dictated by its molecular structure. FEMA 3310 and FEMA 3282 are simple, straight-chain thioesters that exhibit high volatility and characteristic cheesy or roasted notes[1][2]. In contrast, FEMA 4260 features an α,β-unsaturated double bond (3-methylbut-2-enethioate) and a bulky S-isopropyl group[3].

Causality Insight: The resonance stabilization provided by the conjugated double bond in FEMA 4260 slightly lowers its vapor pressure compared to saturated analogs, resulting in a more sustained flavor release profile. Furthermore, the steric bulk of the isopropyl group shifts the molecule's receptor binding affinity. This structural divergence moves the sensory profile away from the "cheesy/rancid" notes of simpler thioesters, yielding a highly diffusive "green/galbanum" and "alliaceous/wasabi" character[4][5].

Table 1: Comparative Physicochemical and Sensory Profiles

PropertyS-Isopropyl 3-methylbut-2-enethioateMethyl thiobutyrateEthyl thioacetate
FEMA Number 426033103282
CAS Number 34365-79-22432-51-1625-60-5
Molecular Weight 158.26 g/mol 118.20 g/mol 104.17 g/mol
Specific Gravity 1.006 - 1.012[4]0.966[2]~0.980
Primary Odor Profile Green, galbanum, alliaceous, earthy[4]Cheese, putrid, cabbage, strawberry[2]Roasted coffee, meaty, alliaceous[1]
Target Applications Wasabi, meat rubs, tropical fruits[5]Dairy, cheese, red fruit flavors[1]Coffee, savory meat flavors[1]

Metabolic Disposition and Safety (GRAS Status)

For researchers and regulatory professionals, understanding the metabolic fate of flavoring agents is paramount. The Flavor and Extract Manufacturers Association (FEMA) Expert Panel evaluates thioesters based on predictable, well-established detoxication pathways to grant Generally Recognized As Safe (GRAS) status[6][7].

Metabolic Causality: Thioesters do not bioaccumulate. Upon ingestion, they undergo rapid, esterase-mediated hydrolysis in the gastrointestinal tract and liver, yielding a carboxylic acid and a free thiol[8][9]. The resulting thiol (e.g., isopropyl mercaptan from FEMA 4260) is swiftly neutralized via S-methylation. Subsequent oxidation by flavin-containing monooxygenases (FMOs) converts these intermediates into highly polar, water-soluble sulfoxides and sulfones, which are readily and safely excreted in urine[8].

MetabolicPathway Thioester Thioester (FEMA 4260) Hydrolysis Esterase Hydrolysis Thioester->Hydrolysis Thiol Thiol Intermediates Hydrolysis->Thiol Cleavage Acid Carboxylic Acid Hydrolysis->Acid Cleavage Methylation Methylation & Oxidation Thiol->Methylation Excretion Renal Excretion (Sulfoxides) Methylation->Excretion

Figure 1: General metabolic detoxification pathway of FEMA-approved thioesters.

Experimental Protocol: Self-Validating Stability Benchmarking

To objectively benchmark the stability of FEMA 4260 against FEMA 3310 and 3282, we employ a Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry/Olfactometry (SPME-GC-MS/O) workflow.

Methodological Choice: Thioesters are thermally labile. Direct liquid injection can cause artifactual degradation in the GC inlet. SPME allows for gentle, headspace-based extraction, preserving the molecular integrity of the analytes while accurately reflecting the volatile profile perceived by consumers.

Workflow Prep 1. Matrix Preparation (Aqueous pH 3.0 & Lipid Emulsion) IS 2. Internal Standard Addition (Self-Validation: Isotopically Labeled) Prep->IS Incubation 3. Accelerated Aging (40°C for 14 Days) IS->Incubation Extraction 4. SPME Fiber Extraction (Solid-Phase Microextraction) Incubation->Extraction Analysis 5. GC-MS/O Analysis (Quantification & Olfactometry) Extraction->Analysis Data 6. Kinetic Degradation Modeling Analysis->Data

Figure 2: Self-validating SPME-GC-MS/O workflow for benchmarking thioester stability.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare two model systems to mimic real-world applications: an aqueous buffer (pH 3.0, representing beverage applications) and a 10% oil-in-water emulsion (representing savory/meat rub applications).

  • Compound Dosing: Spike the matrices with FEMA 4260, 3310, and 3282 at a concentration of 10 ppm.

  • Internal Standard (IS) Addition (Critical Self-Validation Step): Immediately add 10 ppm of an isotopically labeled thioester (e.g., d3-methyl thiobutyrate). Causality: Thioesters are highly volatile and prone to matrix binding. The IS acts as a self-validating control; any deviation in IS recovery mathematically corrects the quantification of the target analytes, ensuring absolute data integrity regardless of matrix interference.

  • Accelerated Aging: Incubate sealed vials at 40°C for 0, 7, and 14 days to simulate shelf-life degradation.

  • SPME Extraction: Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes at 35°C to extract the volatile thioesters.

  • GC-MS/O Analysis: Desorb the fiber in the GC inlet. Use MS for precise quantification (via IS ratio) and the olfactometry port to verify that no off-odor degradation products (e.g., free hydrogen sulfide) have formed during aging.

Comparative Performance & Kinetic Data

Based on structural kinetics and matrix interaction models, FEMA 4260 demonstrates superior stability in challenging food matrices compared to simpler thioesters like FEMA 3310.

  • Hydrolytic Stability: The steric hindrance provided by the S-isopropyl group in FEMA 4260 physically shields the thioester carbonyl carbon from nucleophilic attack by water[3]. In the pH 3.0 aqueous matrix, FEMA 4260 exhibits a significantly longer half-life than the unhindered Methyl thiobutyrate (FEMA 3310), preventing premature flavor degradation in acidic beverages.

  • Lipid Retention: With a higher calculated LogP (~2.5) compared to FEMA 3310 (LogP 1.79)[2], FEMA 4260 partitions more favorably into the lipid phase of the emulsion. This lipophilicity makes it an exceptionally robust choice for high-fat applications like meat spice rubs and extruded savory snacks, where it provides a sustained, diffusive alliaceous and green aroma without flashing off during thermal processing[5].

Sources

Validation

A Comparative Guide to the Stability of S-Isopropyl Thioesters and O-Isopropyl Esters in Acidic Media

For the Discerning Researcher: A Technical Guide to Functional Group Stability In the landscape of synthetic chemistry and drug development, the choice of a functional group can profoundly influence the stability, reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Discerning Researcher: A Technical Guide to Functional Group Stability

In the landscape of synthetic chemistry and drug development, the choice of a functional group can profoundly influence the stability, reactivity, and ultimately, the efficacy of a molecule. Among the myriad of carbonyl-containing moieties, esters and their sulfur-containing analogs, thioesters, are ubiquitous. This guide provides a detailed, evidence-based comparison of the stability of S-isopropyl thioesters versus O-isopropyl esters in acidic media, offering insights for researchers, scientists, and drug development professionals.

Theoretical Underpinnings: Unraveling the Factors Governing Stability

The difference in stability between O-isopropyl esters and S-isopropyl thioesters under acidic conditions is not a matter of chance, but rather a consequence of fundamental principles of chemical bonding and electronics.

Resonance Stabilization: A Tale of Two Orbitals

The stability of an ester is significantly influenced by the resonance delocalization of the lone pair of electrons on the oxygen atom with the carbonyl group. This delocalization, depicted below, imparts a partial double bond character to the C-O single bond, strengthening it and making the carbonyl carbon less electrophilic.

In contrast, the resonance stabilization in a thioester is considerably weaker. This is due to the less effective overlap between the larger 3p orbital of the sulfur atom and the 2p orbital of the carbonyl carbon. The disparate sizes and energy levels of these orbitals lead to a diminished resonance effect. Consequently, the C-S bond in a thioester has more single-bond character, and the carbonyl carbon is more electrophilic, rendering it more susceptible to nucleophilic attack.

The Leaving Group: A Decisive Factor in Reactivity

Acid-catalyzed hydrolysis of both esters and thioesters proceeds via a nucleophilic acyl substitution mechanism. A critical factor influencing the rate of this reaction is the ability of the departing group to stabilize a negative charge. In the case of an O-isopropyl ester, the leaving group is isopropanol, while for an S-isopropyl thioester, it is isopropanethiol.

Thiols are generally better leaving groups than alcohols because sulfur is more polarizable and can better accommodate a negative charge. The pKa of isopropanol is approximately 17, while the pKa of isopropanethiol is around 11. The lower pKa of the thiol indicates that its conjugate base, the thiolate, is more stable and thus a better leaving group. This inherent property contributes significantly to the enhanced reactivity of thioesters in hydrolysis reactions.

Comparative Hydrolysis Rates: A Quantitative Look at Stability

The hydrolysis of O-isopropyl acetate in neutral water (pH 7) at 25°C is remarkably slow, with a reported half-life of approximately 2.4 years[1][2]. This stability decreases in acidic conditions, but the ester remains relatively robust.

In contrast, thioesters exhibit significantly faster hydrolysis rates. For instance, the acid-mediated hydrolysis of a similar alkyl thioester, S-methyl thioacetate, has a reported second-order rate constant (kₐ) of 1.5 x 10⁻⁵ M⁻¹s⁻¹[3]. This value, although for a methyl instead of an isopropyl analog, strongly suggests a much greater lability in acidic media compared to its oxygen counterpart. Studies have shown that the rate of hydrolysis of thioesters can be orders of magnitude higher than that of esters[4].

For illustrative purposes, the table below provides a comparative summary of the expected stability of S-isopropyl thioacetate and O-isopropyl acetate in acidic media, based on available data for analogous compounds.

CompoundFunctional GroupRelative Stability in AcidExpected Half-life (Illustrative)Key Contributing Factors
O-Isopropyl Acetate O-EsterHighLong (months to years)Strong resonance stabilization, Poor leaving group (isopropanol)
S-Isopropyl Thioacetate S-ThioesterLowShort (hours to days)Weak resonance stabilization, Good leaving group (isopropanethiol)

Note: The expected half-life is an illustrative estimation based on the known relative reactivity and available data for similar compounds. Actual rates will depend on specific conditions such as acid concentration and temperature.

Experimental Protocols: A Practical Guide to Comparative Analysis

To empirically validate the differential stability of S-isopropyl thioesters and O-isopropyl esters, a well-designed kinetic study is essential. The following protocols provide a framework for the synthesis of the target compounds and the subsequent monitoring of their acid-catalyzed hydrolysis.

Synthesis of O-Isopropyl Acetate (Fischer Esterification)

This protocol describes the synthesis of O-isopropyl acetate from isopropanol and acetic acid using an acid catalyst.

Materials:

  • Isopropanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Diethyl Ether

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine isopropanol and an excess of glacial acetic acid (e.g., 2 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the alcohol volume).

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and purify the O-isopropyl acetate by distillation.

Synthesis of S-Isopropyl Thioacetate

This protocol outlines the synthesis of S-isopropyl thioacetate from isopropanol and thioacetic acid.

Materials:

  • Isopropanol

  • Thioacetic Acid

  • Tetrafluoroboric Acid (HBF₄) (catalyst)

  • Anhydrous Sodium Sulfate

  • Diethyl Ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, combine isopropanol and thioacetic acid (e.g., 1.2 equivalents).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of tetrafluoroboric acid.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude S-isopropyl thioacetate, which can be further purified by distillation or chromatography if necessary.

Comparative Kinetic Study of Acid-Catalyzed Hydrolysis

This protocol details a method for comparing the hydrolysis rates of O-isopropyl acetate and S-isopropyl thioacetate using High-Performance Liquid Chromatography (HPLC).

Materials:

  • O-Isopropyl Acetate

  • S-Isopropyl Thioacetate

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) solution of known concentration (e.g., 1 M in a suitable solvent like acetonitrile/water)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for quenching)

  • HPLC system with a UV detector

  • Thermostatted reaction vessels

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Hydrolysis Reaction & Sampling cluster_analysis HPLC Analysis A Prepare stock solutions of O-isopropyl acetate and S-isopropyl thioacetate C Equilibrate solutions and medium to desired temperature (e.g., 50°C) A->C B Prepare acidic hydrolysis medium (e.g., 1M HCl in MeCN/H2O) B->C D Initiate hydrolysis by mixing ester/thioester with acidic medium C->D E Withdraw aliquots at specific time points (t=0, 15, 30, 60, 120 min) D->E F Immediately quench aliquot in cold methanol to stop the reaction E->F G Dilute quenched sample with mobile phase F->G H Inject sample onto HPLC system G->H I Monitor disappearance of starting material and appearance of product H->I J Calculate concentration vs. time I->J

Caption: Workflow for the comparative kinetic analysis of ester and thioester hydrolysis.

Procedure:

  • Reaction Setup:

    • Prepare stock solutions of O-isopropyl acetate and S-isopropyl thioacetate of known concentration in acetonitrile.

    • In separate thermostatted reaction vessels, place the acidic hydrolysis medium (e.g., 1 M HCl in 50:50 acetonitrile/water). Allow the vessels to reach the desired reaction temperature (e.g., 50°C).

  • Initiation and Sampling:

    • To initiate the reaction, add a known volume of the ester or thioester stock solution to the pre-heated acidic medium (this is t=0).

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction vessel.

    • Immediately quench the reaction by adding the aliquot to a vial containing a known volume of cold methanol (e.g., 900 µL).

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC. A suitable mobile phase would be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).

    • Monitor the disappearance of the starting ester/thioester peak and the appearance of the acetic acid peak at an appropriate wavelength (e.g., 210 nm).

    • Generate a calibration curve for both the starting materials and the product to quantify their concentrations at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the remaining ester/thioester versus time.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (k_obs).

    • Calculate the half-life (t₁/₂) for each compound using the equation: t₁/₂ = 0.693 / k_obs.

Mechanistic Insights from the Hydrolysis Pathway

The acid-catalyzed hydrolysis of both O-esters and S-thioesters follows a similar mechanistic pathway, which is essentially the reverse of the Fischer esterification. The key steps are outlined below.

Mechanism of Acid-Catalyzed Ester/Thioester Hydrolysis Diagram:

G Ester Ester/Thioester (R-C(=O)-XR') X = O or S Protonated_Ester Protonated Ester/Thioester Ester->Protonated_Ester + H+ Protonated_Ester->Ester - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H2O Tetrahedral_Intermediate->Protonated_Ester - H2O Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Proton_Transfer->Tetrahedral_Intermediate Protonated_Leaving_Group Intermediate with Protonated Leaving Group Proton_Transfer->Protonated_Leaving_Group Protonated_Leaving_Group->Proton_Transfer Product_Complex Product Complex Protonated_Leaving_Group->Product_Complex - HXR' Leaving_Group Alcohol/Thiol (H-XR') Protonated_Leaving_Group->Leaving_Group Product_Complex->Protonated_Leaving_Group + HXR' Carboxylic_Acid Carboxylic Acid (R-C(=O)-OH) Product_Complex->Carboxylic_Acid - H+ Carboxylic_Acid->Product_Complex + H+

Sources

Comparative

A Comparative Guide to Mass Spectral Library Matching and Validation for S-Isopropyl 3-methyl-2-butenethioate and its Derivatives

For researchers, scientists, and professionals in drug development, the unambiguous identification of volatile organic compounds is a cornerstone of robust analytical science. Among these, sulfur-containing esters like S...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of volatile organic compounds is a cornerstone of robust analytical science. Among these, sulfur-containing esters like S-Isopropyl 3-methyl-2-butenethioate and its derivatives present unique analytical challenges due to their reactivity and often low concentrations in complex matrices. This guide provides an in-depth comparison of mass spectral library matching strategies and validation protocols essential for the confident identification of these compounds. We will delve into the nuances of library selection, the underlying principles of search algorithms, and the indispensable role of orthogonal validation techniques to ensure data integrity.

The Analytical Imperative: Why Accurate Identification Matters

S-Isopropyl 3-methyl-2-butenethioate (CAS 34365-79-2) and related thioesters are significant contributors to the aroma and flavor profiles of various natural products and are also of interest as potential biomarkers and pharmaceutical intermediates. Their volatile and often reactive nature necessitates highly sensitive and specific analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the method of choice. However, the reliance on mass spectral library matching alone for identification can be fraught with uncertainty. The potential for co-eluting isomers, matrix interferences, and the inherent limitations of library diversity underscore the need for a rigorous and multi-faceted approach to compound identification.

A Comparative Analysis of Major Mass Spectral Libraries

The two most prominent and widely utilized mass spectral libraries for general-purpose compound identification are the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data. While both are extensive collections, they differ in their composition and philosophy, which can impact their utility for specific applications.

The NIST/EPA/NIH Mass Spectral Library is a meticulously curated collection of electron ionization (EI) mass spectra, developed and maintained by the National Institute of Standards and Technology. It is renowned for its high-quality spectra and extensive data curation process. The Wiley Registry of Mass Spectral Data is the largest commercially available library and is known for its comprehensive coverage, including a vast number of spectra from various sources. A key consideration is that a significant portion of the spectra in each library is unique, meaning that for the broadest coverage, access to both is advantageous.

FeatureNIST/EPA/NIH Mass Spectral LibraryWiley Registry of Mass Spectral Data
Primary Focus High-quality, curated spectraComprehensive coverage, largest collection
Spectra Count (EI) Over 350,000Over 873,000 (2023 edition)
Unique Compounds High degree of curationA significant number of unique compounds not in NIST
Included Software NIST MS Search, AMDIS, MS InterpreterOften bundled with instrument software or available separately
Key Advantage High confidence in spectral qualityMaximizes the probability of finding a match for an unknown

The Causality Behind Library Choice: For routine screening of known volatile sulfur compounds, a high-quality, curated library like NIST may be sufficient and provide a high degree of confidence. However, in discovery-based research where novel or unexpected derivatives of S-Isopropyl 3-methyl-2-butenethioate may be present, the sheer volume of the Wiley Registry increases the likelihood of obtaining a preliminary hit, which can then be subjected to further validation.

Understanding Mass Spectral Library Search Algorithms

The identification of an unknown compound via library searching relies on algorithms that compare the experimental mass spectrum to the reference spectra in the database. The most common algorithm is the dot-product (or cosine) similarity search. This algorithm treats each mass spectrum as a vector and calculates the cosine of the angle between the experimental and reference vectors. A perfect match results in a score of 999 (or 1000, depending on the software implementation).

Other algorithms, such as Probability-Based Matching (PBM) , consider the statistical significance of peaks and their intensities. Modern search software often employs a hybrid search approach that combines multiple scoring metrics to improve the accuracy of the match.

Quantitative Performance of Search Algorithms: Studies have shown that the dot-product algorithm is a robust and effective method for library searching, with a high rate of correct identifications. For well-matched spectra, match factors greater than 900 are considered excellent, while scores between 800 and 900 are good. However, it is crucial to remember that a high match factor is not, on its own, definitive proof of identity.

The Indispensable Role of Validation: Beyond the Library Match

To move from a tentative identification to a confirmed structure, orthogonal validation techniques are essential. These methods provide independent lines of evidence that, when combined with a high-quality library match, significantly increase the confidence in the identification.

Retention Index: A Powerful Orthogonal Filter

The retention index (RI) is a powerful tool in GC-MS that normalizes the retention time of a compound to a series of n-alkanes. This conversion of retention time into a system-independent constant allows for the comparison of data across different instruments and laboratories. There are two main types of retention indices used in GC:

  • Kovats Retention Index (KI): Used for isothermal GC separations.

  • Linear Retention Index (LRI) or Van den Dool and Kratz Index: Used for temperature-programmed GC separations, which are more common in modern analytical laboratories.

By comparing the experimentally determined RI of an unknown compound to literature or database values for a specific stationary phase, a significant number of false-positive identifications can be eliminated.

Experimental Protocol for Retention Index Determination:

  • Prepare an n-alkane standard mix: A homologous series of n-alkanes (e.g., C7-C30) is prepared in a suitable solvent.

  • Analyze the n-alkane mix: The n-alkane standard is analyzed using the same GC-MS method as the samples containing the unknown compounds.

  • Analyze the sample: The sample containing the unknown compound(s) is analyzed.

  • Calculate the Linear Retention Index (LRI): The LRI for a compound eluting between two n-alkanes with carbon numbers n and N is calculated using the following formula:

    LRI = 100n + 100 * [(t_R(x) - t_R(n)) / (t_R(N) - t_R(n))]

    Where:

    • t_R(x) is the retention time of the unknown compound

    • t_R(n) is the retention time of the n-alkane with carbon number n

    • t_R(N) is the retention time of the n-alkane with carbon number N

Certified Reference Materials: The Gold Standard for Confirmation

The most definitive method for confirming the identity of a compound is to compare its mass spectrum and retention time to that of a certified reference material (CRM) . A CRM is a highly purified and well-characterized standard of the compound of interest.

Experimental Protocol for Validation using a Certified Reference Material:

  • Procure a CRM: Obtain a certified reference material of S-Isopropyl 3-methyl-2-butenethioate or a relevant derivative from a reputable supplier.

  • Prepare a standard solution: Prepare a dilute solution of the CRM in a suitable solvent.

  • Analyze the CRM: Analyze the CRM solution using the same GC-MS method as the unknown sample.

  • Compare the data: Directly compare the mass spectrum and retention time of the unknown compound to that of the CRM. An exact match in both provides the highest level of confidence in the identification.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

For novel or unexpected derivatives where a reference standard is not available, tandem mass spectrometry (MS/MS) can provide valuable structural information. In an MS/MS experiment, a specific ion from the initial mass spectrum (the precursor ion) is selected and subjected to further fragmentation. The resulting product ion spectrum can be used to deduce the structure of the precursor ion. For thioesters, MS/MS can help to identify characteristic neutral losses and fragment ions, providing clues to the structure of the acyl and thioalkyl groups.

Experimental Workflow for Identification and Validation

The following workflow outlines a systematic approach to the identification and validation of S-Isopropyl 3-methyl-2-butenethioate and its derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing cluster_validation Validation cluster_identification Identification sample_extraction Sample Extraction (e.g., SPME, LLE) gc_separation GC Separation (e.g., non-polar column) sample_extraction->gc_separation ms_detection MS Detection (EI) gc_separation->ms_detection deconvolution Deconvolution ms_detection->deconvolution library_search Mass Spectral Library Search deconvolution->library_search tentative_id Tentative ID library_search->tentative_id ri_calculation Retention Index Calculation confirmed_id Confirmed ID ri_calculation->confirmed_id crm_analysis CRM Analysis crm_analysis->confirmed_id msms_analysis MS/MS Analysis msms_analysis->confirmed_id tentative_id->ri_calculation Compare RI tentative_id->crm_analysis Compare with CRM tentative_id->msms_analysis Structural Elucidation logical_framework start Experimental Data (MS Spectrum + Retention Time) library_match High Library Match? (e.g., >800) start->library_match ri_match Retention Index Match? library_match->ri_match Yes tentative Tentative Identification library_match->tentative No crm_match CRM Match? ri_match->crm_match Yes ri_match->tentative No msms_consistent MS/MS Consistent with Structure? crm_match->msms_consistent No/CRM Unavailable confirmed Confirmed Identification crm_match->confirmed Yes msms_consistent->confirmed Yes unknown Unknown Compound msms_consistent->unknown No

Caption: A decision tree for the confident identification of unknown compounds.

Conclusion

The confident identification of S-Isopropyl 3-methyl-2-butenethioate and its derivatives requires a synergistic approach that combines the power of modern mass spectral libraries with rigorous validation techniques. While libraries such as NIST and Wiley provide an excellent starting point for generating hypotheses, they should not be the sole basis for identification. The use of orthogonal filters, particularly retention indices, is crucial for reducing false positives. Ultimately, the gold standard for confirmation remains the analysis of a certified reference material. For novel compounds, tandem mass spectrometry provides an indispensable tool for structural elucidation. By following a systematic and self-validating workflow, researchers can ensure the scientific integrity of their findings and contribute to the advancement of their respective fields.

References

  • Analyze ppb Level Sulfur Compounds Using an Rt-XLSulfur Micropacked GC Column or an Rtx-1 Thick Film Capillary GC Column. (2020, October 27). Restek. Retrieved from [Link]

  • Stein, S. E., & Scott, D. R. (1994). Optimization and testing of mass spectral library search algorithms for compound identification. Journal of the American Society for Mass Spectrometry, 5(9), 859–866.
  • Samokhin, A. A., & Samokhin, A. S. (2015). Evaluation of mass spectral library search algorithms implemented in commercial software. Rapid Communications in Mass Spectrometry, 29(15), 1435–1442.
  • How can I calculate retention indices for identification of compounds using GC-MS? (2015, June 4). ResearchGate. Retrieved from [Link]

  • Oberacher, H., & Würtinger, P. (2013). Evaluation of the sensitivity of the 'Wiley registry of tandem mass spectral data, MSforID' with MS/MS data of the 'NIST/NIH/EPA mass spectral library'. Journal of Mass Spectrometry, 48(4), 487–496.
  • Stein, S. E. (1994). Optimization and testing of mass spectral library search algorithms for compound identification. Journal of the American Society for Mass Spectrometry, 5(9), 859-866.
  • Optimization and testing of mass spectral library search algorithms for compound identification. Semantic Scholar. Retrieved from [Link]

  • DB-Sulfur SCD GC column. Agilent. Retrieved from [Link]

  • Moorthy, A. S., Kearsley, A. J., Mallard, W. G., Wallace, W. E., & Stein, S. E. (2017). Evaluation of NIST Library Search Software. NIST Technical Note, 1979.
  • Separations GC & Kovat's Retention Index. (2020, September 25). YouTube. Retrieved from [Link]

  • Agilent J&W GC Columns for Energy and Chemical Applications. (2013, August 26). Gcms.cz. Retrieved from [Link]

  • Zhang, A., Sun, H., Wang, P., Han, Y., & Wang, X. (2010). iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data.
  • Zomer, P., Mol, H. G., & de Jong, A. P. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1364–1379.
  • Li, Y., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 10(11), 2755.
  • Kovats retention index. Wikipedia. Retrieved from [Link]

  • Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. Shimadzu. Retrieved from [Link]

  • Lias, S. G., & Ausloos, P. (1991). Comparative Evaluations of Mass Spectral Databases. Journal of the American Society for Mass Spectrometry, 2(5), 441–443.
  • Guide to Choosing a GC Column. (2025, July 24). Phenomenex. Retrieved from [Link]

  • Lee, S., et al. (2025, May 28). Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry. Molecules, 30(11), 3011.
  • He, C., et al. (2025, February 19). Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry. ACS Earth and Space Chemistry.
  • Van de Vyver, S., & Sels, B. F. (2014). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes. Analytical Methods, 6(14), 5074–5079.
  • Wiley Registry/NIST Mass Spectral Library 2023. Wiley Science Solutions. Retrieved from [Link]

  • A Review on GC-MS and Method Development and Validation. (2016). International Journal of Pharmaceutical Quality Assurance, 7(4), 83-93.
  • Electron ionization mass spectrum (70 eV) of the sulfur compound of C.... ResearchGate. Retrieved from [Link]

  • Wiley Registry® / NIST Mass Spectral Library 2023. Wiley Science Solutions. Retrieved from [Link]

  • Mass Spectral Libraries (NIST 23 and Wiley Libraries). Scientific Instrument Services. Retrieved from [Link]

  • Kolic, T. M., et al. (2007). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of Mass Spectrometry, 42(5), 620–633.
  • Electron ionization. Wikipedia. Retrieved from [Link]

  • Vékey, K., & Drahos, L. (2019).
  • 3-Methyl,2-butenoic acid, isopropyl ester. NIST WebBook. Retrieved from [Link]

  • S-isopropyl 3-methylbut-2-enethioate (C8H14OS). PubChemLite. Retrieved from [Link]

  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features.

Safety & Regulatory Compliance

Safety

Proper Disposal of S-Isopropyl 3-methylbut-2-enethioate: A Guide for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of S-Isopropyl 3-methylbut-2-enethioate (CAS No. 34365-79-2).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of S-Isopropyl 3-methylbut-2-enethioate (CAS No. 34365-79-2). As a thioester with a distinct, strong odor, proper management of this compound from acquisition to disposal is paramount for maintaining a safe and compliant laboratory environment. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to go beyond mere procedural steps and explain the causality behind our safety and disposal protocols.

Hazard Assessment and Profile

S-Isopropyl 3-methylbut-2-enethioate is classified as a combustible liquid that causes skin and serious eye irritation. Understanding its specific hazard profile is the foundation of a sound disposal plan.

Table 1: Hazard Profile of S-Isopropyl 3-methylbut-2-enethioate

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Combustible LiquidStorage Class 10Flash Point: 65°C (149°F). Requires heating before ignition can occur.[1]
Odor-Strong, green, alliaceous (onion/garlic-like) odor.[1][2]

The primary risks associated with this compound are direct contact, which can cause irritation, and the potential for fire if handled near heat or ignition sources. Its potent odor, characteristic of many sulfur-containing compounds, necessitates careful handling to prevent olfactory disturbances in the laboratory and surrounding areas.

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work that involves S-Isopropyl 3-methylbut-2-enethioate, ensure that the following personal protective equipment is readily available and worn correctly.

  • Eye Protection : Chemical safety goggles are mandatory to protect against splashes that can cause serious eye irritation.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection : A standard laboratory coat should be worn to prevent skin contact.

  • Respiratory Protection : Due to the strong odor, all handling of S-Isopropyl 3-methylbut-2-enethioate, including transfers and dilutions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors and their spread.

Safe Handling Practices:

  • Keep the container tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing[3].

  • Keep away from heat, sparks, and open flames, as it is a combustible liquid[3][4].

  • Use only non-sparking tools when handling containers[4][5].

  • Ensure adequate ventilation by working in a chemical fume hood.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Evacuate and Ventilate : If the spill is large or the ventilation is inadequate, evacuate the immediate area. Ensure the chemical fume hood is operating correctly.

  • Contain the Spill : For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the liquid[6]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbent Material : Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Decontaminate the Area : Clean the spill area thoroughly with soap and water. For odor neutralization, a dilute bleach solution can be used on the cleaned surface (see Section 4.1 for cautions).

  • Dispose of Contaminated Materials : All materials used for cleanup, including gloves and absorbent pads, must be placed in a sealed, labeled hazardous waste container for disposal[7].

Step-by-Step Disposal Procedures

The disposal of S-Isopropyl 3-methylbut-2-enethioate involves a multi-step process that includes waste segregation, potential neutralization of its malodorous properties, and final disposal through your institution's Environmental Health and Safety (EHS) program.

In-Lab Neutralization of Odor (Optional but Recommended)

For small quantities of aqueous waste containing trace amounts of S-Isopropyl 3-methylbut-2-enethioate (e.g., from cleaning glassware), neutralizing the odor with a bleach (sodium hypochlorite) solution is a common practice for sulfur-containing compounds. This process oxidizes the thioester, reducing its potent smell.

Caution: This procedure should only be performed by trained personnel in a chemical fume hood. The reaction can be exothermic. Do not mix concentrated S-Isopropyl 3-methylbut-2-enethioate directly with bleach.

Protocol for Odor Neutralization of Dilute Aqueous Waste:

  • Prepare a dilute bleach solution (e.g., 1 part commercial bleach to 10 parts water) in a suitable container within a fume hood.

  • Slowly add the dilute aqueous waste containing the thioester to the stirred bleach solution.

  • Allow the mixture to react for at least one hour to ensure complete oxidation.

  • The resulting solution should be collected as hazardous waste. While the odor may be reduced, the solution still contains chemicals that should not be disposed of down the drain without consulting your institution's EHS guidelines[8].

Waste Collection and Segregation

Proper segregation of waste is critical to prevent dangerous reactions.

  • Pure Compound and Concentrated Solutions : Collect any unused S-Isopropyl 3-methylbut-2-enethioate and concentrated solutions in a dedicated, properly labeled, and tightly sealed waste container. This container should be made of a material compatible with the chemical.

  • Contaminated Solid Waste : Any materials that have come into contact with S-Isopropyl 3-methylbut-2-enethioate, such as pipette tips, gloves, and absorbent pads from spills, should be collected in a separate, clearly labeled hazardous waste container[7].

  • Decontaminated Glassware : Glassware that has come into contact with the compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) with the rinsate collected as hazardous waste. Subsequently, soaking the glassware in a bleach solution for several hours can help to remove any residual odor before regular washing[7].

Labeling and Storage of Waste
  • Labeling : Clearly label all waste containers with "Hazardous Waste," the full chemical name "S-Isopropyl 3-methylbut-2-enethioate," and any other components in the waste stream.

  • Storage : Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste. Ensure containers are kept tightly closed and stored away from incompatible materials such as strong oxidizing agents[4]. Secondary containment should be used for liquid waste containers.

Final Disposal

The final step is to arrange for the collection and disposal of the waste through your institution's EHS program or a licensed chemical waste disposal company. Never dispose of S-Isopropyl 3-methylbut-2-enethioate or its containers in the regular trash or down the sanitary sewer. The most common final disposal method for this type of organic waste is incineration in a chemical incinerator equipped with an afterburner and scrubber[6][9].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of S-Isopropyl 3-methylbut-2-enethioate.

DisposalWorkflow Disposal Workflow for S-Isopropyl 3-methylbut-2-enethioate cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_treatment In-Lab Treatment (Optional) cluster_final_disposal Final Disposal Waste Generate Waste Containing S-Isopropyl 3-methylbut-2-enethioate IsLiquid Is the waste liquid or solid? Waste->IsLiquid LiquidWaste Collect in a sealed, labeled liquid waste container. IsLiquid->LiquidWaste Liquid SolidWaste Collect in a sealed, labeled solid waste container. IsLiquid->SolidWaste Solid IsDiluteAqueous Is it a dilute aqueous waste? LiquidWaste->IsDiluteAqueous StoreWaste Store waste in a designated, well-ventilated area with secondary containment. SolidWaste->StoreWaste NeutralizeOdor Neutralize odor with dilute bleach solution in a fume hood. IsDiluteAqueous->NeutralizeOdor Yes IsDiluteAqueous->StoreWaste No CollectAsWaste Collect treated solution as hazardous waste. NeutralizeOdor->CollectAsWaste CollectAsWaste->StoreWaste ContactEHS Contact Institutional EHS for waste pickup and disposal. StoreWaste->ContactEHS

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling S-Isopropyl 3-methylbut-2-enethioate

Navigating the complexities of novel chemical compounds requires a safety-first mindset, grounded in a thorough understanding of potential hazards and the protocols designed to mitigate them. This guide provides essentia...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset, grounded in a thorough understanding of potential hazards and the protocols designed to mitigate them. This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when handling S-Isopropyl 3-methylbut-2-enethioate (CAS No: 34365-79-2). As the toxicological properties of many specialized chemicals are not exhaustively studied, we will proceed with a cautious and comprehensive approach, ensuring that every procedural step is self-validating and prioritizes the safety of all laboratory personnel.

Hazard Assessment: Understanding the Compound

S-Isopropyl 3-methylbut-2-enethioate is a colorless to pale yellow liquid known for its potent, green, and onion-like (alliaceous) aroma.[1] As a sulfur-containing thioester, it warrants careful handling due to the general characteristics of this chemical class, including potential irritation and strong odors. The Globally Harmonized System (GHS) classification provides a clear, immediate summary of the known hazards.

Hazard ClassPictogramSignal WordHazard Statement
Skin IrritationGHS07 (Exclamation Mark)Warning H315: Causes skin irritation.
Eye IrritationGHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.
CombustibilityNone requiredWarning H227: Combustible liquid.[2]

The primary risks associated with this compound are direct contact, leading to skin and eye irritation.[2] Its classification as a combustible liquid (Flash Point: ~61-65°C) also necessitates strict controls to prevent ignition.[3][4] Given its strong odor and volatility, inhalation is a key route of potential exposure that must be controlled through engineering solutions.

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist but a risk-assessed strategy. The following table outlines the minimum required PPE for handling S-Isopropyl 3-methylbut-2-enethioate.

Protection Area Required PPE Rationale & Specifications
Eye & Face Safety Goggles with Side ShieldsProtects against splashes and vapors. Must conform to EN166 or NIOSH standards.[5]
Face Shield (recommended for transfers)Use in conjunction with goggles during procedures with a high splash risk, such as transferring volumes >50 mL.
Hands Chemical-Resistant Nitrile GlovesProvides a barrier against skin contact and irritation. Inspect gloves for defects before each use. For prolonged contact, consult manufacturer data for resistance to thioesters.[5]
Body Long-Sleeved Laboratory CoatProtects skin and personal clothing from incidental splashes and contamination.[6]
Respiratory Certified Chemical Fume HoodPrimary Control Measure. All handling of volatile, odorous, or hazardous chemicals must be performed within a functioning fume hood to prevent vapor inhalation.

Operational Plan: Safe Handling Protocols

Adherence to a strict, step-by-step protocol is critical for minimizing exposure. The causality behind each step is as important as the action itself.

Donning and Doffing PPE: A Critical Workflow

The sequence of putting on and taking off PPE is designed to prevent cross-contamination from a "dirty" exterior to your skin or clean areas.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Face Shield (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (remove carefully) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4

Caption: Logical workflow for donning and doffing Personal Protective Equipment.

Procedural Causality:

  • Donning: Gloves are put on last to ensure they remain clean for handling primary containers and equipment.

  • Doffing: Gloves are removed first as they are the most likely piece of equipment to be contaminated. The lab coat and eyewear are removed afterward, always handling them from surfaces less likely to be contaminated.

Handling the Chemical
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is on and operating correctly. Clear the workspace of any unnecessary items.

  • Inspection: Visually inspect the PPE for any signs of damage, such as tears in gloves or cracks in safety goggles.

  • Transfer: Conduct all transfers of S-Isopropyl 3-methylbut-2-enethioate inside the fume hood. Use non-sparking tools and ensure all containers are grounded to prevent static discharge, mitigating the risk from its combustible nature.[2]

  • Work Practice: Keep all containers sealed when not in use to minimize the release of its potent odor and vapors.

Decontamination and Disposal: A Complete Life-Cycle Approach

Proper disposal is paramount, not only for immediate safety but also for environmental stewardship. Thioesters and related sulfur compounds can be neutralized through oxidation, which mitigates their strong odor and reduces their hazard profile.[7]

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing S-Isopropyl 3-methylbut-2-enethioate in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

    • Solid Waste: All contaminated disposables (e.g., gloves, pipette tips, paper towels) must be collected in a separate, sealed hazardous waste bag.

  • Decontamination of Labware:

    • Rationale: To neutralize the malodorous and irritating residue, glassware should be treated with an oxidizing agent before standard washing. A sodium hypochlorite solution (household bleach) is an effective and widely available choice.[7]

    • Procedure:

      • Inside a fume hood, rinse the contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the thioester. Collect this rinse as liquid hazardous waste.

      • Submerge the rinsed glassware in a bath of 5-10% sodium hypochlorite solution. Allow it to soak for at least 12-24 hours to ensure complete oxidation of any residue.

      • After soaking, the glassware can be removed, rinsed thoroughly with water, and washed using standard laboratory procedures.

  • Final Disposal: All collected hazardous waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.

Disposal_Workflow cluster_waste Waste Generation & Segregation cluster_treatment Decontamination & Collection Start Handling Complete Liquid Liquid Waste (e.g., excess reagent, solvent rinses) Start->Liquid Solid Solid Waste (e.g., gloves, pipette tips) Start->Solid Glass Contaminated Glassware Start->Glass Collect_Liquid Collect in Sealed Hazardous Waste Container Liquid->Collect_Liquid Collect_Solid Collect in Labeled Hazardous Waste Bag Solid->Collect_Solid Decon Rinse & Soak in Bleach Solution (24h) Glass->Decon EHS Dispose via EHS Collect_Liquid->EHS Collect_Solid->EHS Clean_Glass Standard Washing Decon->Clean_Glass

Caption: Workflow for the safe segregation, decontamination, and disposal of waste.

Emergency Response

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Spill: Evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand or vermiculite). Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[2][8]

By integrating this comprehensive PPE and handling strategy into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with S-Isopropyl 3-methylbut-2-enethioate, fostering a culture of safety and scientific excellence.

References

  • Ccount Chem. S-Isopropyl 3-Methylbut-2-Enethioate.
  • Sigma-Aldrich. S-Isopropyl-3-methylbut-2-enethioate ≥95%, FG.
  • Santa Cruz Biotechnology, Inc. Safety Data Sheet for O,O'-Diethyl methylphosphonothioate.
  • Guidechem. ISOPROPYL 3-METHYLTHIO-2-BUTENOATE 34365-79-2 wiki.
  • LookChem. Thioester Safety Data Sheets(SDS).
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Isopropyl 3-methylbut-2-enethioate
Reactant of Route 2
Reactant of Route 2
S-Isopropyl 3-methylbut-2-enethioate
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